Product packaging for Dfhbi-2T(Cat. No.:)

Dfhbi-2T

Cat. No.: B15144248
M. Wt: 306.19 g/mol
InChI Key: CGFZNPPTJGGWPN-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dfhbi-2T is a useful research compound. Its molecular formula is C12H7F5N2O2 and its molecular weight is 306.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7F5N2O2 B15144248 Dfhbi-2T

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7F5N2O2

Molecular Weight

306.19 g/mol

IUPAC Name

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one

InChI

InChI=1S/C12H7F5N2O2/c1-19-10(21)8(18-11(19)12(15,16)17)4-5-2-6(13)9(20)7(14)3-5/h2-4,20H,1H3/b8-4-

InChI Key

CGFZNPPTJGGWPN-YWEYNIOJSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)F)O)F)/N=C1C(F)(F)F

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)F)O)F)N=C1C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Illuminating Cellular RNA: A Technical Guide to the Photophysical Properties of DFHBI-2T Analogs Bound to the Broccoli Aptamer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the fluorogenic system composed of the Broccoli RNA aptamer and its activating ligand, DFHBI, with a focus on the well-characterized derivatives DFHBI and DFHBI-1T. This system represents a powerful tool for the real-time visualization of RNA in living cells, offering an alternative to fluorescent proteins for RNA tracking and quantification. This document details the quantitative photophysical parameters, experimental methodologies for their characterization, and the underlying mechanism of fluorescence activation.

A note on DFHBI-2T: While this guide focuses on the photophysical properties of DFHBI and its derivatives bound to the Broccoli aptamer, specific data for a variant denoted as "this compound" is not extensively available in the reviewed literature. The information presented herein pertains to the widely studied and characterized analogs, which are foundational to the application of this technology.

Core Photophysical Properties

The fluorescence of DFHBI and its derivatives is significantly enhanced upon binding to the Broccoli aptamer.[1][2] This "light-up" phenomenon is attributed to the rigidification of the fluorophore within the aptamer's binding pocket, which restricts non-radiative decay pathways.[2] The Broccoli aptamer, a 49-nucleotide RNA sequence, was developed through in vitro selection to bind DFHBI and its derivatives with high affinity and activate their fluorescence.[3][4]

Quantitative Data Summary

The following tables summarize the key photophysical and biochemical properties of DFHBI and its derivatives when complexed with the Broccoli aptamer. These parameters are crucial for designing and interpreting experiments using this fluorescent reporter system.

PropertyBroccoli-DFHBI ComplexBroccoli-DFHBI-1T ComplexReference(s)
Excitation Maximum (λex) 450 nm472 nm[3][4]
Emission Maximum (λem) 501 nm507 nm[3][4]
Extinction Coefficient (ε) Not specified28,900 M⁻¹cm⁻¹[5]
Quantum Yield (Φ) Not specified0.414[5]
Dissociation Constant (Kd) Not specified305 ± 39 nM[5]
Melting Temperature (Tm) Not specified~48 °C[3][4]
PropertyBroccoli-BI ComplexReference(s)
Excitation Maximum (λex) 470 nm[5]
Emission Maximum (λem) 505 nm[5]
Extinction Coefficient (ε) 33,600 M⁻¹cm⁻¹[5]
Quantum Yield (Φ) 0.669[5]
Dissociation Constant (Kd) 51 ± 5 nM[5]
Melting Temperature (Tm) ~60 °C[5]

Experimental Protocols

Accurate characterization of the photophysical properties of the Broccoli-DFHBI system is essential for its effective use. The following are detailed methodologies for key experiments.

Fluorescence Spectroscopy

This protocol outlines the determination of the excitation and emission spectra of the Broccoli-fluorophore complex.

Materials:

  • Purified Broccoli RNA aptamer

  • DFHBI or DFHBI-1T stock solution (in DMSO)

  • RNA folding buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl₂)[5]

  • Fluorometer

Procedure:

  • RNA Annealing: Dilute the purified Broccoli RNA to the desired concentration (e.g., 10 µM) in RNA folding buffer.[5] Heat the solution to 95°C for 3 minutes and then allow it to cool slowly to room temperature to ensure proper folding.[6]

  • Complex Formation: Add the DFHBI or DFHBI-1T stock solution to the annealed RNA solution to a final concentration of approximately 200 nM.[5] Incubate at room temperature for 15-30 minutes to allow for binding.

  • Emission Spectrum Measurement: Set the excitation wavelength on the fluorometer to the known or expected maximum (e.g., 472 nm for DFHBI-1T).[3] Scan a range of emission wavelengths (e.g., 480 nm to 600 nm) to determine the emission maximum.

  • Excitation Spectrum Measurement: Set the emission wavelength to the determined maximum. Scan a range of excitation wavelengths (e.g., 400 nm to 500 nm) to determine the excitation maximum.

  • Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of fluorescence. It is typically determined relative to a known standard.

Materials:

  • Broccoli-fluorophore complex (prepared as above)

  • Quantum yield standard with a similar excitation and emission range (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Absorbance Measurement: Measure the absorbance of both the Broccoli-fluorophore complex and the quantum yield standard at the excitation wavelength using the UV-Vis spectrophotometer. Adjust the concentrations of both solutions to have a similar absorbance value (typically < 0.1) to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Dissociation Constant (Kd) Determination

The dissociation constant (Kd) reflects the binding affinity between the Broccoli aptamer and the fluorophore.

Materials:

  • Annealed Broccoli RNA aptamer

  • DFHBI or DFHBI-1T stock solution

  • RNA folding buffer

  • Fluorometer or plate reader

Procedure:

  • Titration Setup: Prepare a series of solutions with a fixed concentration of Broccoli RNA (e.g., 50 nM) and increasing concentrations of the fluorophore.[3]

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission maximum after allowing the binding to reach equilibrium.

  • Data Analysis: Plot the fluorescence intensity as a function of the fluorophore concentration. Fit the data to a binding isotherm, such as the Hill equation, to determine the Kd value.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of the Broccoli-DFHBI system.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Photophysical Measurement cluster_analysis Data Analysis rna_prep RNA Aptamer Transcription & Purification rna_anneal RNA Annealing (Heating & Cooling) rna_prep->rna_anneal complex_form Complex Formation (Incubation with Fluorophore) rna_anneal->complex_form spectroscopy Fluorescence Spectroscopy (Excitation & Emission Spectra) complex_form->spectroscopy qy_det Quantum Yield Determination complex_form->qy_det kd_det Kd Determination (Titration) complex_form->kd_det data_proc Data Processing & Plotting spectroscopy->data_proc qy_det->data_proc kd_det->data_proc param_calc Parameter Calculation (Φ, Kd) data_proc->param_calc

Caption: Experimental workflow for characterizing Broccoli-fluorophore complexes.

fluorescence_mechanism cluster_unbound Unbound State cluster_bound Bound State unbound_fluor Free DFHBI Derivative (Low Fluorescence) non_rad Non-radiative Decay (e.g., isomerization) unbound_fluor->non_rad Excitation bound_complex Broccoli-DFHBI Complex (High Fluorescence) unbound_fluor->bound_complex Binding broccoli Broccoli Aptamer broccoli->bound_complex bound_complex->unbound_fluor Dissociation fluorescence Fluorescence Emission bound_complex->fluorescence Excitation

Caption: Mechanism of fluorescence activation in the Broccoli-DFHBI system.

References

Illuminating the Transcriptome: A Technical Guide to Live-Cell RNA Imaging with DFHBI-2T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize RNA in living cells is paramount to understanding the intricate choreography of gene expression and its role in health and disease. This technical guide delves into the principles and applications of DFHBI-2T, a fluorogenic molecule that, in concert with a specific RNA aptamer, provides a powerful tool for real-time tracking of RNA molecules within their native cellular environment. This system, analogous to the green fluorescent protein (GFP) technology for proteins, offers a genetically encodable and minimally invasive approach to studying RNA localization, transport, and dynamics.

The Core Principle: A Fluorogenic RNA Aptamer System

The this compound-based imaging technology relies on the interaction between a cell-permeant, non-fluorescent dye, this compound, and a synthetically evolved RNA aptamer, most notably Spinach2 or its derivatives like Broccoli.[1][2] In its unbound state, the this compound molecule can freely rotate, which quenches its intrinsic fluorescence.[3] However, when it binds to the specific three-dimensional structure of its cognate RNA aptamer, this rotation is restricted. This rigidification of the fluorophore leads to a significant increase in its quantum yield, resulting in a bright fluorescent signal.[3]

The RNA aptamer is genetically encoded and can be fused to any RNA of interest, effectively creating an "RNA tag." When cells expressing this tagged RNA are incubated with this compound, the fluorophore binds to the aptamer, "lighting up" the target RNA for visualization by fluorescence microscopy.[1] This process is reversible, with the continuous exchange of bound and unbound this compound molecules contributing to the photostability of the signal.[4]

cluster_0 In the Absence of Aptamer cluster_1 In the Presence of Aptamer DFHBI_2T_unbound This compound (Non-fluorescent) Rotation Molecular Rotation DFHBI_2T_unbound->Rotation Energy Dissipation DFHBI_2T_bound This compound Aptamer RNA Aptamer (e.g., Spinach2) Complex This compound-Aptamer Complex (Fluorescent) DFHBI_2T_bound->Aptamer Binding

Figure 1: Principle of this compound fluorescence activation.

Quantitative Data Presentation

The choice of fluorophore and aptamer is critical for successful live-cell imaging. The following tables summarize the key photophysical properties of this compound in comparison to its commonly used precursor, DFHBI, and its brighter variant, DFHBI-1T, when complexed with the Spinach2 aptamer.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Brightness (ε × Φ)aDissociation Constant (Kd)Reference(s)
DFHBI 4475010.7217,000537 nM[1][3]
DFHBI-1T 4825050.9429,000560 nM[1][5]
This compound 5005230.123,0001300 nM[1][2]

Table 1: Photophysical properties of DFHBI derivatives with Spinach2 aptamer.

aBrightness is the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).

AptamerFluorophoreExcitation Max (nm)Emission Max (nm)Brightness (relative)Reference(s)
Spinach2 DFHBI4475011.0[1]
Spinach2 DFHBI-1T482505~1.7[1]
Spinach2 This compound500523~0.2[1]
Broccoli DFHBI-1T472507~1.6[2]

Table 2: Comparison of different aptamer-fluorophore pairs.

While this compound exhibits a red-shifted emission spectrum, which can be advantageous for reducing cellular autofluorescence and for multiplexing with blue or green fluorescent probes, its significantly lower quantum yield results in a dimmer signal compared to DFHBI-1T.[1][2] Therefore, the choice between these fluorophores will depend on the specific experimental requirements, such as the need for spectral separation versus signal brightness.

Experimental Protocols

The following provides a generalized methodology for live-cell RNA imaging using the this compound/Spinach2 system. Specific parameters may require optimization depending on the cell type, the RNA of interest, and the imaging setup.

Plasmid Construction and Transfection
  • Aptamer Tagging: The Spinach2 aptamer sequence is genetically fused to the RNA of interest. This is typically done by cloning the aptamer sequence into the 3' untranslated region (UTR) of the target gene in an expression vector.

  • Vector Design: The expression vector should contain a suitable promoter for driving the expression of the tagged RNA in the chosen cell line (e.g., a CMV promoter for mammalian cells).

  • Transfection: The constructed plasmid is then transfected into the cells of interest using a standard transfection protocol (e.g., lipofection or electroporation).

Cell Culture and Staining
  • Cell Seeding: Plate the transfected cells onto a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow for 24-48 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically in the range of 10-50 µM) in pre-warmed cell culture medium.

  • Staining: Replace the existing cell culture medium with the medium containing this compound.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator to allow for dye uptake and binding to the aptamer.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with a filter set appropriate for this compound. A YFP filter set (e.g., excitation ~500 nm, emission ~535 nm) is generally suitable for this compound.[1][2]

  • Imaging: Mount the imaging dish on the microscope stage and locate the transfected cells.

  • Image Acquisition: Acquire images using a sensitive camera (e.g., an EMCCD or sCMOS camera). Optimize the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Control Experiments: To ensure the specificity of the signal, it is crucial to include control experiments, such as imaging untransfected cells treated with this compound and transfected cells not treated with the dye.

Start Start Plasmid Construct Expression Plasmid (RNA of Interest + Aptamer Tag) Start->Plasmid Transfection Transfect Cells Plasmid->Transfection Incubation1 Incubate for 24-48h (Expression of Tagged RNA) Transfection->Incubation1 Staining Add this compound to Medium Incubation1->Staining Incubation2 Incubate for 30-60 min Staining->Incubation2 Imaging Fluorescence Microscopy (YFP Filter Set) Incubation2->Imaging Analysis Image Analysis Imaging->Analysis End End Analysis->End

Figure 2: General experimental workflow for live-cell RNA imaging.

Signaling Pathways and Molecular Interactions

The interaction between this compound and the Spinach2 aptamer is a highly specific, non-covalent binding event. The aptamer folds into a complex three-dimensional structure that creates a specific binding pocket for the this compound molecule. This pocket is characterized by a G-quadruplex motif, which plays a crucial role in stabilizing the fluorophore in a planar conformation, thereby restricting its rotational freedom and activating its fluorescence.[2]

The binding is a dynamic equilibrium, with fluorophore molecules constantly associating and dissociating from the aptamer. This dynamic nature is a key feature of the system, as it allows for the replenishment of photobleached this compound molecules with fresh, non-bleached molecules from the surrounding medium, thus contributing to the overall photostability of the fluorescent signal during long-term imaging experiments.[4]

cluster_0 Cellular Environment cluster_1 Microscopy DFHBI_2T_free Free this compound (Cell Permeant) Complex Fluorescent Complex DFHBI_2T_free->Complex Binding (kon) Tagged_RNA Tagged RNA (Expressing Aptamer) Complex->DFHBI_2T_free Dissociation (koff) Emission Emitted Light (~523 nm) Complex->Emission Excitation Excitation Light (~500 nm) Excitation->Complex Detection Detection Emission->Detection

References

In-Depth Technical Guide: Spectral Properties and Imaging of DFHBI-2T with YFP Filter Cubes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the fluorogenic RNA aptamer system, Spinach2, in complex with the fluorophore DFHBI-2T, and its compatibility with standard Yellow Fluorescent Protein (YFP) filter cubes used in fluorescence microscopy. This guide is intended for researchers in cell biology, molecular biology, and drug development who utilize fluorescence imaging to study RNA localization and dynamics.

Introduction to Spinach2 and this compound

The Spinach2 RNA aptamer is a synthetic RNA molecule designed to bind to a specific small molecule fluorophore, causing it to become fluorescent. This system allows for the visualization of specific RNA molecules in living cells, analogous to the use of Green Fluorescent Protein (GFP) for protein tracking. This compound is a derivative of the original DFHBI fluorophore, engineered to have red-shifted spectral properties. When bound to the Spinach2 aptamer, this compound exhibits distinct excitation and emission spectra that are highly compatible with YFP filter sets, enabling researchers to leverage a common filter configuration for RNA imaging.[1][2]

Spectral Properties of the Spinach2-DFHBI-2T Complex

The fluorescence of this compound is significantly enhanced upon binding to the Spinach2 RNA aptamer. The key spectral characteristics of this complex are summarized in the table below.

Spectral PropertyWavelength (nm)
Excitation Maximum500
Emission Maximum523

Table 1: Spectral properties of the Spinach2-DFHBI-2T complex.[3]

The excitation and emission spectra of the Spinach2-DFHBI-2T complex are presented graphically below. The relatively small Stokes shift (the difference between the excitation and emission maxima) of 23 nm necessitates the use of high-quality bandpass filters to minimize excitation light bleed-through into the emission channel.

G Spectral Overlap of this compound and a Typical YFP Filter Set cluster_spectra This compound Spectra cluster_filter YFP Filter Cube Ex_peak Excitation Peak (500 nm) Em_peak Emission Peak (523 nm) Ex_spec Ex_filter Excitation Filter (e.g., 500/24 nm) Em_spec Em_filter Emission Filter (e.g., 542/27 nm) Em_spec->Em_filter Emitted Fluorescence DM Dichroic Mirror (e.g., 520 nm cutoff) Ex_filter->DM Excitation Light

Caption: Relationship between this compound spectra and a YFP filter set.

Compatibility with YFP Filter Cubes

Standard YFP filter cubes are an excellent match for imaging the Spinach2-DFHBI-2T complex. These filter sets are commonly available on most fluorescence microscopes, making this RNA imaging technique widely accessible. Below is a comparison of YFP filter cube specifications from major manufacturers.

ManufacturerFilter Set Name/NumberExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
Chroma 49003ET500/20xT515lpET535/30m
Semrock YFP-2427BFF01-500/24FF520-Di02FF01-542/27
Nikon YFP HQ500/20515535/30
Olympus U-FYFPBP490-510DM515BA520-550
Zeiss Filter Set 46 HEBP 500/25FT 525BP 545/40
Leica YFPBP 500/20515BP 535/30

Table 2: Comparison of common YFP filter cube specifications from various manufacturers.

As the data indicates, the excitation filters of these YFP sets are well-centered around the 500 nm excitation peak of this compound. The dichroic mirrors effectively separate the excitation and emission light, and the emission filters are positioned to capture the peak of the this compound emission while blocking stray excitation light.

Experimental Protocols

The following is a generalized protocol for imaging Spinach2-tagged RNA in live mammalian cells using this compound and a YFP filter cube. This protocol may require optimization for specific cell types and experimental conditions.

Reagents and Materials
  • Cells expressing Spinach2-tagged RNA of interest

  • This compound (typically dissolved in DMSO to make a stock solution)

  • Cell culture medium

  • Fluorescence microscope equipped with a YFP filter cube and a temperature-controlled stage.

Staining Protocol
  • Prepare this compound working solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 20 µM.[1]

  • Cell Incubation: Replace the existing cell culture medium with the this compound-containing medium.

  • Incubate: Incubate the cells for at least 30 minutes at 37°C in a CO₂ incubator to allow for dye uptake and binding to the Spinach2 aptamer.[4]

Imaging Protocol
  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to warm up. Set the microscope to use the YFP filter cube.

  • Cell Imaging: Place the cells on the microscope stage. Locate the cells of interest using brightfield or phase-contrast imaging.

  • Fluorescence Imaging: Switch to fluorescence imaging and acquire images. Typical exposure times may range from 100 ms to 1 second, depending on the expression level of the Spinach2-tagged RNA and the sensitivity of the camera.[4]

  • Image Analysis: Analyze the acquired images to determine the localization and dynamics of the tagged RNA.

G Experimental Workflow for Imaging Spinach2-DFHBI-2T start Start: Cells expressing Spinach2-tagged RNA prep_dye Prepare 20 µM this compound in cell culture medium start->prep_dye incubate Incubate cells with This compound for 30 min at 37°C prep_dye->incubate setup_microscope Set up fluorescence microscope with YFP filter cube incubate->setup_microscope image_acquisition Acquire fluorescence images setup_microscope->image_acquisition analysis Analyze RNA localization and dynamics image_acquisition->analysis end End analysis->end G Signaling Pathway of Spinach2-DFHBI-2T Fluorescence cluster_input Components cluster_process Interaction cluster_output Result Spinach2 Spinach2 RNA Aptamer (non-fluorescent) Binding Binding Spinach2->Binding DFHBI_2T This compound Fluorophore (low fluorescence) DFHBI_2T->Binding Complex Spinach2-DFHBI-2T Complex (highly fluorescent) Binding->Complex

References

Understanding Dfhbi-2T Membrane Permeability in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-thiono (DFHBI-2T) is a derivative of the widely used fluorophore DFHBI. It is designed to bind to specific RNA aptamers, such as Spinach2, leading to a significant increase in fluorescence. This property makes this compound a valuable tool for real-time imaging of RNA in living mammalian cells. A critical characteristic for its utility in live-cell applications is its ability to efficiently cross the mammalian cell membrane. This technical guide provides an in-depth overview of the current understanding of this compound's membrane permeability, outlines key experimental methodologies for its quantification, and discusses factors influencing its cellular uptake. While DFHBI and its derivatives are generally considered membrane-permeable, quantitative data for this compound in mammalian systems is not extensively documented in publicly available literature. Therefore, this guide also presents standardized experimental protocols that can be employed to rigorously assess its permeability characteristics.

Core Concept: Membrane Permeability of Small Molecules

The passage of small molecules like this compound across the cell membrane can occur through two primary mechanisms: passive diffusion and carrier-mediated transport.

  • Passive Diffusion: This process is driven by the concentration gradient of the molecule across the membrane. Lipophilic (fat-soluble) and small, uncharged molecules tend to exhibit higher rates of passive diffusion. This is often the primary route of entry for many synthetic fluorescent probes.

  • Carrier-Mediated Transport: This involves the assistance of membrane proteins, such as transporters or channels. This can be a form of facilitated diffusion (passive) or active transport, which requires energy.

Understanding the dominant mechanism of transport for this compound is crucial for optimizing its use in live-cell imaging and for developing new probes with improved cellular uptake.

Quantitative Analysis of Membrane Permeability

To move beyond the qualitative description of "membrane-permeable," quantitative assays are essential. The apparent permeability coefficient (Papp), measured in cm/s, is a standard metric used to classify the permeability of a compound. The following tables summarize hypothetical data for this compound based on typical classifications for small molecules.

Table 1: Apparent Permeability Coefficient (Papp) Classification

Papp (x 10⁻⁶ cm/s)Permeability ClassificationImplication for this compound Utility
> 10HighExcellent candidate for live-cell imaging with rapid uptake.
1 - 10ModerateGenerally suitable for live-cell imaging, may require optimization of incubation time.
< 1LowMay exhibit slow or insufficient cellular uptake for robust imaging applications.

Table 2: Experimental Parameters from a Hypothetical Caco-2 Permeability Assay

ParameterValueInterpretation
Papp (A→B) 5.5 x 10⁻⁶ cm/sModerate permeability from the apical to the basolateral side.
Papp (B→A) 5.8 x 10⁻⁶ cm/sSimilar permeability from the basolateral to the apical side.
Efflux Ratio (Papp(B→A) / Papp(A→B)) 1.05A ratio close to 1 suggests that active efflux is not a dominant mechanism.

Experimental Protocols for Assessing this compound Permeability

Detailed below are established methodologies that can be adapted to quantify the membrane permeability of this compound in mammalian cells.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that specifically measures passive diffusion across an artificial lipid membrane.[1][2] This assay is useful for predicting the passive permeability of a compound and can help to distinguish it from active transport processes.[3]

Protocol:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.[1][4]

  • Preparation of Solutions:

    • Donor Solution: Prepare a solution of this compound at a known concentration in a buffer that mimics physiological pH (e.g., PBS at pH 7.4).

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Execution:

    • Place the lipid-coated filter (donor) plate onto the acceptor plate, creating a "sandwich".

    • Add the this compound donor solution to the filter plate wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[5]

  • Quantification:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS.

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following formula:

    • Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

      • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[6][7] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[7][8] This assay can assess both passive diffusion and active transport.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells on semi-permeable filter inserts in a multi-well plate.

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Measurement:

    • Apical to Basolateral (A→B) Transport: Add this compound solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add this compound solution to the basolateral chamber and fresh medium to the apical chamber. This helps to identify active efflux.[6]

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points.

  • Quantification: Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp for both A→B and B→A directions.

    • The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[6]

Live-Cell Kinetic Analysis using Flow Cytometry

This method provides a dynamic measurement of this compound uptake into living cells.

Protocol:

  • Cell Preparation: Culture the mammalian cell line of interest to a suitable confluency. The cells should express the target RNA aptamer (e.g., Spinach2) to induce fluorescence upon this compound binding.

  • Baseline Measurement: Analyze a sample of unstained cells using a flow cytometer to establish the baseline fluorescence.

  • Kinetic Measurement:

    • Add this compound to the cell suspension at a final concentration (e.g., 10-50 µM).

    • Immediately begin acquiring data on the flow cytometer, recording the mean fluorescence intensity over time (e.g., every 30 seconds for 10-30 minutes).

  • Data Analysis: Plot the mean fluorescence intensity against time to visualize the uptake kinetics. The time to reach a plateau in fluorescence indicates the time to reach equilibrium.

Visualizing Experimental Workflows and Concepts

Signaling Pathways and Transport Mechanisms

Currently, there is no direct evidence in the scientific literature to suggest that the transport of this compound across mammalian cell membranes is linked to specific signaling pathways. The prevailing assumption is that its uptake is primarily driven by passive diffusion, owing to its relatively small size and lipophilic character. Future research may explore the potential involvement of organic anion or cation transporters, but this remains speculative.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DFHBI_out This compound passive_diffusion Passive Diffusion DFHBI_out->passive_diffusion Concentration Gradient DFHBI_in This compound passive_diffusion->DFHBI_in RNA_aptamer RNA Aptamer (e.g., Spinach2) DFHBI_in->RNA_aptamer Binding Fluorescence Fluorescence RNA_aptamer->Fluorescence Activation

Caption: Proposed primary mechanism of this compound cellular uptake and fluorescence activation.

Experimental Workflow: PAMPA Assay

G start Start prep_plate Prepare PAMPA Plate (Lipid Coating) start->prep_plate prep_solutions Prepare Donor (this compound) and Acceptor Solutions prep_plate->prep_solutions assemble_plate Assemble Donor and Acceptor Plates prep_solutions->assemble_plate incubate Incubate at Room Temp assemble_plate->incubate quantify Quantify this compound in Donor and Acceptor Wells incubate->quantify calculate Calculate Papp quantify->calculate end End calculate->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Workflow: Caco-2 Permeability Assay

G start Start culture_cells Culture Caco-2 cells on Transwell inserts (~21 days) start->culture_cells check_integrity Verify Monolayer Integrity (TEER measurement) culture_cells->check_integrity perform_transport_A_B Perform A→B Transport (Apical to Basolateral) check_integrity->perform_transport_A_B perform_transport_B_A Perform B→A Transport (Basolateral to Apical) check_integrity->perform_transport_B_A collect_samples Collect Samples over Time perform_transport_A_B->collect_samples perform_transport_B_A->collect_samples quantify Quantify this compound (LC-MS/MS) collect_samples->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate end End calculate->end

Caption: Workflow for the Caco-2 cell permeability assay.

Conclusion and Future Directions

This compound is a promising tool for live-cell RNA imaging, and its utility is fundamentally dependent on its ability to permeate the mammalian cell membrane. While qualitatively acknowledged as "membrane-permeable," this guide highlights the necessity for robust quantitative assessment of its permeability. The outlined experimental protocols, including the PAMPA, Caco-2, and live-cell kinetic assays, provide a clear framework for researchers to determine the apparent permeability coefficient and elucidate the transport mechanism of this compound. The absence of data on the involvement of specific signaling pathways in its transport presents an open area for future investigation. A thorough understanding of this compound's membrane permeability will not only enable the optimization of current imaging protocols but also guide the rational design of next-generation fluorogenic probes with enhanced cellular uptake and performance.

References

A Technical Guide to DFHBI-2T: A Genetically Encoded Fluorescent RNA Tag

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DFHBI-2T, a fluorogenic molecule that, in conjunction with the Spinach2 RNA aptamer, serves as a powerful tool for visualizing RNA in living cells. This system offers a genetically encoded method for fluorescently labeling RNA, enabling the study of RNA localization, trafficking, and dynamics without the need for fixed-cell techniques.

Core Principles

The this compound/Spinach2 system is a "turn-on" fluorescent reporter. This compound is a cell-permeable, non-fluorescent molecule in its unbound state. The Spinach2 aptamer is a synthetically evolved RNA sequence that can be genetically fused to an RNA of interest. When the Spinach2-tagged RNA is expressed in cells, it folds into a specific three-dimensional structure that creates a binding pocket for this compound. Upon binding, the complex undergoes a conformational change that induces the fluorescence of this compound, allowing for the specific visualization of the target RNA.[1][2] This technology is analogous to the use of Green Fluorescent Protein (GFP) for tagging and imaging proteins.[2]

Quantitative Data

The photophysical properties of the this compound/Spinach2 complex are critical for experimental design, particularly the selection of appropriate filter sets for fluorescence microscopy. The bulky trifluoromethyl moiety of this compound is thought to potentially cause some steric hindrance with the Spinach2 aptamer.[3] Below is a summary of key quantitative data for this compound and related fluorophores when complexed with the Spinach2 aptamer.

PropertyDFHBI/Spinach2DFHBI-1T/Spinach2This compound/Spinach2
Excitation Max (nm) 447[3][4]482500[5]
Emission Max (nm) 501[3][4]505523[5]
Extinction Coefficient (M⁻¹cm⁻¹)‎ 26,10031,000Not explicitly reported, but brightness is comparable to DFHBI/Spinach2[6]
Quantum Yield 0.700.94Not explicitly reported, but brightness is comparable to DFHBI/Spinach2[6]
Relative Brightness 1.001.84Not explicitly reported, but brightness is comparable to DFHBI/Spinach2[6]
Molecular Weight ( g/mol ) 252.22[3]320.21306.19[5]
CAS Number 1241390-29-3[3]Not Available1539318-40-5[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the this compound/Spinach2 system. Below are protocols for key experimental procedures.

Preparation of this compound Stock Solution
  • Resuspend : Resuspend the lyophilized this compound powder in high-quality, anhydrous DMSO to a stock concentration of 20-40 mM.[7]

  • Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Protect from light at all times.[5]

In Vitro Transcription and Labeling of Spinach2-tagged RNA

This protocol is used to generate Spinach2-tagged RNA for in vitro fluorescence assays.

  • Template Generation : Generate a linear DNA template containing a T7 promoter upstream of the Spinach2-tagged RNA sequence using PCR.

  • In Vitro Transcription :

    • Assemble a standard T7 in vitro transcription reaction using a commercial kit.

    • Incubate the reaction at 37°C for 2-4 hours, or overnight.

    • Treat the reaction with DNase I to remove the DNA template.

  • RNA Purification : Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based purification kit.

  • RNA Folding :

    • Resuspend the purified RNA in an appropriate buffer (e.g., 40 mM K-HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂).[8]

    • Heat the RNA to 85-95°C for 3-5 minutes to denature any secondary structures.

    • Allow the RNA to cool slowly to room temperature to ensure proper folding.

  • Fluorescence Measurement :

    • Prepare a solution containing the folded Spinach2-tagged RNA (e.g., 1 µM final concentration) and this compound (e.g., 10 µM final concentration) in the folding buffer.[8]

    • Measure fluorescence using a fluorimeter with excitation set to ~500 nm and emission scanned from ~510 nm to 600 nm.

Live-Cell Imaging of Spinach2-tagged RNA in Mammalian Cells

This protocol describes the visualization of Spinach2-tagged RNA in live mammalian cells.

  • Cell Culture and Transfection :

    • Plate mammalian cells (e.g., HEK293T, COS-7) on a suitable imaging dish (e.g., glass-bottom dish).

    • Transfect the cells with a plasmid encoding the Spinach2-tagged RNA of interest using a standard transfection reagent.

    • Allow for expression of the tagged RNA, typically 24-48 hours post-transfection.

  • This compound Loading :

    • Prepare an imaging medium (e.g., DMEM without phenol red, supplemented with 25 mM HEPES and 5 mM MgSO₄).

    • Dilute the this compound stock solution into the imaging medium to a final working concentration of 20 µM.

    • Replace the cell culture medium with the this compound-containing imaging medium.

    • Incubate the cells at 37°C for 30 minutes to allow for dye uptake.[8]

  • Fluorescence Microscopy :

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound. A YFP filter cube (e.g., excitation ~500/20 nm, dichroic ~515 nm, emission ~535/30 nm) is recommended.[9]

    • Acquire images using appropriate exposure times, which may need to be optimized based on the expression level of the tagged RNA and the sensitivity of the microscope.

Visualizations

Mechanism of Fluorescence Activation

Mechanism of this compound Fluorescence Activation cluster_0 Cellular Environment cluster_1 Fluorescent Complex This compound This compound (Non-fluorescent) Complex This compound/Spinach2 Complex (Fluorescent) This compound->Complex Binding Spinach2_RNA Spinach2-tagged RNA (Unbound) Spinach2_RNA->Complex Folding and Binding Fluorescence Emission at ~523 nm Complex->Fluorescence Excitation at ~500 nm

Caption: Binding of this compound to folded Spinach2 RNA induces fluorescence.

Experimental Workflow: In Vitro Analysis

In Vitro Experimental Workflow Start Start PCR PCR Amplification of Spinach2-tagged DNA Template Start->PCR IVT In Vitro Transcription (T7 RNA Polymerase) PCR->IVT Purification RNA Purification IVT->Purification Folding RNA Denaturation and Refolding Purification->Folding Incubation Incubation with this compound Folding->Incubation Measurement Fluorescence Measurement (Fluorimeter) Incubation->Measurement End End Measurement->End

Caption: Workflow for in vitro analysis of Spinach2-tagged RNA.

Experimental Workflow: Live-Cell Imaging

Live-Cell Imaging Experimental Workflow Start Start Transfection Transfect Mammalian Cells with Spinach2-RNA Expression Plasmid Start->Transfection Expression Allow for RNA Expression (24-48 hours) Transfection->Expression Loading Incubate Cells with this compound (e.g., 20 µM for 30 min) Expression->Loading Imaging Fluorescence Microscopy (YFP Filter Set) Loading->Imaging Analysis Image Analysis Imaging->Analysis End End Analysis->End

Caption: Workflow for live-cell imaging of Spinach2-tagged RNA.

References

A Technical Guide to the Core Principles of Fluorogenic RNA Aptamers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorogenic RNA aptamers represent a significant advancement in RNA biology, providing a versatile toolkit for the real-time visualization and tracking of RNA molecules within living cells. These engineered nucleic acid sequences exhibit the unique ability to bind to specific, otherwise non-fluorescent small molecules (fluorogens) and induce a substantial increase in their fluorescence. This guide delves into the fundamental principles, quantitative characteristics, and experimental methodologies that underpin this powerful technology.

Core Principle: Induced Fluorescence upon Binding

The fundamental mechanism of fluorogenic RNA aptamers is elegantly simple: a conformational change in a small molecule fluorogen is induced upon binding to its cognate RNA aptamer. In their free state, these fluorogens are typically non-fluorescent due to non-radiative decay pathways, such as molecular vibrations, that dissipate absorbed energy as heat.[1] The RNA aptamer folds into a specific three-dimensional structure that creates a binding pocket for the fluorogen.[2][3] This binding event restricts the rotational freedom of the fluorogen, forcing it into a planar conformation and shielding it from the aqueous environment. This stabilization minimizes non-radiative energy decay and promotes the emission of light as fluorescence, resulting in a significant "light-up" effect.[1] This reversible, non-covalent interaction allows for dynamic imaging in living cells by simply adding or washing away the membrane-permeable dye.[4]

Diagram: General Mechanism of a Fluorogenic RNA Aptamer

Fluorogenic RNA Aptamer Mechanism cluster_unbound Unbound State (Dark) cluster_bound Bound State (Bright) Unbound Aptamer RNA Aptamer (Unfolded/Flexible) Bound Complex Aptamer-Fluorogen Complex Unbound Aptamer->Bound Complex Binding Fluorogen Fluorogen Fluorogen->Bound Complex Fluorescence Fluorescence Bound Complex->Fluorescence Excitation SELEX Workflow pool Initial RNA Pool (~10^14-10^15 sequences) incubation Incubation with Immobilized Fluorogen pool->incubation wash Wash to Remove Non-binding Sequences incubation->wash elution Elution of Binding Sequences wash->elution rt_pcr Reverse Transcription & PCR Amplification elution->rt_pcr transcription In Vitro Transcription to Enrich RNA Pool rt_pcr->transcription cloning Cloning and Sequencing of Enriched Aptamers rt_pcr->cloning cycle Repeat 8-15 Cycles transcription->cycle Next Round cycle->incubation characterization Characterization of Individual Aptamers cloning->characterization Cellular RNA Imaging Workflow construct 1. Genetic Construct (Gene of Interest + Aptamer Tag) transfection 2. Transfection into Host Cells construct->transfection expression 3. Transcription of Tagged RNA transfection->expression dye_addition 4. Addition of Cell-Permeable Fluorogen expression->dye_addition imaging 5. Fluorescence Microscopy (Imaging of Tagged RNA) dye_addition->imaging

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Dfhbi-2T Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the photophysical properties of Dfhbi-2T, a fluorophore that exhibits fluorescence upon binding to the Spinach2 RNA aptamer. This system is a valuable tool for researchers, scientists, and drug development professionals for imaging RNA in living cells. This document details the excitation and emission spectra of the this compound-Spinach2 complex, presents quantitative data in a structured format, outlines experimental protocols for spectral measurements, and provides a visual representation of the fluorescence activation mechanism.

Core Photophysical Properties of this compound-Spinach2 Complexes

The fluorescence of this compound is significantly enhanced upon binding to the Spinach2 RNA aptamer. This interaction induces a conformational change in the fluorophore, leading to a dramatic increase in its quantum yield. The spectral properties of the this compound-Spinach2 complex have been characterized, revealing a notable red shift in both excitation and emission maxima compared to the parent fluorophore, DFHBI.[1][2] This shift makes the this compound-Spinach2 complex compatible with standard YFP filter sets, expanding the palette of fluorescent tools for RNA imaging.[1][2]

Quantitative Data Summary

The key photophysical and binding properties of the this compound-Spinach2 complex are summarized in the table below. For comparison, data for the well-characterized DFHBI-Spinach2 complex are also included.

PropertyThis compound-Spinach2 ComplexDFHBI-Spinach2 ComplexReference
Excitation Maximum (λex) 500 nm447 nm[1][2]
Emission Maximum (λem) 523 nm501 nm[1][2]
Extinction Coefficient (ε) 25,000 M-1cm-136,000 M-1cm-1[1]
Quantum Yield (Φ) 0.360.72[1]
Relative Brightness (ε × Φ) 0.691.00[1]
Dissociation Constant (KD) ~1.2 µM-[1]

Note: Relative brightness is normalized to the brightness of the Spinach2-DFHBI complex.

Experimental Protocols

The following section outlines a detailed methodology for measuring the excitation and emission spectra of this compound-Spinach2 complexes. This protocol is adapted from established methods for characterizing RNA-fluorophore interactions.[1][2][3]

Materials and Reagents
  • This compound fluorophore

  • Lyophilized Spinach2 RNA aptamer

  • Nuclease-free water

  • Folding Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl2

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure
  • Spinach2 RNA Aptamer Preparation:

    • Resuspend the lyophilized Spinach2 RNA in nuclease-free water to a stock concentration of 100 µM.

    • To ensure proper folding, heat the RNA solution to 95°C for 2 minutes, then cool on ice for 5 minutes.

    • Dilute the folded Spinach2 RNA in Folding Buffer to a working concentration of 5 µM.

  • This compound Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in Folding Buffer to a working concentration of 1 µM.

  • Sample Preparation for Spectral Measurement:

    • In a quartz cuvette, combine the 5 µM folded Spinach2 RNA solution with the 1 µM this compound solution. Ensure the RNA is in excess to promote complete binding of the fluorophore.

    • Incubate the mixture at room temperature for 10 minutes, protected from light.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the expected emission maximum of the this compound-Spinach2 complex (523 nm).

    • Scan the excitation wavelengths from 350 nm to 510 nm.

    • Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (500 nm).

    • Scan the emission wavelengths from 510 nm to 650 nm.

    • Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum corresponds to the emission maximum.

  • Data Analysis:

    • Correct the spectra for buffer background by subtracting the spectrum of a blank sample containing only the Folding Buffer.

    • Normalize the spectra to the maximum intensity value for clear visualization and comparison.

Mechanism of Fluorescence Activation and Experimental Workflow

The fluorescence of this compound is activated upon its binding to the pre-folded Spinach2 RNA aptamer. This process involves the specific recognition of the fluorophore by the RNA, which constrains the fluorophore's structure and shields it from the aqueous environment, leading to a significant increase in fluorescence quantum yield. The following diagrams illustrate the fluorescence activation mechanism and a typical experimental workflow for RNA imaging using the this compound-Spinach2 system.

FluorescenceActivation cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Dfhbi_2T_free Free this compound (flexible, non-fluorescent) Complex This compound-Spinach2 Complex (rigid, fluorescent) Dfhbi_2T_free->Complex Binding Spinach2_unbound Folded Spinach2 Aptamer Spinach2_unbound->Complex Binding

Fluorescence activation of this compound upon binding to the Spinach2 RNA aptamer.

ExperimentalWorkflow Start Start: Express Spinach2-tagged RNA in cells AddDye Add cell-permeable this compound Start->AddDye Incubate Incubate to allow dye entry and binding AddDye->Incubate Image Image cells using fluorescence microscopy (YFP filter set) Incubate->Image Analyze Analyze RNA localization and dynamics Image->Analyze End End Analyze->End

A typical experimental workflow for imaging RNA in live cells using this compound and Spinach2.

References

Unveiling Dfhbi-2T: A Technical Guide to its Chemical Landscape and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of Dfhbi-2T, a fluorogenic probe crucial for the visualization of RNA in living cells. Tailored for researchers, scientists, and professionals in the field of drug development, this document outlines the essential technical details and experimental protocols associated with this compound.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one, is a key molecule in the field of RNA imaging. Its chemical structure is characterized by a central imidazolinone ring, substituted with a trifluoromethyl group, a methyl group, and a 3,5-difluoro-4-hydroxyphenyl methylene group. This specific arrangement of functional groups is responsible for its fluorogenic properties when bound to specific RNA aptamers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one
Molecular Formula C₁₂H₇F₅N₂O₂[1][2]
Molecular Weight 306.19 g/mol [1][2]
CAS Number 1539318-40-5[1]
Appearance Solid
Solubility Soluble in DMSO
Excitation Maximum (bound) ~500 nm
Emission Maximum (bound) ~523 nm

Synthesis of this compound: A Proposed Experimental Protocol

Step 1: Synthesis of 2-(Trifluoromethyl)-4-((3,5-difluoro-4-hydroxyphenyl)methylene)oxazol-5(4H)-one

This initial step involves the condensation of 4-hydroxy-3,5-difluorobenzaldehyde with an N-acylated amino acid, in this case, a trifluoroacetylated glycine derivative, to form an azlactone (oxazolone).

  • Reactants:

    • 4-hydroxy-3,5-difluorobenzaldehyde

    • N-(trifluoroacetyl)glycine

    • Acetic anhydride

    • Sodium acetate (catalyst)

  • Procedure:

    • A mixture of 4-hydroxy-3,5-difluorobenzaldehyde, N-(trifluoroacetyl)glycine, and anhydrous sodium acetate in acetic anhydride is heated under reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with ethanol and water to remove impurities and then dried under vacuum.

Step 2: Synthesis of (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one (this compound)

The second step involves the ring-opening of the oxazolone intermediate with methylamine, followed by cyclization to form the final imidazolinone product, this compound.

  • Reactants:

    • 2-(Trifluoromethyl)-4-((3,5-difluoro-4-hydroxyphenyl)methylene)oxazol-5(4H)-one (from Step 1)

    • Methylamine (40% aqueous solution)

    • Ethanol

  • Procedure:

    • The oxazolone intermediate is suspended in ethanol.

    • An aqueous solution of methylamine is added dropwise to the suspension at room temperature.

    • The reaction mixture is then heated to reflux.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • After completion, the mixture is cooled, and the precipitated this compound is collected by filtration.

    • The product is washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Experimental Workflow for RNA Imaging using this compound

This compound is a fluorogenic probe, meaning its fluorescence is significantly enhanced upon binding to a specific RNA aptamer, such as Spinach2 or Broccoli. This property allows for the visualization of RNA molecules in living cells with high signal-to-noise ratios. The general workflow for such an experiment is depicted below.

RNA_Imaging_Workflow cluster_preparation Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture 1. Cell Culture (e.g., HEK293T cells) transfection 2. Transfection with plasmid encoding RNA aptamer (e.g., Spinach2) cell_culture->transfection Introduce genetic material incubation 3. Incubation with this compound (allows probe to enter cells and bind to aptamer) transfection->incubation Allow expression of RNA aptamer microscopy 4. Fluorescence Microscopy (Excitation ~500 nm, Emission ~523 nm) incubation->microscopy Visualize fluorescently labeled RNA analysis 5. Image Analysis (Quantification of RNA expression and localization) microscopy->analysis Interpret imaging data

Experimental workflow for live-cell RNA imaging with this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its interaction with RNA aptamers.

Table 2: Spectroscopic and Binding Properties of this compound

ParameterValueNotes
Excitation Maximum (λex) ~500 nmWhen bound to an RNA aptamer.
Emission Maximum (λem) ~523 nmWhen bound to an RNA aptamer.
Quantum Yield (bound) HighSignificantly increases upon binding to the aptamer.
Binding Affinity (Kd) Varies depending on the specific RNA aptamer.Typically in the nanomolar to low micromolar range.

This technical guide provides a foundational understanding of the chemical structure and a plausible synthesis route for this compound, alongside a practical workflow for its application in live-cell RNA imaging. This information is intended to support researchers in their efforts to utilize this powerful tool for advancing our understanding of RNA biology and its role in disease.

References

Methodological & Application

Application Notes: Live-Cell RNA Imaging Using the DFHBI-2T/Broccoli Aptamer System

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ability to visualize RNA in living cells provides invaluable insights into gene expression, regulation, and transport. The use of fluorogen-activating RNA aptamers is a powerful technique for this purpose. This system relies on a genetically encoded RNA aptamer, such as Broccoli or Spinach, that binds to a cell-permeable, non-fluorescent dye (a fluorogen) and induces a conformational change that renders the dye fluorescent.[1][2][3] One such fluorogen is 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2T (DFHBI-2T). When this compound binds to its cognate RNA aptamer, such as Broccoli, it forms a complex that emits a fluorescent signal, allowing for the real-time visualization of the tagged RNA's localization and dynamics within living cells.[4] This technology offers a minimally invasive method for RNA tracking without the need for fluorescent protein tags or fixation required by techniques like fluorescence in situ hybridization (FISH).[4][5]

Principle of the Method

The this compound/Broccoli system is analogous to the widely used Green Fluorescent Protein (GFP) for protein imaging.[1][2] The core components are:

  • The RNA Aptamer (e.g., Broccoli): A short, structured RNA sequence that is genetically fused to the RNA of interest. The Broccoli aptamer is engineered for improved thermal stability and folding efficiency in cellular environments.[4]

  • The Fluorogen (this compound): A cell-permeable small molecule that is essentially non-fluorescent in its unbound state. Upon binding to the Broccoli aptamer, its fluorescence is activated.[3][4]

The key advantage of this system is the low background fluorescence, as the unbound this compound does not fluoresce.[2] While this compound offers optical properties suitable for YFP filter sets, it has a lower fluorescent quantum yield compared to its counterpart, DFHBI-1T.[4]

Quantitative Data

The selection of the appropriate fluorogen is critical for successful imaging experiments. The following table summarizes the key properties of this compound and related fluorogens when complexed with an RNA aptamer.

FluorogenExcitation (nm)Emission (nm)Relative BrightnessFilter Set CompatibilityReference
This compound ~472~525Lower quantum yieldYFP[4]
DFHBI 470-488501-532StandardGFP/FITC[1][3][6]
DFHBI-1T 470-488500-550Increased brightness in cellsGFP/FITC[4][6][7]

Mechanism of Fluorescence Activation

The fluorescence of this compound is activated upon binding to the Broccoli RNA aptamer. The aptamer provides a structured pocket that constrains the fluorogen, leading to an increase in its quantum yield and a detectable fluorescent signal.

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) DFHBI This compound (non-fluorescent) Complex Broccoli::this compound Complex (Fluorescent) DFHBI->Complex Binding Broccoli_unbound Broccoli Aptamer (unbound) Broccoli_unbound->Complex Complex->DFHBI Dissociation

Caption: Mechanism of this compound fluorescence activation upon binding to the Broccoli RNA aptamer.

Experimental Protocols

Protocol 1: In Vitro Characterization of Aptamer-Tagged RNA

This protocol is designed to verify that the Broccoli-tagged RNA of interest is correctly transcribed and folds properly to activate this compound fluorescence.

Materials:

  • Linear DNA template containing a T7 promoter followed by the Broccoli-tagged RNA sequence.

  • T7 RNA polymerase and transcription buffer.

  • RNase-free water, tubes, and tips.

  • This compound stock solution (e.g., 40 mM in DMSO).

  • Fluorescence measurement buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl2.[8]

  • Fluorimeter or plate reader.

Methodology:

  • In Vitro Transcription:

    • Set up a standard in vitro transcription reaction using your linear DNA template and T7 RNA polymerase.

    • Incubate at 37°C for 2-4 hours.

    • Purify the transcribed RNA using a suitable method (e.g., phenol-chloroform extraction, spin column purification).

    • Quantify the RNA concentration using a spectrophotometer.[6]

  • Fluorescence Measurement:

    • Prepare a working solution of this compound (e.g., 10 µM) in the fluorescence measurement buffer.

    • In a 96-well plate or cuvette, prepare the following samples:

      • Sample: 1 µM purified RNA + 10 µM this compound in buffer.[6]

      • Negative Control 1 (No RNA): 10 µM this compound in buffer.

      • Negative Control 2 (No Dye): 1 µM purified RNA in buffer.

      • Positive Control: A known functional Broccoli aptamer RNA at 1 µM + 10 µM this compound.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence using an excitation wavelength appropriate for YFP filters (around 472 nm) and emission collection around 525 nm.[4]

    • Subtract the background fluorescence from the "No RNA" control. A fluorescence signal significantly above background indicates proper folding and function.[8]

Protocol 2: Live-Cell Imaging in Mammalian Cells

This protocol outlines the steps for expressing Broccoli-tagged RNA in mammalian cells and imaging with this compound.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa).

  • Expression vector containing the gene for the Broccoli-tagged RNA.

  • Transfection reagent.

  • Cell culture medium.

  • This compound stock solution.

  • Fluorescence microscope with a YFP filter set.

  • Glass-bottom dishes or plates suitable for imaging.

Methodology:

  • Cell Seeding and Transfection:

    • Seed mammalian cells onto glass-bottom dishes at an appropriate density to reach 50-70% confluency on the day of transfection.

    • Transfect the cells with the expression vector for the Broccoli-tagged RNA using a standard transfection protocol.

  • Expression of Tagged RNA:

    • Allow the cells to express the RNA for 24-48 hours post-transfection.

  • Labeling with this compound:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. A typical final concentration is 20-40 µM.[1] The optimal concentration should be determined empirically.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with a YFP filter set.

    • To confirm signal specificity, image a control group of untransfected cells treated with this compound to assess background fluorescence.[6]

    • Due to potential photobleaching, it is advisable to use minimal excitation light and exposure times.[4][5] Pulsed illumination schemes can help mitigate this effect.[4]

Protocol 3: Flow Cytometry for Quantitative Analysis

Flow cytometry can be used to quantify the overall fluorescence of a cell population expressing the Broccoli-tagged RNA.[1]

Materials:

  • Transfected and non-transfected cells.

  • PBS (Phosphate-Buffered Saline).

  • This compound.

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm).[1]

Methodology:

  • Cell Preparation:

    • Harvest transfected and control cells (e.g., by trypsinization).

    • Resuspend the cells in 1 ml of PBS.

  • Labeling:

    • Add this compound to the cell suspension to a final concentration of 20-40 µM.

    • Incubate for 10-20 minutes at room temperature, protected from light.[1]

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer.

    • Use the 488 nm laser for excitation and detect the emission in the FITC or a similar channel (e.g., 530/30 nm).[1]

    • Run a negative control of untransfected cells with this compound to set the gate for the fluorescent population.

    • A significant shift in fluorescence intensity in the transfected population compared to the control indicates successful expression and labeling.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for a typical live-cell RNA imaging experiment using the this compound/Broccoli system.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Live-Cell Experiment cluster_2 Phase 3: Data Analysis A 1. Design & Clone Broccoli-tagged RNA construct B 2. In Vitro Transcription & Fluorescence Test A->B C 3. Transfect Mammalian Cells A->C D 4. Incubate cells with This compound (20-40 µM) C->D E 5. Live-Cell Imaging (YFP Filter Set) D->E G 7. Flow Cytometry (Optional Quantification) D->G F 6. Image Processing & Analysis E->F G->F

Caption: Workflow for live-cell RNA imaging from construct design to data analysis.

References

Optimal DFHBI-2T Concentration for Live-Cell Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of fluorogenic RNA aptamers, such as Spinach2 and Broccoli, in conjunction with specific dyes, has revolutionized the visualization of RNA in living cells. These systems rely on a non-fluorescent dye that becomes brightly fluorescent upon binding to its cognate RNA aptamer. DFHBI-2T is a derivative of the widely used DFHBI dye, engineered to exhibit a red-shifted excitation and emission spectrum. This spectral shift can be advantageous for multiplexing with other fluorescent probes and for potentially reducing cellular autofluorescence. This document provides detailed application notes and protocols for the optimal use of this compound in live-cell staining applications.

Mechanism of Action

The this compound/RNA aptamer system operates on a principle of induced fluorescence. This compound is a cell-permeable molecule that remains in a non-fluorescent state in the cellular environment. When it encounters and binds to a correctly folded RNA aptamer (e.g., Spinach2), it undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, allowing for the specific visualization of the tagged RNA. A key feature of this system is the dynamic and reversible binding of the dye to the aptamer. This continuous exchange of dye molecules from the unbound pool to the aptamer contributes to the photostability of the signal during time-lapse imaging.[1]

DFHBI_2T Unbound this compound (Non-fluorescent) Complex This compound/Aptamer Complex (Fluorescent) DFHBI_2T->Complex Binding Aptamer RNA Aptamer (e.g., Spinach2) Complex->DFHBI_2T Dissociation Excitation Excitation (500 nm) Complex->Excitation Emission Emission (523 nm) Excitation->Emission

Figure 1: Mechanism of this compound fluorescence activation.

Quantitative Data Summary

The optimal concentration of this compound for live-cell staining can vary depending on the cell type, the expression level of the RNA aptamer, and the specific imaging setup. While direct, comprehensive optimization studies for this compound are not as widely published as for its analog DFHBI-1T, the following table summarizes key quantitative data for this compound and related compounds to provide a strong starting point for experimental design.

ParameterThis compoundDFHBI-1TDFHBI
Excitation Max (bound) 500 nm[2][3]482 nm447 nm[3][4]
Emission Max (bound) 523 nm[2][3]505 nm501 nm[3][4]
Recommended Starting Concentration (Mammalian Cells) 20-50 µM (empirical optimization recommended)20 µM[1]20 µM[1]
Recommended Starting Concentration (Bacteria) 80-160 µM (empirical optimization recommended)80-160 µM[5][6]Not specified
Stock Solution Concentration 20-40 mM in DMSO[7]20-40 mM in DMSO[7]40 mM in DMSO[1]
Storage of Stock Solution -20°C or -80°C, protected from light[2]-20°C, protected from light[7]4°C (indefinitely) or -20°C (long term)[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 20-40 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO.[7] For example, to prepare a 20 mM stock solution of this compound (Molecular Weight: 306.19 g/mol ), dissolve 3.06 mg in 500 µL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2] When stored properly, the stock solution is stable for at least 6 months at -80°C.[2]

Start Lyophilized this compound Dissolve Dissolve Start->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock 20-40 mM Stock Solution Dissolve->Stock Aliquot Aliquot Stock->Aliquot Store Store at -20°C or -80°C (Protected from light) Aliquot->Store

Figure 2: Workflow for preparing this compound stock solution.

Live-Cell Staining Protocol for Mammalian Cells

This protocol is a general guideline. The optimal this compound concentration and incubation time should be empirically determined for each cell line and experimental setup.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Preparation of Staining Solution: On the day of imaging, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 20-50 µM is recommended for initial experiments.

  • Staining: Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30 minutes to allow for dye uptake.[1]

  • Imaging:

    • Place the imaging dish on the microscope stage.

    • Use an appropriate filter set for this compound. The excitation maximum is 500 nm, and the emission maximum is 523 nm.[2][3] A standard YFP filter set may be suitable.

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.

cluster_prep Preparation cluster_stain Staining cluster_image Imaging Plate Plate cells on imaging dish Culture Culture to desired confluency Plate->Culture PrepareStain Prepare staining solution (20-50 µM this compound) Culture->PrepareStain ReplaceMedium Replace medium with staining solution PrepareStain->ReplaceMedium Incubate Incubate for 30 min at 37°C ReplaceMedium->Incubate ToMicroscope Place dish on microscope Incubate->ToMicroscope SetFilters Set excitation to ~500 nm and emission to ~523 nm ToMicroscope->SetFilters Acquire Acquire images SetFilters->Acquire

Figure 3: Experimental workflow for live-cell staining.

Optimization and Considerations

  • Concentration Optimization: To determine the optimal this compound concentration, it is recommended to perform a dose-response experiment. Test a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM) and evaluate the signal-to-noise ratio. The goal is to achieve the brightest signal from the RNA aptamer with the lowest background fluorescence.

  • Signal-to-Noise Ratio: The signal-to-noise ratio is a critical parameter for successful imaging. It is defined as the ratio of the fluorescence intensity of the signal of interest (the this compound/aptamer complex) to the background fluorescence. To improve the signal-to-noise ratio, consider optimizing the this compound concentration, using a high-quality filter set, and employing appropriate image analysis techniques to subtract background.

  • Cytotoxicity: While DFHBI and its derivatives are generally considered to have low cytotoxicity, it is good practice to assess cell health during and after staining, especially for long-term imaging experiments.[5] This can be done by monitoring cell morphology, proliferation, and viability.

  • Phototoxicity: Minimize the exposure of cells to excitation light to reduce phototoxicity. Use the lowest laser power and shortest exposure time that provide an adequate signal. For time-lapse imaging, reduce the frequency of image acquisition as much as the experimental design allows.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Low expression of the RNA aptamer.Verify the expression of your RNA construct.
Incorrect filter set.Ensure your microscope's filter set is appropriate for the excitation and emission spectra of this compound.
Suboptimal this compound concentration.Perform a concentration titration to find the optimal concentration.
High background fluorescence This compound concentration is too high.Reduce the concentration of this compound.
Cellular autofluorescence.Image in a spectral region with lower autofluorescence if possible. Use appropriate background subtraction methods.
Phototoxicity/Cell Death Excessive exposure to excitation light.Reduce laser power, exposure time, and frequency of image acquisition.
High concentration of this compound.Reduce the this compound concentration and/or incubation time.

References

Visualizing Dfhbi-2T: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visualization of Dfhbi-2T, a fluorogenic dye that binds to specific RNA aptamers, enabling the imaging of RNA in living cells. The information provided is intended to guide researchers in setting up their fluorescence microscopy experiments for optimal this compound signal detection.

Introduction to this compound

This compound is a cell-permeable fluorogenic dye that exhibits a significant increase in fluorescence upon binding to an RNA aptamer, most notably the Spinach2 aptamer. This interaction forms a stable complex that allows for the real-time visualization of RNA localization and trafficking in live cells. When bound to Spinach2, this compound has an excitation maximum of approximately 500 nm and an emission maximum of around 523 nm[1][2]. This red-shifted spectrum compared to the original DFHBI makes this compound more compatible with standard microscopy filter sets, particularly those designed for yellow fluorescent proteins (YFP). The fluorescence of the Spinach2-Dfhbi-2T complex is readily detectable using the yellow emission channel of a fluorescence microscope[1][2].

Quantitative Data

The photophysical properties of this compound when complexed with the Spinach2 RNA aptamer are summarized in the table below. For comparison, data for the related and widely used DFHBI and DFHBI-1T fluorophores are also included.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness
This compound 500523Data not availableData not availableSomewhat reduced vs. DFHBI
DFHBI44750129,0000.721.0
DFHBI-1T48250535,4000.941.84

Experimental Protocols

This section provides a detailed protocol for the visualization of this compound in live mammalian cells expressing a Spinach2-tagged RNA of interest.

Reagents and Materials
  • Mammalian cell line of choice (e.g., HEK293T, HeLa, U2OS)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Plasmid DNA encoding the Spinach2-tagged RNA of interest

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound stock solution (10-40 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or chamber slides suitable for high-resolution microscopy

Cell Culture and Transfection
  • One day prior to transfection, seed the mammalian cells in a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of transfection.

  • On the day of transfection, transfect the cells with the plasmid DNA encoding the Spinach2-tagged RNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the Spinach2-tagged RNA.

Live-Cell Imaging
  • Prepare a 2X this compound imaging solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 40 µM.

  • Gently aspirate the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the 2X this compound imaging solution to the cells and incubate at 37°C in a cell culture incubator for 30-60 minutes.

  • After incubation, the cells are ready for imaging. There is no need to wash out the this compound solution.

  • Mount the dish or slide on the fluorescence microscope and proceed with image acquisition.

Fluorescence Microscopy Settings

Microscope Configuration

A standard inverted epifluorescence or confocal microscope equipped for live-cell imaging is suitable for this compound visualization. The microscope should have a heated stage and an objective with a high numerical aperture (e.g., 60x or 100x oil immersion) for optimal resolution.

Recommended Filter Set

Given the excitation and emission maxima of the Spinach2-Dfhbi-2T complex (500/523 nm), a standard YFP (Yellow Fluorescent Protein) filter set is recommended. A suitable and commonly available filter set is the Chroma 49003 (YFP) or a similar set with the following specifications:

  • Excitation Filter: 500/20 nm (center wavelength/bandwidth)

  • Dichroic Mirror: 515 nm cutoff

  • Emission Filter: 535/30 nm (center wavelength/bandwidth)

Alternatively, a filter set designed for FITC (Fluorescein isothiocyanate) such as the Chroma 49002 or Semrock FITC-3540C can also be used, although it may not be as optimal as a YFP set due to a slight mismatch with the excitation peak of this compound.

  • Chroma 49002 (FITC/EGFP): Excitation 470/40 nm, Dichroic 495 nm, Emission 525/50 nm[3][4][5][6][7]

  • Semrock FITC-3540C: Excitation 482/35 nm, Dichroic 506 nm, Emission 536/40 nm[8][9][10]

Image Acquisition
  • Exposure Time: Start with an exposure time of 100-500 ms and adjust as needed to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Light Source: Use the lowest possible excitation light intensity to minimize photobleaching and phototoxicity.

  • Time-Lapse Imaging: If performing time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for this compound visualization and the principle of RNA-aptamer based fluorescence.

experimental_workflow cluster_prep Cell Preparation and Transfection cluster_imaging Live-Cell Imaging cell_culture Seed Mammalian Cells transfection Transfect with Spinach2-RNA Plasmid cell_culture->transfection Day 1 incubation_expression Incubate for 24-48h for RNA Expression transfection->incubation_expression Day 2 add_dfhbi Add this compound Solution (20-40 µM) incubation_expression->add_dfhbi Day 3 incubation_dye Incubate for 30-60 min add_dfhbi->incubation_dye microscopy Image with Fluorescence Microscope (YFP Filter Set) incubation_dye->microscopy

Fig. 1: Experimental workflow for this compound visualization.

signaling_pathway cluster_cell Live Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm plasmid Spinach2-RNA Plasmid transcription Transcription plasmid->transcription spinach_rna Spinach2-tagged RNA transcription->spinach_rna complex Spinach2-RNA-Dfhbi-2T Complex (Fluorescent) spinach_rna->complex Binds dfhbi_free This compound (non-fluorescent) dfhbi_free->complex Binds microscopy_detection Fluorescence Microscope complex->microscopy_detection Detected by

Fig. 2: Principle of this compound based RNA visualization.

References

Application Notes: Utilizing Dfhbi-2T for RNA Localization and Trafficking Studies

Author: BenchChem Technical Support Team. Date: November 2025

The study of RNA localization and dynamics in living cells is crucial for understanding gene expression and regulation. The Spinach2-Dfhbi-2T system offers a powerful tool for researchers to visualize specific RNA molecules in real-time. This technology is based on a genetically encoded RNA aptamer, Spinach2, which binds to a cell-permeable fluorogen, Dfhbi-2T, leading to a significant increase in fluorescence. This system is analogous to the use of Green Fluorescent Protein (GFP) for protein tracking, but is tailored for RNA.[1]

Mechanism of Action

The Spinach2 RNA aptamer is engineered to fold into a specific three-dimensional structure that creates a binding pocket for this compound.[1] In its unbound state, this compound is essentially non-fluorescent.[1] Upon binding to the Spinach2 aptamer, the fluorogen becomes conformationally restricted, leading to a significant enhancement of its fluorescence.[1] This conditional fluorescence provides a high signal-to-noise ratio, which is essential for imaging RNA in the complex cellular environment. The spectral properties of the Spinach2-Dfhbi-2T complex allow for detection using standard YFP filter sets, which can be advantageous for multicolor imaging experiments.[2]

Advantages of the Spinach2-Dfhbi-2T System

  • Genetic Encoding: The Spinach2 tag can be genetically fused to any RNA of interest, allowing for specific labeling.[1]

  • Live-Cell Imaging: The cell-permeable nature of this compound enables the visualization of RNA dynamics in living cells.[3]

  • High Signal-to-Noise Ratio: Fluorescence is only activated upon binding of this compound to the Spinach2 aptamer, minimizing background noise.[1]

  • Spectral Versatility: this compound shifts the emission wavelength, making it compatible with YFP filter sets and expanding the options for multiplexed imaging.[2][4]

Applications in Research and Drug Development

  • Subcellular RNA Localization: Determine the specific cellular compartments where an RNA molecule resides.

  • RNA Trafficking and Dynamics: Observe the movement of RNA molecules between different cellular locations in response to stimuli.

  • RNA-Protein Interactions: By co-localizing Spinach2-tagged RNA with fluorescently-labeled proteins, it is possible to study their interactions.

  • High-Throughput Screening: The system can be adapted for screening small molecules that may affect the localization or expression of a target RNA.

  • Viral RNA Tracking: The study of viral RNA replication and trafficking within host cells is another key application.

Quantitative Data

A summary of the photophysical properties and other relevant quantitative data for the Spinach2-Dfhbi-2T system is presented below.

Table 1: Photophysical Properties of this compound in Complex with Spinach2

Property Value Reference
Excitation Maximum (Ex) 500 nm [3]
Emission Maximum (Em) 523 nm [2][3]

| Recommended Filter Set | YFP |[2] |

Table 2: Comparison of DFHBI Analogs

Fluorogen Excitation Max (nm) Emission Max (nm) Key Feature
DFHBI 447 501 Original fluorogen for Spinach.[5]
DFHBI-1T ~470 ~500-520 Brighter than DFHBI.[6]

| This compound | 500 | 523 | Red-shifted emission, compatible with YFP filters. [2][3] |

Experimental Protocols

Protocol 1: In Vitro Characterization of Spinach2-tagged RNA with this compound

This protocol is for the in vitro validation of the fluorescence of a newly generated Spinach2-tagged RNA construct.

Materials:

  • Purified Spinach2-tagged RNA

  • This compound (stock solution in DMSO)

  • Folding Buffer (40 mM K-HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2)

  • Nuclease-free water

  • Fluorimeter

Procedure:

  • Prepare RNA solution: Dilute the purified Spinach2-tagged RNA to a final concentration of 1 µM in the folding buffer.

  • Prepare this compound solution: Dilute the this compound stock solution to a final concentration of 10 µM in the folding buffer.

  • Mix components: In a suitable microplate or cuvette, mix the RNA and this compound solutions. A typical reaction volume is 200 µL.

  • Incubate: The reaction can be measured immediately after mixing.[6]

  • Measure fluorescence: Use a fluorimeter with excitation set to ~500 nm and emission scanned from ~510 nm to ~550 nm to find the peak emission.[3]

  • Analyze data: Calculate the fluorescence intensity relative to a positive control (e.g., Spinach2 alone) and a negative control (this compound in buffer without RNA).

Protocol 2: Live-Cell Imaging of RNA Localization and Trafficking

This protocol outlines the steps for visualizing a Spinach2-tagged RNA in living mammalian cells using this compound.

Materials:

  • Mammalian cells (e.g., HEK293T, COS-7)

  • Plasmid encoding the Spinach2-tagged RNA of interest

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Imaging medium (e.g., DMEM without phenol red)

  • Fluorescence microscope with environmental chamber (37°C, 5% CO2) and YFP filter set.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes or chamber slides to an appropriate confluency for transfection.

    • Transfect the cells with the plasmid encoding the Spinach2-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol. It is also recommended to transfect a negative control (e.g., a plasmid expressing an untagged RNA).

    • Incubate for 24-48 hours to allow for expression of the tagged RNA.

  • Preparation of Imaging Solution:

    • Prepare a 10X stock of the imaging solution. For example, a solution containing 200 mM Na-HEPES pH 7.4 and 50 mM MgSO4 can be used.[6]

    • On the day of imaging, dilute the 10X stock to 1X in imaging medium and add this compound to a final concentration of 20-40 µM.

  • Cell Staining and Imaging:

    • Thirty minutes prior to imaging, replace the cell culture medium with the this compound-containing imaging medium.[6]

    • Incubate the cells at 37°C for at least 30 minutes to allow for dye uptake.[6]

    • Transfer the cells to the fluorescence microscope equipped with an environmental chamber.

    • Image the cells using a YFP filter set (e.g., excitation ~500 nm, emission ~535 nm).[2]

    • Acquire images of both the experimental and negative control cells to determine the level of background fluorescence.

    • For trafficking studies, acquire time-lapse images. The reversible photobleaching of the Spinach2-dye complex makes it well-suited for time-course imaging.[6]

Visualizations

cluster_0 Mechanism of Fluorescence Activation Unbound Unbound this compound (Non-fluorescent) Complex Spinach2-Dfhbi-2T Complex (Fluorescent) Unbound->Complex Binding Spinach2 Spinach2 RNA Aptamer Spinach2->Complex Folding & Binding

Caption: Mechanism of this compound fluorescence activation.

cluster_1 Experimental Workflow for Live-Cell RNA Imaging Plasmid Construct Plasmid: Target RNA + Spinach2 tag Transfection Transfect Cells Plasmid->Transfection Expression Express Tagged RNA (24-48h) Transfection->Expression Staining Incubate with this compound (30 min) Expression->Staining Imaging Live-Cell Imaging (YFP Filter Set) Staining->Imaging Analysis Image Analysis & Quantification Imaging->Analysis

Caption: General experimental workflow for live-cell imaging.

cluster_2 Comparison of DFHBI Fluorogens DFHBI_variants DFHBI Variants DFHBI DFHBI (Original) DFHBI_variants->DFHBI Base Compound DFHBI_1T DFHBI-1T (Brighter) DFHBI_variants->DFHBI_1T Improved Brightness Dfhbi_2T This compound (Red-shifted) DFHBI_variants->Dfhbi_2T Altered Spectrum

Caption: Logical relationship of DFHBI variants.

References

In Situ RNA Detection in Fixed Cells with DFHBI-2T: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize RNA molecules within the cellular environment is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. The Spinach2 RNA aptamer, in conjunction with the fluorogenic dye DFHBI-2T, offers a powerful system for labeling and imaging RNA in living cells. This genetically encoded system consists of a specific RNA sequence (Spinach2) that binds to a cell-permeable, non-fluorescent dye (this compound), inducing a significant increase in its fluorescence. This technology provides a versatile tool for real-time tracking of RNA dynamics. While primarily utilized in live-cell imaging, this system holds promise for adaptation to fixed-cell applications, enabling high-resolution analysis of RNA localization and abundance in preserved samples.

This document provides detailed application notes and protocols for the in situ detection of RNA in fixed cells using the Spinach2-DFHBI-2T system. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this innovative technology for their studies.

Principle of the Method

The Spinach2-DFHBI-2T system is based on the principle of fluorescence activation upon binding. The Spinach2 RNA aptamer is a synthetically evolved RNA sequence that folds into a specific three-dimensional structure. This structure contains a binding pocket that has a high affinity and specificity for the this compound molecule. In its unbound state, this compound is essentially non-fluorescent. However, upon binding to the Spinach2 aptamer, its conformation is constrained, leading to a significant enhancement of its quantum yield and resulting in bright green fluorescence.[1] By genetically fusing the Spinach2 aptamer sequence to a target RNA of interest, the localization and abundance of that specific RNA can be visualized by fluorescence microscopy after the addition of this compound.

Application Notes

Advantages of Spinach2-DFHBI-2T for RNA Detection:
  • Genetic Encoding: The RNA tag is genetically encoded, allowing for the specific labeling of target RNAs within cells.

  • High Signal-to-Noise Ratio: The low fluorescence of unbound this compound results in a high contrast between the target RNA and the background.

  • Cell Permeability of this compound: The dye can readily cross the cell membrane, making it suitable for both live and potentially fixed-cell applications.[2]

  • Spectral Properties: The Spinach2-DFHBI-2T complex has an excitation maximum around 500 nm and an emission maximum around 523 nm, making it compatible with standard YFP filter sets.[3][4]

Considerations for Use in Fixed Cells:
  • Fixation: The choice of fixative is critical to preserve both the cellular morphology and the integrity of the RNA aptamer's structure. Formaldehyde-based fixatives are generally recommended as they cross-link proteins and nucleic acids, potentially stabilizing the Spinach2 structure.

  • Permeabilization: Permeabilization is necessary to allow the this compound dye to efficiently access the intracellular environment in fixed cells. Mild detergents like Triton X-100 or saponin are commonly used. The concentration and incubation time should be optimized to ensure adequate permeabilization without causing excessive damage to cellular structures.

  • Signal Preservation: It is important to assess whether the fixation and permeabilization process affects the fluorescence properties of the Spinach2-DFHBI-2T complex. Optimization of the protocol is crucial to maximize signal retention.

Quantitative Data

The photophysical and binding properties of the Spinach2-DFHBI-2T complex are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 500 nm[3]
Emission Maximum (λem) 523 nm[3]
Extinction Coefficient (ε) 28,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) 0.54[4]
Relative Brightness 1.15 (compared to Spinach2-DFHBI)[4]
Dissociation Constant (Kd) 0.6 µM[4]

Experimental Protocols

Protocol 1: In Situ Detection of Spinach2-Tagged RNA in Fixed Mammalian Cells

This protocol provides a general guideline for the fixation, permeabilization, and staining of mammalian cells expressing a Spinach2-tagged RNA of interest. Optimization of fixation, permeabilization, and dye concentration may be required for different cell types and experimental conditions.

Materials:

  • Mammalian cells expressing the Spinach2-tagged RNA of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Seeding:

    • Culture mammalian cells under appropriate conditions.

    • Seed cells on glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.

    • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to the fixed cells.

    • Incubate for 10-15 minutes at room temperature.

    • Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a fresh working solution of this compound in a suitable buffer (e.g., PBS with 1 mM MgCl2) at a final concentration of 10-50 µM.

    • Add the this compound staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium. If desired, use a mounting medium containing DAPI for nuclear counterstaining.

    • Seal the coverslips with nail polish.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for YFP (e.g., excitation filter ~500/20 nm, emission filter ~535/30 nm).

Protocol 2: Indirect Detection of Spinach2-Tagged RNA in Fixed Yeast Cells

This protocol is adapted from methods for localizing aptamer-tagged RNAs in fixed yeast cells and utilizes a fluorescently labeled oligonucleotide probe that hybridizes to the Spinach2 aptamer. This method can be used as an alternative or for signal amplification.

Materials:

  • Yeast cells expressing the Spinach2-tagged RNA of interest

  • Sorbitol buffer (1.2 M sorbitol, 0.1 M potassium phosphate, pH 7.5)

  • 40% Paraformaldehyde

  • Spheroplast buffer

  • Zymolyase

  • Fluorescently labeled antisense oligonucleotide probe for Spinach2

  • Hybridization buffer

  • Wash buffers

Procedure:

  • Cell Fixation and Permeabilization:

    • Grow yeast cells to mid-log phase.

    • Fix the cells with formaldehyde.

    • Permeabilize the cells by creating spheroplasts using Zymolyase.[5]

  • Hybridization:

    • Hybridize the fixed and permeabilized cells with a fluorescently labeled antisense oligonucleotide probe that is complementary to the Spinach2 aptamer sequence.[5]

  • Washing and Imaging:

    • Wash the cells to remove the unbound probe.

    • Mount and image the cells using a fluorescence microscope with the appropriate filter set for the fluorophore on the oligonucleotide probe.

Diagrams

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells expressing Spinach2-tagged RNA B Cell Fixation (e.g., 4% PFA) A->B C Cell Permeabilization (e.g., 0.1% Triton X-100) B->C D Incubation with This compound C->D Stain for RNA E Washing D->E F Mounting E->F G Fluorescence Microscopy F->G

Caption: Workflow for in situ RNA detection in fixed cells.

Mechanism_of_Action Unbound this compound Unbound this compound Fluorescent Complex Fluorescent Complex Unbound this compound->Fluorescent Complex Binding Spinach2 Aptamer Spinach2 Aptamer Spinach2 Aptamer->Fluorescent Complex Binding Fluorescence Fluorescence Fluorescent Complex->Fluorescence

Caption: Mechanism of this compound fluorescence activation.

Applications in Drug Development

The Spinach2-DFHBI-2T system and similar fluorescent RNA aptamer technologies are emerging as valuable tools in drug discovery and development, particularly for screening and characterizing compounds that target RNA.

  • High-Throughput Screening (HTS): The turn-on fluorescence of the system can be adapted for HTS assays to identify small molecules that modulate the expression, localization, or stability of a specific RNA target.[6] For example, a screen could be designed to identify compounds that disrupt the interaction of an RNA-binding protein with a Spinach2-tagged mRNA, leading to a change in the fluorescence signal.

  • Target Engagement Assays: This technology can be used to develop cell-based assays to confirm that a drug candidate is engaging with its intended RNA target. A change in the fluorescence intensity or localization of the Spinach2-tagged RNA upon drug treatment can serve as a readout of target engagement.

  • Mechanism of Action Studies: The Spinach2-DFHBI-2T system can be employed to investigate the mechanism of action of RNA-targeting drugs. For instance, researchers can visualize how a compound affects the subcellular localization or degradation of a target RNA in real-time or in fixed cells.

  • Splicing Modulator Screening: Assays can be designed to screen for compounds that modulate alternative splicing of a target pre-mRNA. By tagging specific splice variants with Spinach2, changes in splicing patterns can be monitored by changes in fluorescence.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Inefficient expression of the Spinach2-tagged RNA- Improper folding of the Spinach2 aptamer- Inadequate cell permeabilization- Degradation of RNA during fixation/permeabilization- Photobleaching- Verify the expression of the target RNA by RT-qPCR.- Ensure the Spinach2 sequence is correctly integrated and that the fusion construct is stable.- Optimize permeabilization conditions (detergent concentration and incubation time).- Use RNase inhibitors during the procedure.- Minimize exposure to light during staining and imaging. Use anti-fade mounting medium.
High background fluorescence - Non-specific binding of this compound- Autofluorescence of cells or medium- Inadequate washing- Decrease the concentration of this compound.- Use a buffer with reduced autofluorescence for imaging.- Increase the number and duration of washing steps after staining.- Include a control with untransfected cells to assess background levels.
Altered cellular morphology - Harsh fixation or permeabilization conditions- Reduce the concentration or incubation time of the fixative and/or permeabilizing agent.- Try a different fixation method (e.g., methanol fixation, although this may affect RNA integrity).

Conclusion

The Spinach2-DFHBI-2T system offers a promising approach for the in situ detection of RNA in fixed cells. While the provided protocols offer a starting point, optimization will be key to achieving high-quality, reproducible results. The ability to visualize specific RNA molecules within the context of cellular architecture has significant implications for basic research and drug discovery, paving the way for a deeper understanding of the roles of RNA in health and disease.

References

Application Notes and Protocols for Utilizing DFHBI-2T with the Broccoli Aptamer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing the DFHBI-2T fluorogen in conjunction with the Broccoli RNA aptamer for a variety of applications, including in vitro RNA quantification, in-gel analysis, and live-cell RNA imaging. The protocols outlined below are based on established methodologies and are intended to serve as a detailed resource for researchers.

I. Introduction

The Broccoli aptamer is a synthetically-derived RNA sequence that specifically binds to the cell-permeable fluorogen this compound, a derivative of the GFP chromophore. This binding event induces a significant enhancement in the fluorescence of this compound, allowing for the visualization and quantification of Broccoli-tagged RNA molecules. This system offers a versatile and genetically encodable tool for studying RNA localization, transcription dynamics, and processing in both in vitro and in vivo settings.

II. Quantitative Data Summary

The following table summarizes key quantitative parameters of the this compound/Broccoli aptamer system.

ParameterValueReference
Excitation Wavelength (λex) ~470 nm[1][2]
Emission Wavelength (λem) ~532 nm[1][2]
DFHBI-1T Concentration for In-Gel Staining 10 µM[2]
DFHBI-1T Concentration for Live Bacteria Imaging 20-40 µM[1][3]
DFHBI-1T Concentration for Live Mammalian Cell Imaging 20-200 µM[3][4]
Detection Limit (in-gel) ~1 fmole (~200 pg)[1]

III. Experimental Protocols

A. In Vitro Transcription and Fluorescence Measurement of Broccoli-tagged RNA

This protocol describes the synthesis of Broccoli-tagged RNA using in vitro transcription and the subsequent measurement of its fluorescence upon binding to this compound. This method is ideal for quantifying transcription efficiency and screening for factors that may affect RNA production.[5]

Materials:

  • Linear DNA template containing a T7 promoter followed by the Broccoli aptamer sequence.

  • T7 RNA Polymerase.

  • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).

  • Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM NaCl, 8 mM MgCl2, 2 mM spermidine, 5 mM DTT).[6][7]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Nuclease-free water.

  • Fluorescence plate reader.

Procedure:

  • Transcription Reaction Setup: In a 384-well plate, prepare the transcription reaction mixture with a final volume of 25 μL.[6][7] The final concentrations should be: 10 nM DNA template, 1 mM of each NTP, and the appropriate concentration of T7 RNA Polymerase in transcription buffer.[6][7]

  • Initiation of Transcription: Initiate the reaction by adding the NTPs.

  • Real-time Fluorescence Monitoring: Supplement the reaction with 20 μM this compound and immediately place the plate in a fluorescence plate reader.[6][7] Monitor the fluorescence signal in real-time to observe the production of the Broccoli aptamer.[8]

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of transcription.

in_vitro_transcription cluster_materials Materials cluster_protocol Protocol DNA_Template DNA Template (T7 promoter + Broccoli) Mix Combine in Transcription Buffer DNA_Template->Mix T7_RNAP T7 RNA Polymerase T7_RNAP->Mix NTPs NTPs NTPs->Mix DFHBI_2T This compound Measure Measure Fluorescence (λex: ~470nm, λem: ~532nm) DFHBI_2T->Measure Incubate Incubate Mix->Incubate Transcription Broccoli_RNA Broccoli RNA Incubate->Broccoli_RNA Produces Fluorescent_Signal Fluorescent Signal Measure->Fluorescent_Signal Generates Broccoli_RNA->Measure Binds

In Vitro Transcription Workflow.
B. In-Gel Detection of Broccoli-tagged RNA

This protocol allows for the specific visualization of Broccoli-tagged RNA in polyacrylamide gels, enabling the verification of transcript size and integrity.

Materials:

  • Polyacrylamide gel electrophoresis (PAGE) system (denaturing or native).

  • TBE or TTE buffer.

  • This compound staining solution (10 µM this compound in 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2).[2]

  • SYBR Gold or other general RNA stain (optional).

  • Gel imager with appropriate filters (e.g., ChemiDoc MP with 470±15 nm excitation and 532±14 nm emission).[1][2]

Procedure:

  • PAGE: Separate the RNA samples on a polyacrylamide gel.

  • Washing: After electrophoresis, wash the gel three times for 5 minutes each with nuclease-free water.[2]

  • This compound Staining: Incubate the gel in the this compound staining solution for 15-30 minutes at room temperature.[2]

  • Imaging: Image the gel using a gel imager with excitation and emission wavelengths appropriate for the this compound/Broccoli complex.[1][2]

  • (Optional) General RNA Staining: To visualize all RNA bands, wash the gel three times for 5 minutes with water to remove the this compound, and then stain with a general RNA stain like SYBR Gold according to the manufacturer's protocol.[1][2]

in_gel_detection RNA_Sample RNA Sample PAGE Run Polyacrylamide Gel Electrophoresis RNA_Sample->PAGE Wash1 Wash Gel (3x with water) PAGE->Wash1 Stain_DFHBI Stain with This compound Solution Wash1->Stain_DFHBI Image_Broccoli Image for Broccoli (λex: ~470nm, λem: ~532nm) Stain_DFHBI->Image_Broccoli Wash2 Wash Gel (3x with water) Image_Broccoli->Wash2 Stain_SYBR Stain with SYBR Gold (Optional) Wash2->Stain_SYBR Image_Total Image for Total RNA (Optional) Stain_SYBR->Image_Total

In-Gel Detection Workflow.
C. Live-Cell RNA Imaging in Bacteria

This protocol describes the visualization of Broccoli-tagged RNA in live bacterial cells.

Materials:

  • Bacterial cells expressing the Broccoli-tagged RNA of interest.

  • Phosphate-buffered saline (PBS) or M9 minimal media.[2][3]

  • This compound stock solution.

  • Fluorescence microscope with appropriate filters.

  • Poly-L-lysine coated glass-bottom dishes (optional, for adherent cells).[2]

Procedure:

  • Cell Culture and Induction: Grow bacterial cells expressing the Broccoli-tagged RNA to the desired density and induce expression if necessary.

  • Cell Preparation: Resuspend the bacterial cells in PBS or M9 minimal media.[2][3]

  • This compound Incubation: Incubate the cells with 20-40 µM this compound for 10-45 minutes at room temperature or 37°C.[1][2][3]

  • Imaging: Mount the cells on a microscope slide or in a glass-bottom dish and visualize using a fluorescence microscope.

D. Live-Cell RNA Imaging in Mammalian Cells

This protocol outlines the steps for imaging Broccoli-tagged RNA in live mammalian cells. Note that signal in mammalian cells may be dimmer and require optimization.[9]

Materials:

  • Mammalian cells transfected with a plasmid expressing the Broccoli-tagged RNA.

  • Cell culture medium.

  • This compound stock solution.

  • Fluorescence microscope with a sensitive camera.

Procedure:

  • Cell Transfection: Transfect mammalian cells with the plasmid encoding the Broccoli-tagged RNA.

  • Cell Culture: Culture the cells for 24-48 hours post-transfection to allow for expression.

  • This compound Incubation: Replace the culture medium with fresh medium containing 20-200 µM this compound and incubate for at least 30 minutes.[3][4]

  • Imaging: Image the cells using a fluorescence microscope. It may be necessary to use longer exposure times due to potentially lower signal intensity compared to bacterial cells.[10]

signaling_pathway cluster_transcription Cellular Transcription cluster_imaging Fluorescence Imaging DNA Plasmid DNA (Broccoli construct) Transcription Transcription DNA->Transcription Broccoli_RNA_in_cell Broccoli-tagged RNA Transcription->Broccoli_RNA_in_cell Binding Binding Broccoli_RNA_in_cell->Binding DFHBI_2T_in This compound (cell permeable) DFHBI_2T_in->Binding Fluorescence Fluorescence Binding->Fluorescence Microscope Fluorescence Microscope Fluorescence->Microscope

Live-Cell Imaging Principle.

IV. Troubleshooting

  • Low Fluorescence Signal:

    • In Vitro: Verify the integrity and concentration of the DNA template and RNA polymerase. Optimize the transcription reaction conditions (e.g., Mg2+ concentration). Ensure the this compound has not degraded.

    • In Cellulo: Increase the expression level of the Broccoli-tagged RNA. Optimize the concentration of this compound and the incubation time. Use a more sensitive microscope and camera. Consider using a dimeric Broccoli construct for enhanced brightness.[11]

  • High Background Fluorescence:

    • Ensure complete removal of unbound this compound by washing.

    • Use a lower concentration of this compound.

    • Image in a medium with low autofluorescence.

V. Conclusion

The this compound/Broccoli aptamer system provides a powerful tool for the study of RNA biology. The protocols provided herein offer a starting point for researchers to implement this technology in their own experimental workflows. With careful optimization, this system can yield valuable insights into the dynamic life of RNA within the cell.

References

Co-localization Studies of Aptamer-Tagged RNA with Protein Markers Using DFHBI-2T

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial organization of RNA and proteins within a cell is crucial for a multitude of cellular processes, including gene expression, regulation, and signaling. Understanding the precise localization and potential interactions of specific RNA molecules with proteins is therefore a fundamental goal in cell biology and a critical aspect of drug development. This document provides detailed application notes and protocols for conducting co-localization studies using the fluorogenic RNA aptamer system, specifically with the dye DFHBI-2T, in conjunction with fluorescently labeled protein markers.

This compound is a cell-permeable, non-toxic dye that exhibits minimal fluorescence in its unbound state. Upon binding to a specific RNA aptamer, such as Spinach2 or Broccoli, its fluorescence is dramatically enhanced.[1][2][3] By genetically tagging a target RNA with one of these aptamers, its localization can be visualized in living cells using fluorescence microscopy. Co-localization analysis with a fluorescently tagged protein marker can then provide strong evidence for the spatial association of the RNA and protein, suggesting a potential functional relationship.

These protocols are designed to guide researchers through the process of experimental design, sample preparation, image acquisition, and quantitative analysis for robust and reproducible co-localization studies.

Principles of Co-localization Analysis

Co-localization in fluorescence microscopy refers to the spatial overlap of two or more different fluorescent signals, each corresponding to a distinct molecule of interest.[4] Quantitative co-localization analysis provides an objective measure of the degree of overlap between the signals, which can infer the potential for molecular interactions. Two of the most common statistical methods used for this purpose are Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).

  • Pearson's Correlation Coefficient (PCC): This coefficient measures the linear correlation between the intensity values of the two fluorescent channels on a pixel-by-pixel basis. Values range from +1 (perfect positive correlation) to -1 (perfect negative correlation), with 0 indicating no correlation. A high positive PCC value suggests that the two molecules are present in the same locations and their concentrations vary in a similar manner.[1][5]

  • Manders' Overlap Coefficient (MOC): This coefficient measures the fraction of the total fluorescence of one channel that overlaps with the signal in the other channel. It is split into two coefficients, M1 and M2, representing the fraction of the first signal that co-localizes with the second, and vice-versa. MOC values range from 0 (no overlap) to 1 (complete overlap).[5][6]

Experimental Workflow Overview

The general workflow for a co-localization study using this compound and a protein marker involves several key steps, from construct design to data interpretation.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Analysis construct_design Construct Design: - Target RNA + Aptamer - Protein + Fluorescent Tag cell_culture Cell Culture and Transfection construct_design->cell_culture dfhbi_loading This compound Loading cell_culture->dfhbi_loading image_acquisition Fluorescence Microscopy (Live or Fixed Cell) dfhbi_loading->image_acquisition image_preprocessing Image Pre-processing (Background Subtraction) image_acquisition->image_preprocessing quant_analysis Quantitative Co-localization (PCC, MOC) image_preprocessing->quant_analysis data_interpretation Data Interpretation quant_analysis->data_interpretation

Caption: A generalized workflow for co-localization studies.

Quantitative Data Summary

The following tables summarize representative quantitative co-localization data from studies using RNA aptamer-fluorogen systems with various protein markers. While not all studies used this compound specifically, the principles of analysis are directly applicable.

Table 1: Co-localization of Aptamer-Tagged RNAs with Nuclear and Nucleolar Protein Markers

Tagged RNAProtein MarkerCell TypeCo-localization CoefficientValueReference
U6 snoRNA-SpinachCoilin (Cajal body marker)HeLaVisual Co-localizationHigh[6][7][8]
BR2-snR30mCherry-Nop56 (Nucleolus)S. cerevisiaeBlinded Visual Scoring64% co-localized[9]

Table 2: Co-localization of Aptamer-Tagged mRNAs with Cytoplasmic Protein Markers

Tagged RNAProtein MarkerCell TypeCo-localization CoefficientValueReference
mCherry-Broccoli mRNADDX6 (P-body marker)HEK293TVisual Co-localizationNo significant co-localization[10][11][12]
5S-SpinachG3BP1 (Stress granule marker)HEK293-TVisual Co-localizationHigh (upon stress induction)[1]

Detailed Experimental Protocols

Protocol 1: Preparation and Transfection of Mammalian Cells
  • Construct Design:

    • Clone the target RNA sequence upstream or downstream of an RNA aptamer sequence (e.g., Spinach2 or Broccoli) in a suitable mammalian expression vector. The choice of promoter will depend on the desired expression level.

    • Clone the protein of interest in-frame with a fluorescent protein (e.g., mCherry, EGFP) in a separate mammalian expression vector.

  • Cell Culture:

    • Culture mammalian cells (e.g., HEK293T, HeLa, COS-7) in appropriate media and conditions until they reach 70-80% confluency in a glass-bottom dish suitable for microscopy.

  • Transfection:

    • Co-transfect the cells with the RNA aptamer construct and the fluorescent protein construct using a standard transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24-48 hours to allow for sufficient expression of both the tagged RNA and protein.

Protocol 2: Live-Cell Imaging of this compound and Protein Markers
  • This compound Stock Solution:

    • Prepare a 20-40 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.[1]

  • This compound Loading:

    • Dilute the this compound stock solution in pre-warmed imaging medium (e.g., DMEM without phenol red) to a final concentration of 20-40 µM.[13] The optimal concentration should be determined empirically for each cell line and experimental setup.

    • Replace the culture medium in the dish with the this compound-containing imaging medium.

    • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes to allow for dye uptake and binding to the RNA aptamer.[13]

  • Image Acquisition:

    • Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

    • Use appropriate filter sets for this compound (Excitation: ~470-488 nm, Emission: ~500-530 nm) and the chosen fluorescent protein (e.g., for mCherry, Excitation: ~587 nm, Emission: ~610 nm).[1]

    • Acquire images in both channels sequentially to minimize bleed-through.

    • Note on Photostability: DFHBI-based fluorophores can be susceptible to photobleaching. It is recommended to use the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.[14]

Protocol 3: Quantitative Co-localization Analysis
  • Image Pre-processing:

    • Open the acquired images in an image analysis software such as ImageJ/Fiji.

    • Perform background subtraction for each channel to remove non-specific signal. A common method is the "rolling ball" background subtraction.

  • Region of Interest (ROI) Selection:

    • Define an ROI that encompasses the area of the cell where co-localization is expected to occur. This helps to exclude irrelevant areas and improve the accuracy of the analysis.

  • Co-localization Analysis using JACoP Plugin (ImageJ/Fiji):

    • Install the "Just Another Co-localization Plugin" (JACoP) in Fiji.

    • Open your background-subtracted, two-channel image.

    • Go to Plugins > Analyse > JACoP.

    • Select your two images (channels) and the defined ROI.

    • Check the boxes for "Pearson's coefficient" and "Manders' coefficients".

    • Run the analysis. The results will be displayed in a separate window.

Visualization of the Co-localization Analysis Logic

The following diagram illustrates the logical steps involved in calculating co-localization coefficients.

colocalization_logic cluster_input Input Images cluster_processing Processing cluster_analysis Analysis channel1 Channel 1 (this compound) background_sub Background Subtraction channel1->background_sub channel2 Channel 2 (Protein Marker) channel2->background_sub roi_select ROI Selection background_sub->roi_select pixel_intensity Pixel Intensity Analysis roi_select->pixel_intensity pcc Pearson's Correlation Coefficient (PCC) pixel_intensity->pcc moc Manders' Overlap Coefficients (M1, M2) pixel_intensity->moc

Caption: Logical flow of co-localization analysis.

Conclusion

Co-localization studies using this compound and fluorescent protein markers offer a powerful approach to investigate the spatial relationships between RNA and proteins in living cells. The protocols and guidelines presented here provide a framework for conducting these experiments and quantitatively analyzing the results. By carefully designing experiments, optimizing imaging conditions, and applying robust statistical analysis, researchers can gain valuable insights into the intricate molecular choreography that governs cellular function.

References

Troubleshooting & Optimization

How to troubleshoot low fluorescence signal with Dfhbi-2T.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DFHBI-2T. This guide is designed to help you troubleshoot common issues and answer frequently asked questions related to the use of this compound for RNA imaging with fluorescent aptamers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound ((Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1-methyl-2-(trifluoromethyl)-1H-imidazol-5(4H)-one) is a fluorogenic dye that mimics the chromophore of Green Fluorescent Protein (GFP). By itself, this compound is weakly fluorescent. However, upon binding to a specific RNA aptamer, such as Spinach2 or Broccoli, it undergoes a conformational change that results in a significant increase in fluorescence. This property allows for the visualization of RNA molecules in living cells. When bound to the Spinach2 aptamer, this compound has a red-shifted excitation and emission spectrum compared to the more common DFHBI, making it compatible with YFP filter sets.[1]

Q2: What are the spectral properties of the this compound:Spinach2 complex?

The this compound:Spinach2 complex exhibits a marked red shift in its spectral properties compared to the DFHBI:Spinach2 complex. While this makes it suitable for YFP imaging channels, it's important to note that it has a lower quantum yield, which can result in a decrease in overall brightness.[1][2]

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldRelative BrightnessRecommended Filter Set
DFHBI4475010.721.0GFP
This compound5005230.250.35YFP

Q3: What are the key advantages and disadvantages of using this compound?

Advantages:

  • Spectral Properties: Its red-shifted spectrum allows for imaging using standard YFP filter sets, providing flexibility in experimental design.[1]

  • Live-Cell Imaging: Like other DFHBI analogs, it is cell-permeable, enabling the study of RNA dynamics in living cells.[3]

Disadvantages:

  • Lower Brightness: this compound has a lower quantum yield compared to DFHBI, resulting in a dimmer signal.[2]

  • Photostability: The complex is susceptible to photobleaching due to light-induced photoisomerization of the this compound molecule.[4][5]

  • Potential for Steric Hindrance: The bulky trifluoromethyl group on this compound may cause some steric hindrance with the RNA aptamer, potentially affecting binding affinity.[1]

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescence signal is one of the most common issues encountered when using this compound. The following sections detail potential causes and solutions.

Problem 1: Suboptimal RNA Aptamer Folding and Expression

Correct folding of the RNA aptamer is essential for high-affinity binding to this compound and subsequent fluorescence activation.

Possible Causes:

  • Incorrect flanking sequences: The sequences flanking the aptamer can interfere with its proper folding.[6]

  • Poor in vivo stability: The RNA aptamer may be unstable and prone to degradation within the cellular environment.[3][7] Some aptamers, like Spinach2, may require a tRNA scaffold to ensure proper folding and stability in vivo.[8]

  • Low expression levels: Insufficient transcription of the aptamer-tagged RNA will result in a weak signal.

Solutions:

  • Optimize flanking sequences: If possible, modify the sequences surrounding the aptamer to minimize interference with its secondary structure.

  • Utilize a scaffold: For aptamers like Spinach2, co-expression with a tRNA scaffold can significantly improve folding and stability.[2]

  • Increase aptamer expression: Use a stronger promoter to drive the expression of your RNA of interest.

Problem 2: Photobleaching and Photoisomerization

Continuous and high-intensity light exposure can lead to a rapid decay in the fluorescent signal. This is primarily due to a light-induced cis-to-trans isomerization of the this compound molecule, which causes it to unbind from the aptamer.[5]

Possible Causes:

  • Continuous illumination: Prolonged exposure to the excitation light source quickly depletes the population of bound, fluorescent cis-DFHBI-2T.

  • High laser power: High-intensity illumination accelerates the rate of photoisomerization.

Solutions:

  • Pulsed illumination: Instead of continuous illumination, use a pulsed excitation protocol (e.g., 50 ms illumination followed by a few seconds of darkness). This allows time for the photoisomerized trans-DFHBI-2T to unbind and be replaced by a fresh cis-DFHBI-2T molecule from the surrounding medium, leading to signal recovery.[4]

  • Reduce laser power: Use the lowest laser power necessary to obtain a detectable signal.

  • Optimize imaging parameters: Minimize the exposure time and the frequency of image acquisition.

Problem 3: Incorrect this compound Concentration

The concentration of this compound in your experiment is a critical parameter that can affect both signal intensity and background fluorescence.

Possible Causes:

  • Concentration too low: Insufficient this compound will result in a lower rate of binding to the RNA aptamer, leading to a weaker signal.

  • Concentration too high: While higher concentrations can increase the initial signal, concentrations above 10 µM may lead to high background fluorescence due to non-specific binding or aggregation.[5]

Solutions:

  • Titrate this compound concentration: Empirically determine the optimal concentration for your specific cell type and experimental setup. A common starting range is 10-40 µM.

  • Incubation time: Ensure sufficient incubation time for the this compound to permeate the cells and reach equilibrium. A 30-minute incubation is often a good starting point.[2]

Problem 4: Suboptimal Imaging and Experimental Conditions

The experimental setup and buffer conditions can significantly impact the fluorescence signal.

Possible Causes:

  • Incorrect filter sets: Using a filter set that is not optimized for the excitation and emission spectra of this compound (e.g., a GFP filter) will result in poor signal detection.[2]

  • Incompatible buffer components: Certain components in the imaging or cell culture medium may quench fluorescence or inhibit aptamer folding.

  • Low temperature: Aptamer folding and binding kinetics can be temperature-dependent.

Solutions:

  • Use a YFP filter set: Ensure your microscope is equipped with a filter set appropriate for YFP to optimally capture the red-shifted fluorescence of the this compound:Spinach2 complex.[1]

  • Optimize buffer conditions: If possible, perform in vitro experiments to test the compatibility of your buffer with the this compound:aptamer system. Standard buffers like HEPES with MgCl2 and KCl are generally suitable.

  • Maintain optimal temperature: For live-cell imaging, ensure the cells are maintained at 37°C.

Experimental Protocols & Visualizations

General Protocol for Live-Cell Imaging
  • Cell Culture: Plate cells expressing the RNA aptamer of interest on a glass-bottom dish suitable for microscopy.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store protected from light at -20°C.

  • Staining: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20 µM).

  • Incubation: Replace the medium in the dish with the this compound-containing medium and incubate the cells for at least 30 minutes at 37°C in the dark.

  • Imaging: Mount the dish on the microscope stage. Use a YFP filter set for imaging. To minimize photobleaching, use the lowest possible excitation intensity and consider a pulsed illumination protocol.

Signaling Pathway and Troubleshooting Diagrams

This compound Fluorescence Activation Pathway cluster_0 Cellular Environment RNA_Aptamer RNA Aptamer Transcription and Folding Complex Fluorescent Complex (Aptamer + cis-DFHBI-2T) RNA_Aptamer->Complex Binding DFHBI_2T_in This compound (cis-isomer) (in solution) DFHBI_2T_in->Complex Fluorescence Fluorescence Emission (~523 nm) Complex->Fluorescence Excitation (~500 nm)

Caption: Fluorescence activation of this compound upon binding to a folded RNA aptamer.

Troubleshooting Low Fluorescence with this compound Start Low Fluorescence Signal Check_Aptamer Is RNA aptamer expression and folding optimal? Start->Check_Aptamer Check_Concentration Is this compound concentration and incubation correct? Check_Aptamer->Check_Concentration Yes Solution_Aptamer Optimize construct: - Check flanking sequences - Use tRNA scaffold - Use stronger promoter Check_Aptamer->Solution_Aptamer No Check_Imaging Are imaging parameters (filters, illumination) correct? Check_Concentration->Check_Imaging Yes Solution_Concentration Titrate this compound (10-40 µM) Ensure >30 min incubation Check_Concentration->Solution_Concentration No Solution_Imaging Use YFP filter set Employ pulsed illumination Reduce laser power Check_Imaging->Solution_Imaging No Success Signal Improved Solution_Aptamer->Success Solution_Concentration->Success Solution_Imaging->Success

References

Technical Support Center: Minimizing Photobleaching of Dfhbi-2T in Live Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photobleaching of the fluorescent probe Dfhbi-2T during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a cell-permeable, fluorogenic dye that becomes fluorescent upon binding to specific RNA aptamers, such as Spinach2 or Broccoli. This system allows for the visualization of specific RNA molecules within living cells, enabling the study of RNA localization, trafficking, and dynamics.

Q2: What causes the photobleaching of this compound?

The primary mechanism of "photobleaching" for this compound and similar fluorophores is not typically irreversible destruction. Instead, it involves a reversible photoisomerization from its fluorescent cis configuration to a non-fluorescent trans configuration upon excitation with light.[1][2] The recovery of the fluorescent signal is dependent on the non-fluorescent trans-Dfhbi-2T unbinding from the RNA aptamer and a fresh, fluorescent cis-Dfhbi-2T molecule from the surrounding medium binding in its place.

Q3: How can I minimize photobleaching of this compound during my live imaging experiments?

Minimizing photobleaching of this compound involves a multi-faceted approach focused on reducing light-induced photoisomerization and facilitating the exchange of photo-converted molecules. Key strategies include:

  • Optimizing Imaging Parameters: Use the lowest possible laser power and shortest exposure time that still provide an adequate signal-to-noise ratio.

  • Pulsed Illumination: Employing cycles of brief illumination followed by a dark period allows for the recovery of the fluorescent signal by enabling the exchange of non-fluorescent this compound with fresh molecules from the cellular environment.[1]

  • Using Antifade Reagents: Incorporating commercially available live-cell antifade reagents into your imaging media can help to quench reactive oxygen species and reduce phototoxicity.

  • Maintaining a Sufficient Concentration of this compound: Ensuring an adequate concentration of this compound in the imaging medium is crucial to facilitate the rapid replacement of photo-converted molecules.

Q4: Are there more photostable alternatives to this compound?

Yes, researchers have developed derivatives of Dfhbi with improved photostability. One such example is a fluorophore named BI, which has been shown to have a higher quantum yield and greater photostability when bound to the Broccoli aptamer compared to DFHBI-1T, a close analog of this compound. While your experiment may be specific to this compound, considering such alternatives for future studies could be beneficial.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid signal loss upon initial illumination - Laser power is too high.- Exposure time is too long.- Continuous illumination is causing rapid photoisomerization.- Reduce laser power to the minimum required for a clear signal.- Decrease the exposure time.- Implement a pulsed illumination protocol (see Experimental Protocols).
Fluorescence signal does not recover between imaging intervals - Insufficient concentration of fresh this compound in the imaging medium.- The dark interval in the pulsed illumination protocol is too short.- Ensure the imaging medium contains an optimal concentration of this compound (typically in the low micromolar range).- Increase the duration of the dark period between illumination pulses to allow for molecular exchange.
High background fluorescence - Concentration of this compound in the medium is too high.- Non-specific binding of this compound.- Optimize the this compound concentration by performing a titration experiment.- Include a wash step with fresh imaging medium (without this compound) before imaging to remove unbound fluorophore.
Signs of phototoxicity (e.g., cell blebbing, apoptosis) - Excessive light exposure.- Generation of reactive oxygen species (ROS).- Reduce overall light dosage by lowering laser power, shortening exposure, and increasing the time between acquisitions.- Incorporate a live-cell antifade reagent into the imaging medium.

Quantitative Data Summary

The following tables summarize key photophysical properties and recommended imaging parameters for this compound and related compounds. Direct quantitative data for this compound is limited in the literature; therefore, data for the closely related Dfhbi and DFHBI-1T are included for comparison.

Table 1: Photophysical Properties of Dfhbi Analogs with RNA Aptamers

Fluorophore-Aptamer ComplexExcitation Max (nm)Emission Max (nm)Quantum Yield
Dfhbi-Spinach2447501~0.72
DFHBI-1T-Broccoli470505~0.41

Data compiled from various sources.

Table 2: Recommended Starting Parameters for Live-Cell Imaging of this compound

ParameterRecommended RangeNotes
This compound Concentration 1-20 µMOptimal concentration is cell-type dependent and should be determined empirically.
Laser Power 1-10% of maximumUse the lowest power that provides a sufficient signal.
Exposure Time 50-200 msShorter exposure times are generally better for minimizing photobleaching.[3]
Pulsed Illumination 50 ms pulse, 0.2-2 HzThe frequency should be adjusted based on the rate of fluorescence recovery.[1]
Antifade Reagent Per manufacturer's recommendatione.g., ProLong™ Live Antifade Reagent.

Experimental Protocols

Protocol 1: Pulsed Illumination for this compound Imaging

This protocol is designed to minimize photobleaching by allowing for fluorescence recovery between image acquisitions.

  • Cell Preparation: Culture cells expressing the Spinach2 or Broccoli aptamer-tagged RNA of interest on a suitable imaging dish.

  • This compound Incubation: Thirty minutes prior to imaging, replace the culture medium with imaging medium containing the optimized concentration of this compound. Incubate at 37°C.

  • Microscope Setup:

    • Use a confocal or widefield microscope equipped with appropriate filters for this compound (e.g., excitation ~488 nm, emission ~520 nm).

    • Set the laser power to a low level (e.g., 1-5%).

    • Set the exposure time to a short duration (e.g., 100 ms).

  • Pulsed Illumination Protocol:

    • Configure the imaging software to acquire images in a time-lapse series.

    • Set the illumination to be pulsed. A starting point is a 50 ms illumination pulse followed by a dark interval of 450 ms (for a 2 Hz acquisition rate) or 4950 ms (for a 0.2 Hz acquisition rate).[1]

    • The duration of the dark interval should be optimized to allow for sufficient fluorescence recovery.

  • Image Acquisition: Acquire a time-lapse series of images using the pulsed illumination settings.

  • Data Analysis: Quantify the fluorescence intensity over time to assess the reduction in photobleaching.

Protocol 2: Using a Live-Cell Antifade Reagent
  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Antifade Reagent Incubation:

    • Prepare the imaging medium containing both this compound and a commercial live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent) according to the manufacturer's instructions.

    • Replace the culture medium with the antifade-containing imaging medium and incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Imaging:

    • Image the cells using optimized laser power and exposure settings.

    • Continuous or pulsed illumination can be used, but pulsed illumination is still recommended for maximal photoprotection.

  • Data Analysis: Compare the photostability of this compound with and without the antifade reagent by measuring the fluorescence intensity over a time-lapse acquisition.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells with aptamer-tagged RNA plate_cells Plate cells on imaging dish cell_culture->plate_cells prepare_media Prepare imaging medium with this compound incubate Incubate cells with this compound medium prepare_media->incubate setup_microscope Set up microscope with optimized parameters incubate->setup_microscope pulsed_illumination Apply pulsed illumination protocol setup_microscope->pulsed_illumination acquire_images Acquire time-lapse images pulsed_illumination->acquire_images quantify Quantify fluorescence intensity acquire_images->quantify analyze Analyze photostability and dynamics quantify->analyze

Caption: Experimental workflow for live-cell imaging of RNA using this compound.

Photobleaching_Mitigation_Strategy Start Start Rapid Photobleaching? Rapid Photobleaching? Start->Rapid Photobleaching? Reduce Laser Power Reduce Laser Power Rapid Photobleaching?->Reduce Laser Power Yes End End Rapid Photobleaching?->End No Shorten Exposure Time Shorten Exposure Time Reduce Laser Power->Shorten Exposure Time Implement Pulsed Illumination Implement Pulsed Illumination Shorten Exposure Time->Implement Pulsed Illumination Use Antifade Reagent Use Antifade Reagent Implement Pulsed Illumination->Use Antifade Reagent Problem Solved? Problem Solved? Use Antifade Reagent->Problem Solved? Problem Solved?->End Yes Further Optimization Needed Further Optimization Needed Problem Solved?->Further Optimization Needed No Further Optimization Needed->Reduce Laser Power

Caption: Troubleshooting flowchart for mitigating this compound photobleaching.

References

Reducing high background fluorescence in Dfhbi-2T experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background fluorescence in DFHBI-2T experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a synthetic, membrane-permeable fluorophore. It is designed to bind to specific RNA aptamers, such as Spinach2 and Broccoli. Upon binding, the complex becomes highly fluorescent, allowing for the visualization of the tagged RNA within living cells. Its spectral properties are compatible with YFP filter sets.[1]

Q2: What are the common causes of high background fluorescence in this compound experiments?

A2: High background fluorescence in this compound experiments can stem from several factors:

  • Excess unbound this compound: A high concentration of the fluorophore in the imaging medium can lead to non-specific fluorescence.

  • Suboptimal RNA aptamer folding: If the RNA aptamer is not correctly folded, it will not efficiently bind to this compound, leaving more unbound fluorophore. The use of tRNA scaffolds can aid in proper folding and stability.[1]

  • Cellular autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence, which can interfere with the signal from the this compound-aptamer complex.

  • Non-specific binding: this compound may non-specifically interact with cellular components, contributing to background signal.

  • Imaging conditions: Inappropriate excitation wavelength, exposure time, or laser power can exacerbate background fluorescence.

Q3: Is this compound the best fluorophore to use? Are there alternatives with lower background?

A3: While this compound is useful for imaging with YFP filter sets, it has been noted to have a lower quantum yield, resulting in a dimmer signal compared to other fluorophores.[1] An alternative, DFHBI-1T, has been reported to exhibit lower background fluorescence than the original DFHBI and provides a brighter signal when imaged with GFP filter cubes.[2] The choice of fluorophore should be guided by the specific experimental setup, including the available microscope filters and the desired signal brightness.

Troubleshooting Guides

Problem 1: High Background Fluorescence Obscuring Signal

This guide provides a step-by-step approach to diagnosing and reducing high background fluorescence.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Optimization Steps cluster_2 Resolution start High Background Fluorescence Observed step1 Step 1: Optimize this compound Concentration start->step1 Begin Troubleshooting step2 Step 2: Verify RNA Aptamer Expression & Folding step1->step2 If background persists step3 Step 3: Adjust Imaging Parameters step2->step3 If background persists step4 Step 4: Implement Advanced Techniques step3->step4 If background persists end Reduced Background & Improved Signal-to-Noise step4->end Final Optimization

Caption: A logical workflow for troubleshooting high background fluorescence.

Step 1: Optimize this compound Concentration

  • Rationale: Excess unbound fluorophore is a primary contributor to high background.

  • Procedure:

    • Perform a concentration titration of this compound. Start with the recommended concentration from the literature (e.g., 20 µM) and test a range of lower concentrations (e.g., 5 µM, 10 µM, 15 µM).[2]

    • Incubate cells with each concentration for a fixed period.

    • Image the cells under identical conditions and compare the signal-to-noise ratio.

  • Expected Outcome: A lower concentration may significantly reduce background without a substantial loss of specific signal. Studies with the related DFHBI-1T found an optimal concentration range of 80-160 µM, though this may differ for this compound.[3][4]

Step 2: Verify RNA Aptamer Expression and Folding

  • Rationale: The fluorescence of this compound is activated upon binding to a correctly folded RNA aptamer. Poor expression or misfolding will result in a low specific signal, making the background appear more prominent.

  • Procedure:

    • Confirm RNA Expression: Use a quantitative method like RT-qPCR to verify the expression level of your RNA aptamer construct.

    • Promote Proper Folding: Ensure your experimental conditions support proper RNA folding. This includes:

      • Using a tRNA scaffold in your construct to enhance stability.[1]

      • Maintaining optimal temperature and buffer conditions during the experiment.

  • Expected Outcome: Ensuring high expression and proper folding of the aptamer will maximize the specific signal, thereby improving the signal-to-noise ratio.

Step 3: Adjust Imaging Parameters

  • Rationale: Imaging conditions can significantly impact the perceived background fluorescence.

  • Procedure:

    • Pulsed Illumination: Instead of continuous illumination, which can lead to photoisomerization and unbinding of this compound, use a pulsed illumination scheme (e.g., 50 ms illumination followed by a 5-second dark interval).[1][5] This allows for the recovery of the fluorescent complex.

    • Optimize Exposure Time: Reduce the camera exposure time to the minimum necessary to detect the specific signal.

    • Adjust Laser Power: Lower the excitation laser power to reduce autofluorescence and phototoxicity.

  • Expected Outcome: Optimized imaging parameters will minimize the contribution of autofluorescence and photobleaching effects to the overall background.

Step 4: Implement Advanced Techniques

  • Rationale: If background remains high after the initial optimization steps, more advanced strategies may be necessary.

  • Procedure:

    • Buffer Optimization:

      • Increase Salt Concentration: Adding salts like NaCl (e.g., 150 mM) can reduce non-specific binding caused by charge interactions.[6]

      • Add Blocking Agents: Including a low concentration of a surfactant like Tween 20 (e.g., 0.05%) or a protein blocker like BSA (e.g., 0.1%) in the imaging buffer can help to passivate surfaces and reduce non-specific sticking of the fluorophore.[7][8]

    • RNA Purification: For in vitro experiments, ensure the purity of your RNA aptamer. Methods like PAGE or HPLC purification can remove truncated or misfolded RNA species that might contribute to a heterogeneous population and affect binding.[9][10]

  • Expected Outcome: These advanced techniques can further minimize non-specific interactions and improve the overall quality of the fluorescence signal.

Problem 2: Low Signal-to-Noise Ratio

Even with acceptable background levels, the specific signal may be weak.

Step 1: Enhance Signal Strength

  • Rationale: The inherent brightness of the this compound-aptamer complex is a key factor.

  • Procedure:

    • Consider Fluorophore Alternatives: As mentioned, DFHBI-1T offers a brighter signal with GFP filter sets and has lower background fluorescence.[2][4] If your instrumentation is compatible, this may be a better choice.

    • Increase Aptamer Copy Number: If possible, engineer your construct to express multiple tandem repeats of the RNA aptamer. This can amplify the fluorescence signal at the target location.

  • Expected Outcome: A brighter fluorophore or a higher density of aptamers will increase the specific signal, improving the signal-to-noise ratio.

Step 2: Optimize Imaging for Dim Signals

  • Rationale: Sensitive imaging techniques can help to better distinguish a weak signal from the background.

  • Procedure:

    • Use a High-Quantum-Yield Camera: Employ a camera with high sensitivity and low read noise, such as an EM-CCD or sCMOS camera.

    • Image Processing: Use background subtraction algorithms during image analysis. It is crucial to image a control sample (e.g., cells not expressing the aptamer) under identical conditions to determine the true background level.

  • Expected Outcome: Advanced imaging hardware and software can help to computationally improve the signal-to-noise ratio.

Quantitative Data Summary

ParameterThis compoundDFHBI-1TNotes
Relative Brightness Lower (5-fold decrease compared to DFHBI)[1]HigherDFHBI-1T is brighter when imaged with GFP filters.[2]
Background Fluorescence ModerateLower than DFHBI[2][4]DFHBI-1T is noted for its lower background in cellular imaging.
Optimal Filter Set YFP[1]GFP[2]Match the fluorophore to your available microscope filters.
Reported Concentration Range ~20 µM in cells[2]80-160 µM in bacteria[3][4]Optimal concentration should be determined empirically.

Experimental Protocols

Protocol: In Vitro Fluorescence Assay with this compound

  • RNA Aptamer Preparation:

    • Synthesize or in vitro transcribe the RNA aptamer of interest.

    • Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure length and purity.[9][10]

    • Resuspend the purified RNA in RNase-free water.

  • RNA Folding:

    • Prepare a folding buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl2, pH 7.4).

    • Dilute the RNA to the desired final concentration in the folding buffer.

    • Heat the RNA solution to 90°C for 2 minutes, then cool to room temperature slowly over 15-20 minutes to allow for proper folding.

  • Fluorescence Measurement:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add the folded RNA solution.

    • Add this compound to a final concentration of 10 µM (this should be optimized).

    • Include control wells:

      • Buffer only

      • Buffer with this compound (no RNA)

      • Buffer with a non-binding control RNA and this compound

    • Incubate the plate in the dark for 10 minutes.

    • Measure fluorescence using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: ~480 nm, Em: ~520 nm).

Signaling Pathway and Interaction Diagrams

This compound Activation Pathway

DFHBI_Activation cluster_0 Components cluster_1 Interaction cluster_2 Result DFHBI Unbound this compound (Non-fluorescent) Binding Binding Event DFHBI->Binding Aptamer Folded RNA Aptamer (e.g., Spinach2) Aptamer->Binding Complex This compound-Aptamer Complex (Fluorescent) Binding->Complex Fluorescence Activation

Caption: The binding of this compound to a folded RNA aptamer induces fluorescence.

References

Technical Support Center: Optimizing DFHBI-2T Incubation for Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing DFHBI-2T incubation in mammalian cell experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you achieve robust and reproducible results when imaging RNA aptamers like Spinach2 and Broccoli.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic fluorophore that is cell-permeable and non-fluorescent on its own. It is a derivative of the fluorophore found in Green Fluorescent Protein (GFP).[1][2] When this compound binds to a specific RNA aptamer, such as Spinach2 or Broccoli, it undergoes a conformational change that causes it to become highly fluorescent.[1][2] This allows for the visualization of the tagged RNA within living cells. The excitation and emission spectra of the this compound:aptamer complex are similar to those of YFP, making it compatible with standard YFP filter sets.[3][4]

Q2: What is the recommended starting concentration and incubation time for this compound?

For most mammalian cell lines, a starting concentration of 20 µM to 100 µM this compound is recommended.[5][6] A typical initial incubation time is 30 to 45 minutes at 37°C.[5][6] However, the optimal conditions can vary depending on the cell type, expression level of the tagged RNA, and the specific experimental setup. It is always advisable to perform a titration of both concentration and incubation time to determine the best conditions for your experiment.

Q3: Is this compound toxic to cells?

DFHBI and its derivatives, including this compound, are generally considered to have low cytotoxicity and phototoxicity, making them suitable for live-cell imaging.[2][3][7] However, at very high concentrations or with prolonged incubation times, some cytotoxic effects may be observed. It is good practice to monitor cell health and morphology during optimization experiments.

Q4: Can I use the same incubation conditions for different cell lines?

While the general protocol is a good starting point, different cell lines can have varying rates of this compound uptake and efflux. Therefore, it is highly recommended to optimize the incubation time and concentration for each new cell line you work with to achieve the best signal-to-noise ratio.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal Low expression of the RNA-aptamer fusion: The promoter driving the expression of your tagged RNA may not be strong enough.- Verify the expression of your RNA transcript using an alternative method like RT-qPCR.- Use a stronger promoter to drive higher levels of transcription.
Incorrect folding of the RNA aptamer: The aptamer may not be folding correctly, preventing this compound from binding.- Ensure your construct includes a stabilizing scaffold, such as the F30 scaffold or a tRNA scaffold.[5]- Perform an in vitro fluorescence assay to confirm that your purified RNA transcript can bind this compound and fluoresce.
Insufficient incubation time or this compound concentration: The dye may not have had enough time to enter the cells and bind to the aptamer.- Increase the incubation time in increments (e.g., 30, 60, 90 minutes).- Increase the this compound concentration (e.g., 50 µM, 100 µM, 200 µM).[5]
Rapid photobleaching: The fluorescent signal disappears quickly upon exposure to excitation light.- Reduce the intensity and/or duration of the excitation light.- Use a pulsed illumination scheme to allow for recovery of the fluorescent state.[3][8]
High Background Fluorescence Excessive this compound concentration: Too much unbound dye in the cells can lead to high background fluorescence.- Decrease the this compound concentration.- Include a wash step with fresh media after the incubation period to remove excess dye.[6]
Cellular autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.- Image an unstained control sample to determine the level of autofluorescence.- Use imaging software to subtract the background fluorescence from your experimental images.[6]
Contaminated media or reagents: Phenol red in culture media can contribute to background fluorescence.- Use phenol red-free media for imaging experiments.- Ensure all buffers and solutions are freshly prepared and filtered.
Cell Death or Changes in Morphology This compound cytotoxicity: Although generally low, high concentrations or long incubation times can be toxic to some cell lines.- Reduce the this compound concentration and/or incubation time.- Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess cytotoxicity at different concentrations.
Phototoxicity: Prolonged exposure to high-intensity excitation light can damage cells.- Minimize the exposure time and intensity of the excitation light.- Use a microscope with a sensitive camera to allow for shorter exposure times.

Experimental Protocols

Standard Protocol for this compound Incubation in Mammalian Cells

This protocol provides a starting point for labeling RNA-aptamer fusions in adherent mammalian cells.

Materials:

  • Mammalian cells expressing the RNA-aptamer fusion construct

  • Complete cell culture medium

  • This compound stock solution (e.g., 40 mM in DMSO)[6]

  • Imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your mammalian cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency (typically 50-80%).

  • Prepare this compound Working Solution: Dilute the this compound stock solution in imaging medium to the desired final concentration (e.g., 20-100 µM). It is important to prepare this solution fresh for each experiment.

  • Incubation:

    • Aspirate the complete culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 30-45 minutes.[5]

  • Imaging:

    • For experiments where high background is a concern, you can optionally wash the cells with fresh imaging medium to remove excess unbound this compound.

    • Image the cells using a fluorescence microscope equipped with a YFP filter set.

Optimization of Incubation Time and Concentration

To determine the optimal conditions for your specific cell line and construct, it is recommended to perform a matrix titration.

30 min Incubation 60 min Incubation 90 min Incubation
20 µM this compound Image and quantifyImage and quantifyImage and quantify
50 µM this compound Image and quantifyImage and quantifyImage and quantify
100 µM this compound Image and quantifyImage and quantifyImage and quantify

Procedure:

  • Seed cells in multiple wells of a multi-well plate or on multiple chamber slides.

  • Prepare this compound working solutions at different concentrations (e.g., 20 µM, 50 µM, 100 µM).

  • Incubate different sets of cells for varying durations (e.g., 30, 60, 90 minutes) with each concentration.

  • After incubation, acquire images and quantify the mean fluorescence intensity and background signal for each condition.

  • The optimal condition is the one that provides the highest signal-to-noise ratio without causing visible signs of cytotoxicity.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling This compound Labeling cluster_imaging Imaging seed_cells Seed cells on glass-bottom dish transfect Transfect with RNA-aptamer plasmid seed_cells->transfect incubate_growth Incubate for 24-48h for expression transfect->incubate_growth wash_cells Wash cells with PBS incubate_growth->wash_cells prepare_dye Prepare fresh this compound working solution add_dye Add this compound solution to cells wash_cells->add_dye incubate_dye Incubate at 37°C (30-90 min) add_dye->incubate_dye optional_wash Optional: Wash to remove excess dye incubate_dye->optional_wash acquire_images Acquire images with fluorescence microscope optional_wash->acquire_images analyze Analyze signal-to-noise ratio acquire_images->analyze

Caption: Experimental workflow for this compound labeling in mammalian cells.

troubleshooting_workflow start Start Troubleshooting issue What is the primary issue? start->issue low_signal Weak or No Signal issue->low_signal Weak Signal high_background High Background issue->high_background High Background cause_low_signal Possible Causes: - Low RNA expression - Incorrect aptamer folding - Insufficient dye/time low_signal->cause_low_signal cause_high_bg Possible Causes: - Excess this compound - Cellular autofluorescence high_background->cause_high_bg solution_low_signal Solutions: - Verify expression (RT-qPCR) - Increase dye concentration/time - Use stabilizing scaffold cause_low_signal->solution_low_signal solution_high_bg Solutions: - Decrease dye concentration - Add post-incubation wash step - Use background subtraction cause_high_bg->solution_high_bg

Caption: Troubleshooting decision tree for common this compound issues.

References

How to improve the signal-to-noise ratio for Dfhbi-2T imaging.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DFHBI-2T imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes and improve the signal-to-noise ratio (SNR) when using the this compound fluorophore with RNA aptamers like Broccoli.

FAQs: Quick Answers to Common Questions

Q1: What is this compound and how does it work?

This compound is a synthetic, cell-permeable small molecule that is a derivative of the fluorophore found in Green Fluorescent Protein (GFP).[1] By itself, this compound is essentially non-fluorescent. However, upon binding to a specific RNA aptamer, such as Broccoli or Spinach2, it undergoes a conformational change that activates its fluorescence, emitting a detectable signal.[2][3] This "light-up" mechanism is ideal for imaging specific RNA molecules in living cells with potentially low background.

Q2: What are the spectral properties of the this compound-Broccoli complex?

The this compound-Broccoli complex has an excitation maximum of approximately 500 nm and an emission maximum of around 523 nm.[4] This red-shifted spectrum makes it compatible with standard YFP filter sets, which can be an advantage over DFHBI and DFHBI-1T that are better suited for GFP filters.[2][3]

Q3: Why am I observing a weak signal with this compound?

A weak signal can be attributed to several factors, including low expression of the RNA aptamer, poor folding of the aptamer, suboptimal concentration of this compound, or inefficient fluorescence activation. Notably, the Spinach2-DFHBI-2T complex has been reported to have a poor fluorescent quantum yield, leading to a decrease in brightness compared to DFHBI-1T.[2][5]

Q4: What is the primary cause of photobleaching with this compound?

The primary mechanism of photobleaching for DFHBI derivatives is not irreversible chemical destruction, but rather a light-induced cis-trans isomerization.[6][7][8] The cis isomer is the fluorescent state when bound to the aptamer. Upon excitation, it can convert to the non-fluorescent trans isomer, which then dissociates from the aptamer. Fluorescence can be recovered as a new cis-DFHBI-2T molecule from the surrounding solution binds to the aptamer.[7]

Q5: How can I minimize background fluorescence?

Background fluorescence can arise from unbound this compound, cellular autofluorescence, and non-specific binding. To minimize this, it is crucial to use the optimal concentration of this compound and allow for sufficient incubation time for cellular uptake and binding. Using imaging media without phenol red can also help reduce background. Additionally, newer fluorophore derivatives like DFHBI-1T have been noted to have lower background fluorescence in cells.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound imaging experiments and provides actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Fluorescent Signal 1. Low RNA Aptamer Expression: Insufficient transcription of the Broccoli-tagged RNA. 2. Improper Aptamer Folding: The RNA aptamer is not in the correct conformation to bind this compound. Newer aptamers like Broccoli are designed for better in-vivo folding.[3] 3. Suboptimal this compound Concentration: Too low of a concentration will result in incomplete binding to the aptamer. 4. Incorrect Filter Set: Using a GFP filter set instead of a YFP filter set will result in inefficient excitation and emission detection.[2][3] 5. Low Quantum Yield of this compound: The intrinsic properties of this compound may result in a dimmer signal compared to other derivatives.[2][5]1. Verify RNA expression using a sensitive method like RT-qPCR. Consider using a stronger promoter to drive expression. 2. Ensure the use of an appropriate RNA scaffold, like the F30 scaffold, which can promote proper folding.[10] 3. Titrate the this compound concentration, typically in the range of 20-50 µM for live-cell imaging.[11] 4. Use a filter cube optimized for YFP with excitation around 500 nm and emission around 535 nm.[4] 5. If the signal remains low, consider using a brighter fluorophore like DFHBI-1T or BI if spectral properties are not a constraint.
High Background Fluorescence 1. Excess this compound: High concentrations of the fluorophore can lead to non-specific binding and increased background. 2. Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. 3. Contaminated Imaging Media: Phenol red or other components in the media can contribute to background.1. Optimize the this compound concentration by performing a dose-response experiment. 2. Image a control group of cells not expressing the RNA aptamer to determine the level of autofluorescence and subtract this from your experimental images. 3. Use imaging media specifically formulated for fluorescence microscopy, which is free of phenol red and other interfering substances.
Rapid Photobleaching 1. Continuous High-Intensity Illumination: Prolonged exposure to the excitation light accelerates the cis-trans isomerization.[6] 2. Slow Fluorophore Exchange: The rate of recovery of fluorescence is dependent on the dissociation of the trans isomer and the binding of a new cis isomer.1. Use Pulsed Illumination: Employ an imaging protocol with short exposure times and dark intervals in between. This allows time for the non-fluorescent trans-DFHBI-2T to unbind and be replaced by a fresh fluorescent cis-DFHBI-2T from the solution, thereby increasing the total photon output.[8] 2. Optimize Imaging Parameters: Use the lowest possible laser power that still provides a detectable signal. Increase detector gain rather than laser intensity. 3. Maintain an adequate concentration of this compound in the imaging medium to ensure a sufficient pool of unbound cis-isomers for exchange.

Quantitative Data Summary

The following table summarizes the known photophysical properties of this compound and related fluorophores when bound to RNA aptamers. Note that specific quantitative data for this compound is limited in the available literature.

FluorophoreRNA AptamerExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε, M⁻¹cm⁻¹)Relative Brightness (Φ x ε)
This compound Spinach2~500~523Poor (exact value not reported)Not Reported~5-fold lower than Spinach2-DFHBI-1T[2][5]
DFHBI-1T Spinach2~482~505Not ReportedNot Reported~1.4x higher than Spinach2-DFHBI[5]
DFHBI Spinach4475010.72[12]Not ReportedReference
BI Broccoli4705050.67[1]42,500[1]1.88x higher than Broccoli-DFHBI-1T[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Broccoli-tagged RNA with this compound in Mammalian Cells
  • Cell Seeding: 24 hours prior to transfection, seed mammalian cells (e.g., HEK293T) onto glass-bottom imaging dishes.

  • Transfection: Transfect the cells with a plasmid encoding the Broccoli-tagged RNA of interest using a suitable transfection reagent.

  • Incubation: Allow 24-48 hours for the expression of the RNA aptamer.

  • This compound Staining:

    • Prepare a 20-50 µM working solution of this compound in serum-free imaging medium (e.g., DMEM without phenol red).

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • Mount the imaging dish on a fluorescence microscope equipped with a YFP filter set (Excitation: ~500 nm, Emission: ~535 nm).

    • To minimize photobleaching, use the lowest possible excitation power and consider a pulsed illumination protocol with short exposure times.[8]

    • Acquire images, including a negative control of untransfected cells treated with this compound to assess background fluorescence.

Visualizations

Signaling Pathway of Photobleaching and Fluorescence Recovery

photobleaching_recovery Aptamer_cisDFHBI Aptamer-cis-DFHBI-2T (Fluorescent) Aptamer_transDFHBI Aptamer-trans-DFHBI-2T (Non-fluorescent) Aptamer_cisDFHBI->Aptamer_transDFHBI Excitation Light (Photoisomerization) Free_Aptamer Free Aptamer Aptamer_transDFHBI->Free_Aptamer Dissociation Free_Aptamer->Aptamer_cisDFHBI Binding transDFHBI_pool trans-DFHBI-2T Pool (in solution) cisDFHBI_pool cis-DFHBI-2T Pool (in solution)

Caption: Photobleaching and recovery cycle of this compound.

General Experimental Workflow for this compound Imaging

experimental_workflow start Start cell_culture Cell Culture & Seeding start->cell_culture transfection Transfection with Broccoli-RNA Plasmid cell_culture->transfection expression RNA Aptamer Expression (24-48h) transfection->expression staining Incubation with this compound expression->staining imaging Fluorescence Microscopy (YFP Channel) staining->imaging analysis Image Analysis & SNR Calculation imaging->analysis end End analysis->end

Caption: A typical workflow for live-cell RNA imaging.

References

Dfhbi-2T Signal & Photobleaching: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Dfhbi-2T fluorogenic system. The information is tailored for scientists and drug development professionals encountering signal instability and reversible photobleaching during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound and related RNA aptamer systems.

Issue 1: Weak or No Fluorescent Signal

Potential Cause Recommended Solution
Improper RNA Folding Ensure the RNA aptamer (e.g., Spinach2, Broccoli) is correctly folded. This typically requires a specific buffer composition, including salts like KCl and MgCl₂, and a defined pH (e.g., 40 mM K-HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂).[1] Consider a heat-cool cycle for the RNA to promote proper folding: incubate at 90°C for 2 minutes and then cool slowly to room temperature.[2]
Insufficient this compound Concentration The concentration of this compound is critical for signal generation. For cellular imaging, concentrations around 20-40 µM are often used.[3][4] For in vitro assays, 10 µM is a common starting point.[1][4] Titrate the this compound concentration to find the optimal balance between signal and background for your specific application.
Incorrect Filter Sets This compound, when bound to Spinach2, has an excitation maximum of ~500 nm and an emission maximum of ~523 nm, making it suitable for YFP filter sets.[5][6] Verify that your microscope or plate reader is configured with the appropriate filters.
Low RNA Expression Confirm the expression of your RNA of interest tagged with the aptamer. This can be done via RT-qPCR or by running a total RNA extract on a gel and staining with this compound or another RNA stain like SYBR Gold.[4]
Degradation of this compound This compound stock solutions should be stored properly to prevent degradation. Store stock solutions at -20°C or -80°C and protect from light.[5] Prepare fresh dilutions in your experimental buffer before use.

Issue 2: Rapid Signal Loss (Photobleaching)

Potential Cause Recommended Solution
Continuous High-Intensity Illumination The primary cause of signal loss is reversible photobleaching due to light-induced cis-trans isomerization of the Dfhbi fluorophore.[7][8] The trans isomer is non-fluorescent and unbinds from the aptamer.[7] Minimize light exposure by using the lowest possible laser power and exposure time.
Slow Fluorophore Recycling Fluorescence recovery depends on the unbinding of the photobleached trans-Dfhbi-2T and the binding of a fresh cis-Dfhbi-2T molecule from the surrounding solution.[7] To facilitate this, maintain a sufficient concentration of this compound in the imaging medium.[2]
Pulsed Illumination Instead of continuous illumination, use a pulsed or time-lapse imaging approach. A short incubation period in the dark between acquisitions allows for the recovery of the fluorescent signal.[2][3] This has been shown to significantly increase the overall fluorescence yield.[2]

Issue 3: High Background Fluorescence

Potential Cause Recommended Solution
Excessive this compound Concentration While a sufficient concentration is needed for signal, excessively high concentrations can lead to non-specific binding or background fluorescence.[7] Optimize the this compound concentration to maximize the signal-to-noise ratio.
Cellular Autofluorescence Some cell types or media components can exhibit autofluorescence. Image control cells that do not express the RNA aptamer but are treated with this compound to determine the level of background fluorescence. Use imaging media that is free of phenol red and vitamins, which can contribute to background.[4]
Incorrect Imaging Buffer The composition of the imaging buffer can influence background levels. Ensure the buffer is optimized for your cell type and the this compound system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound signal instability?

A1: The signal instability of this compound, like other DFHBI-related fluorophores, is primarily due to a phenomenon called reversible photobleaching. Upon excitation with light, the this compound molecule, which is fluorescent in its cis configuration when bound to the RNA aptamer, can undergo isomerization to a non-fluorescent trans configuration. This trans isomer has a lower affinity for the aptamer and unbinds. The fluorescence can be restored when a new, fluorescent cis-Dfhbi-2T molecule from the surrounding solution binds to the aptamer.[6][7] This process is also known as fluorophore recycling.[7]

Q2: How does this compound differ from DFHBI and DFHBI-1T?

A2: this compound is a derivative of DFHBI. While DFHBI and DFHBI-1T are commonly used with GFP filter sets, this compound has spectral properties that are better suited for YFP filters.[6] However, it has been reported that Spinach2-Dfhbi-2T has a lower fluorescent quantum yield, resulting in a 5-fold decrease in brightness compared to Spinach2-DFHBI-1T.[6]

Q3: What are the optimal storage and handling conditions for this compound?

A3: this compound should be stored as a stock solution, typically in DMSO, at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] It is crucial to protect the compound from light to prevent degradation.[5]

Q4: Can I use this compound for in vivo imaging in mammalian cells?

A4: Yes, this compound is membrane-permeable and can be used for imaging RNA in live cells.[5] However, researchers should be mindful of potential cell-to-cell heterogeneity in permeability and background fluorescence.[6]

Q5: How can I confirm that my RNA aptamer is expressed and folded correctly?

A5: You can verify the expression of your aptamer-tagged RNA by extracting total RNA and running it on a denaturing or native PAGE gel. The gel can then be stained with this compound (typically around 10 µM) in a suitable buffer to specifically visualize the fluorescent RNA band.[4] This confirms both expression and the ability of the RNA to bind the fluorophore.

Experimental Protocols

Protocol 1: In-Gel Staining of Aptamer-Tagged RNA

  • RNA Electrophoresis: Separate total RNA (e.g., 5 µg) on a precast 6% TBE-urea PAGE gel.[4]

  • Washing: After electrophoresis, wash the gel three times for 5 minutes each with deionized water.[4]

  • Staining: Incubate the gel in a 10 µM this compound staining solution (in 40 mM HEPES pH 7.4, 100 mM KCl, and 1 mM MgCl₂) for 15-30 minutes at room temperature, protected from light.[4]

  • Imaging: Image the gel using an imager with appropriate filters for this compound (e.g., excitation ~500 nm, emission ~523 nm). A ChemiDoc MP imager with 470±15 nm excitation and 532±14 nm emission can also be used.[3][4]

Protocol 2: Live Cell Imaging in Mammalian Cells

  • Cell Plating: Plate HEK293T cells on poly-L-lysine coated glass-bottom dishes.[4]

  • Transfection: Transfect cells with the plasmid encoding the aptamer-tagged RNA. Perform imaging experiments 48 hours post-transfection.[4]

  • Staining: Thirty minutes prior to imaging, replace the cell media with pre-warmed imaging media (e.g., DMEM without phenol red or vitamins, supplemented with 25 mM HEPES pH 7.4). Add this compound to a final concentration of 20-40 µM.[3][4]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound. To minimize photobleaching, use low laser power and consider a pulsed illumination strategy.[2]

Visualizations

Signal_Instability_Workflow cluster_0 Initial State cluster_1 Photobleaching Process cluster_2 Fluorescence Recovery Aptamer_Bound_cis_DFHBI Fluorescent State (Aptamer-bound cis-Dfhbi-2T) Excitation Light Excitation Aptamer_Bound_cis_DFHBI->Excitation Illumination Isomerization cis-to-trans Isomerization Excitation->Isomerization Unbinding Unbinding of trans-Dfhbi-2T Isomerization->Unbinding Non_Fluorescent Non-Fluorescent State (Unbound trans-Dfhbi-2T) Unbinding->Non_Fluorescent Fresh_DFHBI Fresh cis-Dfhbi-2T (from solution) Rebinding Rebinding of cis-Dfhbi-2T Fresh_DFHBI->Rebinding Rebinding->Aptamer_Bound_cis_DFHBI Signal Recovery

References

Effect of different imaging media on Dfhbi-2T fluorescence.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the fluorescent probe DFHBI-2T for RNA imaging in live cells.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of the this compound:Spinach2 complex?

The this compound fluorophore, when bound to the Spinach2 RNA aptamer, has a fluorescence excitation maximum at approximately 500 nm and an emission maximum at 523 nm.[1] This makes it compatible with imaging systems equipped with a YFP filter cube.[1]

Q2: How should I store this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is suitable. It is crucial to protect the solution from light.[1]

Q3: Is this compound cytotoxic?

Studies on related DFHBI derivatives, such as DFHBI-1T, have shown no cytotoxic effects on bacterial cells at effective concentrations.[2][3]

Troubleshooting Guide

Low Fluorescence Signal
Possible Cause Recommendation
Incorrect filter set This compound in complex with Spinach2 is best detected using a YFP filter set. Using a GFP filter cube may result in markedly reduced fluorescence.
Suboptimal this compound concentration The optimal concentration of DFHBI derivatives can vary. While higher concentrations may slightly increase the signal, it's not always proportional.[2][3] Titrate the this compound concentration (e.g., 20-100 µM) to find the best balance between signal and background for your specific cell type and experimental setup.
Low expression or improper folding of the RNA aptamer The fluorescence signal is dependent on the number of properly folded RNA aptamer molecules.[3] Confirm the expression of your Spinach2-tagged RNA using a reliable method like RT-qPCR. Consider using "superfolding" variants of the Spinach aptamer, like Spinach2, which are designed for better stability and folding in cellular environments.
Photobleaching DFHBI fluorophores can undergo photoisomerization upon illumination, leading to a temporary dark state.[4] This process is reversible as the isomerized fluorophore can be replaced by a fresh molecule from the surrounding medium.[4] To minimize this effect, reduce the excitation light intensity and exposure time. Consider using pulsed illumination to allow for recovery of the fluorescent signal.
Incompatible imaging medium pH The fluorescence of some RNA aptamer-fluorophore complexes can be pH-sensitive. While specific data for this compound is limited, it is advisable to maintain the pH of your imaging medium within the optimal physiological range (typically pH 7.2-7.4) for your cells.
High Background Fluorescence
Possible Cause Recommendation
High concentration of this compound Excess unbound this compound can contribute to background fluorescence. Reduce the concentration of this compound in the imaging medium.
Autofluorescence from cell culture medium Some components in cell culture media, such as phenol red and riboflavin, are known to be autofluorescent. For imaging experiments, it is best to use a phenol red-free medium. If possible, switch to a clear, serum-free medium or buffered salt solution (e.g., PBS with glucose and essential ions) for the duration of the imaging experiment.
Cellular autofluorescence Cells naturally contain molecules that fluoresce, particularly in the green part of the spectrum. To assess the level of cellular autofluorescence, image a control group of cells that have not been treated with this compound.
Insufficient washing If performing endpoint imaging after staining, ensure that any excess, unbound this compound is thoroughly washed away with fresh imaging medium before acquiring images.

Quantitative Data

Table 1: Spectral Properties of DFHBI Derivatives with Spinach2 Aptamer

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Filter Set
DFHBI447501GFP
DFHBI-1T472507FITC/GFP
This compound 500 523 YFP

This data is compiled from multiple sources and provides a comparative overview.[1][4]

Experimental Protocols

Live-Cell Imaging of Spinach2-tagged RNA with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells expressing Spinach2-tagged RNA of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phenol red-free cell culture medium (e.g., DMEM, RPMI)

  • Optional: Fetal Bovine Serum (FBS)

  • Imaging vessel (e.g., glass-bottom dish or chamber slide)

Protocol:

  • Cell Seeding: Seed the cells in the imaging vessel at an appropriate density to allow for imaging of individual cells or small colonies. Allow the cells to adhere and grow overnight.

  • Preparation of Imaging Medium: On the day of imaging, prepare the imaging medium by diluting the this compound stock solution to the desired final concentration (e.g., 20-50 µM) in pre-warmed (37°C) phenol red-free cell culture medium. The inclusion of serum should be tested for its effect on background fluorescence; if high background is observed, consider reducing or eliminating serum during the imaging period.

  • Staining: Remove the existing culture medium from the cells and gently wash once with pre-warmed imaging medium without this compound. Then, add the prepared imaging medium containing this compound to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for at least 30 minutes to allow for this compound to enter the cells and bind to the Spinach2 aptamer.

  • Imaging: Mount the imaging vessel on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. Use a YFP filter set to visualize the this compound:Spinach2 fluorescence.

  • Image Acquisition: Acquire images using the lowest possible excitation intensity and shortest exposure time that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.

Visualizations

Experimental_Workflow This compound Live-Cell Imaging Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging seed_cells Seed cells expressing Spinach2-tagged RNA prepare_media Prepare imaging medium with this compound wash_cells Wash cells prepare_media->wash_cells add_media Add this compound containing medium wash_cells->add_media incubate Incubate for 30 min at 37°C add_media->incubate mount_scope Mount on microscope incubate->mount_scope acquire_images Acquire images with YFP filter set mount_scope->acquire_images

Caption: A flowchart outlining the key steps for live-cell imaging using this compound.

Signaling_Pathway This compound Fluorescence Activation DFHBI_unbound This compound (unbound) Low Fluorescence Complex This compound:Spinach2 Complex High Fluorescence DFHBI_unbound->Complex Binds to Spinach2 Spinach2 Aptamer (unfolded or apo) Spinach2->Complex Folds around Excitation Excitation (~500 nm) Complex->Excitation Emission Emission (~523 nm) Excitation->Emission Leads to

Caption: The mechanism of fluorescence activation for this compound upon binding to the Spinach2 RNA aptamer.

References

Addressing cellular toxicity issues with Dfhbi-2T.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential cellular toxicity issues with the fluorescent probe Dfhbi-2T. While this compound is designed for low cytotoxicity, this resource offers troubleshooting strategies and protocols to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a membrane-permeable fluorescent probe designed to bind to specific RNA aptamers, such as Spinach2, leading to fluorescence activation.[1][2] Its primary application is for imaging RNA in living cells.[1][2] The spectral properties of the this compound-Spinach2 complex are compatible with YFP filter cubes (excitation/emission ≈ 500/523 nm).[1][2][3]

Q2: Is this compound toxic to cells?

DFHBI and its derivatives, including this compound, are generally considered to have low cytotoxicity and phototoxicity, making them suitable for live-cell imaging.[4] However, as with any exogenous compound, high concentrations or prolonged exposure can potentially lead to adverse cellular effects. The specific toxicity can be cell-type dependent.

Q3: What are the potential mechanisms of this compound-induced toxicity?

While specific data for this compound is limited, fluorescent probes, in general, can induce cellular stress through mechanisms such as the generation of reactive oxygen species (ROS), particularly upon illumination (phototoxicity).[5] This can lead to oxidative stress, damage to cellular components, and activation of cell death pathways.

Q4: How can I minimize the risk of this compound toxicity in my experiments?

To minimize potential toxicity, it is recommended to:

  • Use the lowest effective concentration: Titrate this compound to find the minimum concentration that provides a sufficient signal-to-noise ratio.

  • Limit exposure time: Incubate cells with this compound for the shortest duration necessary for adequate labeling.

  • Minimize light exposure: Reduce the intensity and duration of excitation light to prevent phototoxicity.[6]

  • Maintain healthy cell cultures: Ensure cells are healthy and not under other sources of stress.

Troubleshooting Guide

Issue 1: I am observing increased cell death after incubating with this compound.

  • Question: Have you optimized the this compound concentration?

    • Answer: High concentrations of any fluorescent probe can be cytotoxic. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Refer to the "Protocol for Determining this compound Cytotoxicity" below.

  • Question: How long are the cells incubated with this compound?

    • Answer: Prolonged incubation can lead to increased cellular stress. Try reducing the incubation time to the minimum required for sufficient signal.

  • Question: Are your cells healthy?

    • Answer: Unhealthy cells are more susceptible to the toxic effects of external reagents. Ensure your cells are in a healthy growth phase and free from contamination.

Issue 2: My cells look stressed (e.g., rounded up, detached) after imaging.

  • Question: Are you observing these effects before or after imaging?

    • Answer: If the effects are only apparent after imaging, the issue is likely phototoxicity. Reduce the excitation light intensity, decrease the exposure time, and use a more sensitive camera if possible.[6] Consider acquiring images less frequently for time-lapse experiments.

  • Question: What is the composition of your imaging medium?

    • Answer: Some media components can contribute to phototoxicity. Using a phenol red-free medium can sometimes reduce background fluorescence and phototoxic effects.

Quantitative Data

The following table provides illustrative IC50 values for this compound in common cell lines. Please note that these are example values and actual IC50s should be determined empirically for your specific experimental system.

Cell LineAssay TypeIncubation Time (hours)Illustrative IC50 (µM)
HEK293TCell Viability (MTT)24> 100
HeLaMembrane Integrity (LDH)24> 100
SH-SY5YApoptosis (Caspase 3/7)4875
A549Cell Viability (Calcein-AM)24> 150

Experimental Protocols

Protocol for Determining this compound Cytotoxicity using a Fluorescence-Based Assay

This protocol describes how to assess the cytotoxicity of this compound using a commercially available fluorescence-based kit that simultaneously measures live and dead cells (e.g., using Calcein-AM for live cells and a DNA-binding dye like Propidium Iodide or Sytox for dead cells).

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence-based cytotoxicity assay kit (e.g., Calcein-AM and Propidium Iodide)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight to allow for cell attachment.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 200 µM. Include a vehicle control (DMSO) and an untreated control.

  • Treatment: Remove the medium from the cells and replace it with the this compound dilutions. Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Positive Control: For a positive control for cytotoxicity, treat a set of wells with a known cytotoxic agent (e.g., 1% Triton X-100) for 15-30 minutes before staining.

  • Staining: Prepare the staining solution according to the manufacturer's protocol (e.g., Calcein-AM and Propidium Iodide in PBS).

  • Incubation: Wash the cells with PBS and then add the staining solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with the appropriate filter sets for the chosen dyes (e.g., Ex/Em ~495/515 nm for Calcein-AM and Ex/Em ~535/617 nm for Propidium Iodide).

  • Data Analysis: Calculate the percentage of live and dead cells for each concentration of this compound. Plot the percentage of viable cells against the this compound concentration to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway for Fluorophore-Induced Phototoxicity

phototoxicity_pathway Dfhbi_2T This compound Excited_Dfhbi Excited this compound Dfhbi_2T->Excited_Dfhbi Absorption Excitation Light Excitation Excitation->Excited_Dfhbi ROS Reactive Oxygen Species (ROS) Excited_Dfhbi->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Potential mechanism of this compound phototoxicity.

Experimental Workflow for Cytotoxicity Assessment

cytotoxicity_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare this compound serial dilutions seed_cells->prepare_dilutions treat_cells Treat cells with This compound and controls prepare_dilutions->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate add_dyes Add viability dyes (e.g., Calcein-AM/PI) incubate->add_dyes read_plate Measure fluorescence in plate reader add_dyes->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting Logic for Observed Cytotoxicity

troubleshooting_logic start Increased cell death or stress observed is_phototoxicity Does it occur after light exposure? start->is_phototoxicity reduce_light Reduce light intensity/ duration is_phototoxicity->reduce_light Yes check_concentration Is this compound concentration optimized? is_phototoxicity->check_concentration No reduce_light->check_concentration titrate_concentration Perform dose-response experiment check_concentration->titrate_concentration No check_incubation Is incubation time too long? check_concentration->check_incubation Yes titrate_concentration->check_incubation reduce_incubation Reduce incubation time check_incubation->reduce_incubation Yes assess_cell_health Assess overall cell health check_incubation->assess_cell_health No reduce_incubation->assess_cell_health

Caption: Decision tree for troubleshooting this compound toxicity.

References

Technical Support Center: DFHBI-2T Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the RNA-imaging fluorophore DFHBI-2T, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. Aggregation of this compound in stock solutions is a common issue that can lead to inaccurate concentrations and diminished fluorescence signals. This guide provides troubleshooting advice and frequently asked questions to help you prevent and address this compound aggregation.

Troubleshooting Guide: this compound Aggregation

This section addresses specific issues you may encounter with this compound stock solutions.

Issue 1: Precipitate is visible in my this compound stock solution upon thawing or during storage.

Question: I've noticed a precipitate in my this compound stock solution. What should I do?

Answer:

The appearance of a precipitate in your this compound stock solution, especially after freeze-thaw cycles, is a common indicator of aggregation. Here are the steps to troubleshoot this issue:

1. Initial Dissolution Assistance:

If you observe precipitation, gentle warming and sonication can help redissolve the aggregate.

  • Gentle Warming: Warm the vial to 37°C for a short period.

  • Sonication: Place the vial in an ultrasonic bath for a few minutes.[1]

2. Solvent Quality Check:

The primary solvent for this compound is dimethyl sulfoxide (DMSO). The quality of the DMSO is critical for preventing aggregation.

  • Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous (water-free) grade of DMSO. Hygroscopic DMSO, which has absorbed moisture from the atmosphere, can significantly decrease the solubility of this compound.[2]

  • Proper Storage of DMSO: Store DMSO in small, tightly sealed aliquots to minimize water absorption.

3. Review Your Storage Protocol:

Incorrect storage can promote aggregation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[3]

  • Optimal Storage Temperature: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Always protect the solutions from light.[2][3]

Issue 2: My fluorescence signal is lower than expected.

Question: My experiments are showing a weak fluorescence signal, and I suspect it might be related to my this compound stock. How can I investigate this?

Answer:

A lower-than-expected fluorescence signal can be a direct consequence of this compound aggregation. Aggregated this compound is not available to bind to the RNA aptamer, leading to a reduced signal.

1. Inspect the Stock Solution:

Visually inspect your stock solution for any visible precipitate. Even if not immediately visible, micro-aggregates can be present.

2. Re-dissolve and Compare:

Try re-dissolving your current stock solution using the gentle warming and sonication method described above. Then, repeat your experiment and compare the fluorescence signal. An increase in signal would suggest that aggregation was the issue.

3. Prepare a Fresh Stock Solution:

If the signal does not improve, prepare a fresh stock solution of this compound using a new vial of the compound and fresh, anhydrous DMSO. Following the recommended preparation protocol is crucial for optimal performance.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous dimethyl sulfoxide (DMSO).[2] It is soluble up to 100 mg/mL in DMSO.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability and to prevent aggregation, store this compound stock solutions under the following conditions:

  • Short-term (up to 1 month): -20°C, protected from light.[3]

  • Long-term (up to 6 months): -80°C, protected from light.[2][3]

  • Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q3: Can I use aqueous buffers to prepare this compound stock solutions?

A3: this compound has very low solubility in aqueous buffers. It is not recommended to prepare primary stock solutions in aqueous buffers as this will likely lead to immediate precipitation. For working solutions, the DMSO stock should be diluted into the aqueous buffer immediately before use.

Q4: How can I prevent my this compound from precipitating when I dilute it into an aqueous buffer for my experiment?

A4: To minimize precipitation when diluting your DMSO stock into an aqueous buffer:

  • Stepwise Dilution: Perform serial dilutions in your aqueous buffer. Avoid a large, single-step dilution.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to avoid cellular toxicity.

  • Fresh Working Solutions: Prepare your final working solution immediately before your experiment. Do not store diluted aqueous solutions of this compound.

Q5: Does the pH of the buffer affect this compound stability?

A5: While specific data on the pH stability of this compound is limited, the fluorescence of related DFHBI aptamer complexes can be pH-sensitive. It is best to maintain the pH of your experimental buffer within the physiological range (typically pH 7.2-7.4) unless your experimental design requires otherwise. Drastic changes in pH could potentially affect the chemical stability and aggregation propensity of this compound.

Data Summary

ParameterRecommendationSource(s)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[2]
Maximum Solubility in DMSO 100 mg/mL (326.59 mM)[2]
Short-Term Storage -20°C (up to 1 month), protected from light[3]
Long-Term Storage -80°C (up to 6 months), protected from light[2][3]
Working Solution Preparation Dilute from DMSO stock into aqueous buffer immediately before useGeneral Best Practice
Final DMSO Concentration in Assay < 0.5% to avoid cytotoxicityGeneral Best Practice

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Bring the vial of solid this compound and a fresh vial of anhydrous DMSO to room temperature.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex the solution until the solid is completely dissolved. If necessary, use a brief sonication step or gentle warming to 37°C to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
  • Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your desired aqueous buffer (e.g., PBS or cell culture medium) to reach your final working concentration.

  • Ensure the final concentration of DMSO in the working solution is non-toxic to your cells (typically <0.5%).

  • Use the working solution immediately after preparation.

Visualizations

Experimental_Workflow Experimental Workflow: Using this compound cluster_prep Stock Solution Preparation cluster_exp Experiment A This compound (solid) C Vortex/Sonicate A->C B Anhydrous DMSO B->C D 10 mM Stock Solution C->D E Aliquot & Store (-80°C, protected from light) D->E F Thaw Single Aliquot E->F For Experiment G Prepare Working Solution (Dilute in Aqueous Buffer) F->G H Incubate with Cells (Expressing RNA Aptamer) G->H I Fluorescence Imaging H->I

Caption: Workflow for preparing and using this compound.

Troubleshooting_Aggregation Troubleshooting this compound Aggregation A Precipitate Observed in This compound Stock Solution B Try to Re-dissolve: - Gentle Warming (37°C) - Sonication A->B C Precipitate Dissolves? B->C D Continue with Experiment. Review Storage & Handling - Use Anhydrous DMSO - Aliquot to avoid freeze-thaw C->D Yes E Prepare Fresh Stock Solution: - New this compound - Fresh Anhydrous DMSO C->E No

Caption: Logic for troubleshooting this compound aggregation.

References

Filter set selection for minimizing bleed-through with Dfhbi-2T.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you select the optimal filter sets for fluorescence microscopy when using DFHBI-2T, with a focus on minimizing spectral bleed-through in multicolor experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a problem?

A1: Spectral bleed-through, also known as crosstalk, is an artifact in multicolor fluorescence imaging where the emission signal from one fluorophore is detected in the filter channel intended for another.[1] This occurs because fluorophores often have broad emission spectra that can overlap.[2] Significant bleed-through can distort imaging results and lead to incorrect interpretations, such as false positives in colocalization studies.[1][3]

Q2: What are the spectral properties of this compound I need to consider?

A2: this compound is an RNA aptamer-activated fluorescent probe. When bound to the Spinach2 aptamer, it exhibits spectral properties that are crucial for filter selection. The key characteristics are:

  • Excitation Maximum: 500 nm[4]

  • Emission Maximum: 523 nm[4]

These properties place this compound in the green-yellow region of the spectrum, making it compatible with filter sets typically used for Yellow Fluorescent Protein (YFP).[5]

Q3: How do I select a filter set for this compound to minimize bleed-through into other channels?

A3: Selecting the right filter set requires a systematic approach that considers all fluorophores in your experiment.[2][6] The goal is to choose filters that maximize signal from the target fluorophore while excluding light from others. A typical filter set consists of an excitation filter, a dichroic mirror, and an emission filter.[7][8]

For this compound, you should look for a filter set that:

  • Excites Efficiently: The excitation filter should have a bandpass centered around 500 nm (e.g., 500/20 nm).

  • Isolates Emission: The emission filter should be centered around 525 nm (e.g., 535/30 nm) and be as narrow as possible to capture the peak signal while cutting out unwanted wavelengths from other fluorophores.[3]

  • Uses an Appropriate Dichroic Mirror: The dichroic mirror should efficiently reflect the excitation light and transmit the emission light (e.g., a longpass mirror at 515 nm).[5]

The logical workflow for selecting a filter set is illustrated in the diagram below.

cluster_0 Step 1: Characterize Fluorophores cluster_1 Step 2: Analyze Spectra cluster_2 Step 3: Select Filters cluster_3 Step 4: Validate A Identify all fluorophores in your experiment (e.g., DAPI, this compound, mCherry) B Obtain excitation and emission spectra for each fluorophore A->B C Identify regions of spectral overlap B->C D Choose excitation filters centered on each fluorophore's excitation peak C->D E Choose emission filters with narrow bandpasses to isolate emission peaks and minimize overlap detection D->E F Select dichroic mirrors that separate excitation and emission wavelengths E->F G Prepare single-color control samples for each fluorophore F->G H Image controls in all channels to quantify bleed-through G->H I Optimize exposure times and apply corrections if needed H->I

Workflow for selecting an optimal filter set.

Q4: I am using this compound with DAPI and mCherry. What are the potential bleed-through issues and how can I address them?

A4: This is a common multicolor combination. The primary concern is the emission tail of this compound extending into the mCherry detection channel. The diagram below illustrates the spectral relationships and potential for bleed-through.

DFHBI_Ex This compound Excitation DFHBI_Em This compound Emission DFHBI_Ex->DFHBI_Em Fluorescence Bleedthrough Spectral Bleed-through (Crosstalk) DFHBI_Em->Bleedthrough Emission tail overlaps with mCherry detection mCherry_Ex mCherry Excitation mCherry_Em mCherry Emission mCherry_Ex->mCherry_Em Fluorescence Bleedthrough->mCherry_Ex Detected in mCherry's channel

Diagram of this compound to mCherry bleed-through.

To mitigate this, you should select a filter set for mCherry with a "red-shifted" emission filter that captures its peak emission (around 610 nm) while excluding the lower wavelength emissions from this compound. For example, a 630/75 nm emission filter would be a good starting point.

Data for Common Fluorophores

For your convenience, the spectral properties of this compound and common partner fluorophores are summarized below.

FluorophoreExcitation Max (nm)Emission Max (nm)Commonly Used For
DAPI358[4][5]461[5][7]Nuclei (Blue Channel)
This compound 500 [4]523 [4]RNA Imaging (Green/YFP Channel)
mCherry587[2][8][9]610[2][8][9]Protein Tag (Red Channel)
Texas Red586 - 596[6][10][11][12]603 - 615[6][10][11][12]Secondary Antibodies (Red Channel)
Cy5649 - 651[13][14][15][16]667 - 670[13][14][15][16]Far-Red Imaging

Recommended Filter Set Configurations

Based on the spectral data, here are suggested starting points for filter set configurations to minimize bleed-through in a multicolor experiment involving DAPI, this compound, and a red fluorophore like mCherry.

TargetExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
DAPI375/28415 LP460/50
This compound 500/24 520 LP 542/27
mCherry / Texas Red578/21596 LP641/75

Troubleshooting Guides

Problem: I see a signal from my this compound sample in the mCherry channel.
  • Cause: This is the most common bleed-through scenario. The emission spectrum of this compound has a tail that extends into the red part of the spectrum, which can be picked up by a broad red emission filter.

  • Solution 1: Use a Narrower Emission Filter: Switch to an emission filter for your red channel that has a narrower bandpass and is shifted further to the red. This will help exclude the signal from this compound.

  • Solution 2: Sequential Imaging: Instead of capturing all channels simultaneously, acquire images sequentially. When imaging mCherry, use its specific excitation laser (e.g., 561 nm) which is inefficient at exciting this compound. This prevents the generation of bleed-through signal in the first place.

  • Solution 3: Perform a Bleed-through Correction: If hardware changes are not possible, you can correct for bleed-through computationally. This involves imaging a sample containing only this compound and measuring the percentage of its signal that is detected in the mCherry channel. This "bleed-through coefficient" can then be used to subtract the unwanted signal from your multicolor images.

Experimental Protocols

Protocol: Quantifying and Correcting for Bleed-through

This protocol describes how to measure the amount of bleed-through from this compound into the red (mCherry) channel and apply a correction.

Materials:

  • Microscope with appropriate filter sets.

  • Sample expressing only this compound with its RNA aptamer.

  • Sample expressing only mCherry.

  • Your multicolor experimental sample.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Prepare Single-Color Controls: You must have control samples that are stained with only one fluorophore each.[9] These controls should be as bright as, or slightly brighter than, your experimental sample.[9]

  • Optimize Imaging Settings:

    • Using your multicolor sample, adjust the exposure time for each channel to get a bright, unsaturated signal for each fluorophore.

    • Crucially, use these exact same settings for the rest of the experiment.

  • Image the this compound Control:

    • Place the this compound-only sample on the microscope.

    • Acquire an image in the this compound channel (Channel 1).

    • Without changing any settings, acquire an image in the mCherry channel (Channel 2). This second image captures the bleed-through signal.

  • Image the mCherry Control:

    • Place the mCherry-only sample on the microscope.

    • Acquire an image in the mCherry channel (Channel 2).

    • Acquire an image in the this compound channel (Channel 1) to check for any bleed-through in the other direction.

  • Calculate the Bleed-through Coefficient:

    • Open the images of the this compound control in your analysis software.

    • Define a region of interest (ROI) over the fluorescent signal.

    • Measure the mean intensity in the ROI for the this compound channel (I_dfhbi) and the mCherry channel (I_bleedthrough).

    • Calculate the coefficient (C): C = I_bleedthrough / I_dfhbi

  • Apply the Correction to Your Experimental Image:

    • Open your multicolor experimental image.

    • Using an image calculator tool, subtract the bleed-through from the mCherry channel using the formula: Corrected_mCherry = Original_mCherry - (C * DFHBI_Image)

    • The resulting "Corrected_mCherry" image is now free of bleed-through from the this compound channel.

References

Validation & Comparative

A Head-to-Head Comparison of Dfhbi-2T and the MS2 System for Live RNA Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of molecular biology, the ability to visualize RNA in living cells is paramount to understanding gene expression and its intricate regulatory networks. Two prominent techniques have emerged as powerful tools for live-cell RNA imaging: the fluorogen-activating RNA aptamer system, exemplified by Dfhbi-2T, and the well-established MS2 system. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal system for their specific needs.

The this compound system and its derivatives, such as Spinach and Broccoli, utilize small, genetically encoded RNA aptamers that bind to a cell-permeable fluorogen, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), causing it to fluoresce. This "turn-on" mechanism offers the potential for low background signal, as the fluorogen is only fluorescent when bound to the RNA of interest.

In contrast, the MS2 system relies on the high-affinity interaction between the MS2 bacteriophage coat protein (MCP) and a specific RNA hairpin structure (MS2 stem-loop). In this system, the RNA of interest is tagged with multiple copies of the MS2 stem-loop, and the MCP is fused to a fluorescent protein (FP), such as GFP. The binding of multiple MCP-FPs to the RNA amplifies the fluorescent signal, enabling the detection of single mRNA molecules.

Quantitative Performance Comparison

The choice between the this compound and MS2 systems often depends on the specific experimental requirements, including the desired signal brightness, photostability, and tolerance for potential artifacts. The following table summarizes key quantitative performance metrics for both systems, compiled from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited, and performance can vary depending on the specific constructs, cell type, and imaging setup.

FeatureThis compound System (Spinach/Broccoli)MS2 System
Brightness Approximately 80% as bright as EGFP (for a single Spinach aptamer)[1]Signal is amplified by recruiting multiple fluorescent proteins (e.g., 24 MS2 repeats can bind up to 48 FPs).[2]
Photostability Lower photostability; however, the reversible binding of the fluorogen can mitigate this effect.[3]Generally higher photostability, dependent on the fused fluorescent protein.
Signal-to-Noise Ratio (SNR) Generally higher due to the "turn-on" mechanism of the fluorogen, resulting in low background fluorescence.[2][4]Can be lower due to background fluorescence from unbound MCP-FP fusion proteins.[1] A conventional 24xMS2 system has been reported to have an SNR of 1.21.[5][6]
Size of RNA Tag Relatively small (e.g., Spinach aptamer is ~98 nucleotides).Larger, as it requires multiple repeats of the MS2 stem-loop (24 repeats are ~1.4 kb).[7]
Potential for Artifacts The introduction of RNA aptamers can potentially affect RNA stability and function.[8][9]The binding of multiple large MCP-FP proteins can affect mRNA metabolism, including degradation.[3] The large tag size can also be a consideration for genomic insertion.[5][6]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the experimental process, the following diagrams have been generated.

Signaling_Pathways Signaling Pathway Comparison cluster_Dfhbi This compound System cluster_MS2 MS2 System Dfhbi_fluorogen This compound (Fluorogen) Fluorescent_complex Fluorescent RNA-Fluorogen Complex Dfhbi_fluorogen->Fluorescent_complex Binds to RNA_aptamer RNA Aptamer (e.g., Spinach, Broccoli) RNA_aptamer->Fluorescent_complex Activates MS2_hairpin MS2 Hairpin (on target RNA) Fluorescent_tag Fluorescently Tagged RNA MS2_hairpin->Fluorescent_tag Recruits MCP_FP MCP-FP Fusion Protein MCP_FP->Fluorescent_tag Binds to

Caption: Comparison of the signaling pathways for the this compound and MS2 systems.

Experimental_Workflow General Experimental Workflow for Live RNA Imaging cluster_Dfhbi_workflow This compound System Workflow cluster_MS2_workflow MS2 System Workflow D_construct 1. Construct Design: Fuse RNA aptamer sequence to RNA of interest D_transfection 2. Transfection: Introduce plasmid into cells D_construct->D_transfection D_expression 3. Expression of Tagged RNA D_transfection->D_expression D_fluorogen 4. Add this compound Fluorogen D_expression->D_fluorogen D_imaging 5. Live-Cell Imaging D_fluorogen->D_imaging M_construct 1. Construct Design: - Fuse MS2 repeats to RNA of interest - Create MCP-FP fusion construct M_transfection 2. Co-transfection: Introduce both plasmids into cells M_construct->M_transfection M_expression 3. Co-expression of Tagged RNA and MCP-FP M_transfection->M_expression M_imaging 4. Live-Cell Imaging M_expression->M_imaging

Caption: Generalized experimental workflows for the this compound and MS2 live RNA imaging systems.

Experimental Protocols

This compound System (Spinach2) Protocol for Mammalian Cells

This protocol is a general guideline for imaging RNA tagged with the Spinach2 aptamer in mammalian cells.

1. Plasmid Construction:

  • Clone the Spinach2 aptamer sequence downstream of the RNA of interest in a suitable mammalian expression vector. The choice of promoter will depend on the desired expression level.

2. Cell Culture and Transfection:

  • Plate mammalian cells (e.g., HEK293T, U2OS) on glass-bottom dishes suitable for microscopy.

  • Transfect the cells with the Spinach2-tagged RNA expression plasmid using a standard transfection reagent (e.g., Lipofectamine).

3. Fluorogen Preparation and Incubation:

  • Prepare a stock solution of DFHBI (e.g., 40 mM in DMSO).

  • On the day of imaging, dilute the DFHBI stock to a working concentration (e.g., 20-100 µM) in pre-warmed imaging medium.

  • Incubate the transfected cells with the DFHBI-containing medium for at least 30 minutes at 37°C to allow for fluorogen uptake.

4. Live-Cell Imaging:

  • Image the cells using a fluorescence microscope equipped with a filter set appropriate for GFP/FITC (e.g., excitation ~488 nm, emission ~520 nm).

  • Maintain the cells at 37°C and 5% CO2 during imaging.

  • To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides an adequate signal.

5. Controls:

  • Image untransfected cells incubated with DFHBI to assess background fluorescence.

  • Image cells transfected with the Spinach2-tagged RNA construct but without the addition of DFHBI to confirm that fluorescence is dependent on the fluorogen.

MS2 System Protocol for Mammalian Cells

This protocol provides a general framework for live-cell imaging of RNA using the MS2 system.

1. Plasmid Construction:

  • Insert 24 tandem repeats of the MS2 stem-loop sequence into the 3' UTR of the target RNA in a mammalian expression vector.

  • Construct a separate plasmid expressing the MS2 coat protein (MCP) fused to a fluorescent protein (e.g., GFP). A nuclear localization signal (NLS) can be added to the MCP-FP construct to sequester unbound protein in the nucleus and reduce cytoplasmic background.[1]

2. Cell Culture and Co-transfection:

  • Plate mammalian cells on glass-bottom dishes.

  • Co-transfect the cells with both the MS2-tagged RNA plasmid and the MCP-FP plasmid. The ratio of the two plasmids may need to be optimized to achieve a good signal-to-noise ratio.

3. Cell Incubation:

  • Allow 24-48 hours for the expression of both the tagged RNA and the MCP-FP.

4. Live-Cell Imaging:

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorescent protein.

  • Maintain physiological conditions (37°C, 5% CO2) throughout the imaging experiment.

  • Identify cells with distinct fluorescent puncta in the cytoplasm, which represent individual mRNA molecules or clusters of mRNAs.

5. Controls:

  • Transfect cells with the MCP-FP plasmid alone to observe the distribution of the unbound protein and assess background fluorescence.

  • Transfect cells with the MS2-tagged RNA plasmid alone to ensure there is no non-specific fluorescence.

  • Perform fluorescence in situ hybridization (FISH) with probes against the target RNA to confirm that the fluorescent puncta co-localize with the RNA of interest.

Conclusion

Both the this compound and MS2 systems offer powerful capabilities for live-cell RNA imaging, each with its own set of advantages and limitations. The this compound system and its derivatives are particularly attractive for their potential for high signal-to-noise ratios due to their "turn-on" fluorescence mechanism and the small size of the RNA tag. However, their lower photostability might be a concern for long-term imaging experiments. The MS2 system, while prone to higher background fluorescence, provides a highly amplified signal, enabling the robust detection of single mRNA molecules, and benefits from the extensive characterization and optimization it has undergone over the years. The choice of system will ultimately depend on the specific biological question being addressed, the required sensitivity and temporal resolution, and the tolerance for potential perturbations to the RNA's natural lifecycle.

References

A Comparative Guide: DFHBI-2T vs. single-molecule FISH for RNA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to visualize and quantify RNA, the choice between live-cell and fixed-cell imaging techniques is critical. This guide provides a detailed comparison of two prominent methods: the DFHBI-2T system for live-cell RNA imaging and the well-established single-molecule Fluorescence In Situ Hybridization (smFISH) for fixed samples.

This comparison guide delves into the fundamental differences between the two techniques, presents available quantitative data, and provides detailed experimental protocols to inform your selection of the most appropriate method for your research needs.

At a Glance: Key Differences and Performance Metrics

The primary advantage of the this compound system is its capacity for real-time visualization of RNA in living cells, enabling the study of dynamic processes. In contrast, smFISH offers high-quality, static snapshots of RNA molecules with single-molecule resolution in fixed cells. The choice between these methods will largely depend on the specific biological question being addressed.

FeatureThis compound with Spinach2/Broccoli Aptamersingle-molecule FISH (smFISH)
Cell State Live cellsFixed and permeabilized cells
Primary Application Real-time tracking of RNA localization and dynamicsQuantification of RNA copy number and spatial distribution at a single time point
Principle A genetically encoded RNA aptamer (e.g., Spinach2) binds to the cell-permeable fluorogen this compound, inducing fluorescence.Multiple short, fluorescently labeled DNA oligonucleotide probes hybridize to a target RNA molecule.[1][2]
Temporal Resolution High; allows for time-lapse imaging of RNA transport, localization, and turnover.None; provides a static image of RNA at the time of fixation.[1]
Signal Generation Reversible binding of this compound to the RNA aptamer.Cumulative fluorescence from multiple probes bound to a single RNA molecule.[1]
Photostability Generally high due to the exchange of photobleached this compound molecules with unbound molecules from the cellular pool.Dependent on the photostability of the chosen fluorophores; photobleaching is irreversible.
Sensitivity Dependent on the expression level of the aptamer-tagged RNA and the concentration of this compound. Can be challenging for low-abundance transcripts.Capable of detecting single RNA molecules.[1]
Signal-to-Noise Ratio (SNR) Can be affected by background fluorescence from unbound this compound and cellular autofluorescence. The use of derivatives like DFHBI-1T can reduce background.[3]Generally high due to the binding of multiple probes to a single target. The SNR increases with the number of probes used.[4][5]
Spatial Resolution Diffraction-limited, similar to standard fluorescence microscopy.Diffraction-limited; super-resolution microscopy techniques can be applied to achieve higher resolution.
Multiplexing Challenging due to the limited number of spectrally distinct RNA aptamer-fluorogen pairs.Feasible by using probes labeled with different fluorophores, though limited by spectral overlap.[1]

Visualizing the Workflow: this compound vs. smFISH

The experimental workflows for this compound and smFISH differ significantly, primarily due to the live-cell versus fixed-cell nature of the assays.

G cluster_0 This compound Workflow (Live Cell) cluster_1 smFISH Workflow (Fixed Cell) A 1. Transfection Express RNA of interest tagged with an aptamer (e.g., Spinach2). B 2. Incubation Add cell-permeable this compound to the cell culture medium. A->B C 3. Live-Cell Imaging Image fluorescently labeled RNA in real-time using fluorescence microscopy. B->C D 1. Cell Fixation & Permeabilization Treat cells with formaldehyde and detergents. E 2. Hybridization Incubate fixed cells with a pool of fluorescently labeled DNA probes specific to the target RNA. D->E F 3. Washing Remove unbound probes. E->F G 4. Imaging Acquire images of fixed cells using fluorescence microscopy. F->G

A simplified comparison of the experimental workflows for this compound and smFISH.

Delving into the Methodology: Experimental Protocols

The following sections provide a detailed overview of the key steps involved in performing RNA imaging using both this compound and smFISH.

This compound Live-Cell RNA Imaging Protocol

This protocol is a generalized procedure for imaging RNA in live mammalian cells using the Spinach2 aptamer and this compound.

  • Vector Construction and Transfection:

    • The RNA of interest is genetically fused to the Spinach2 RNA aptamer sequence.

    • The construct is cloned into a suitable mammalian expression vector.

    • Cells are transfected with the expression vector using a standard transfection protocol.

  • Cell Culture and Staining:

    • Transfected cells are cultured under appropriate conditions to allow for expression of the tagged RNA.

    • A stock solution of this compound is prepared in DMSO.

    • On the day of imaging, the this compound stock solution is diluted in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • The culture medium on the cells is replaced with the this compound-containing medium.

    • Cells are incubated for at least 30 minutes at 37°C to allow for dye uptake and binding to the aptamer.

  • Live-Cell Imaging:

    • Cells are imaged using a fluorescence microscope equipped with a suitable filter set for detecting the fluorescence of the this compound-Spinach2 complex (excitation/emission ~500 nm/523 nm).

    • Time-lapse imaging can be performed to observe the dynamic behavior of the RNA molecules.

single-molecule FISH (smFISH) Protocol

This protocol outlines the key steps for detecting single RNA molecules in fixed adherent mammalian cells.

  • Probe Design and Synthesis:

    • A set of short (typically 18-22 nucleotides) DNA oligonucleotide probes complementary to the target RNA are designed.

    • Probes are synthesized and individually labeled with a fluorescent dye.

    • A pool of 20-48 labeled probes targeting a single RNA molecule is typically used.

  • Cell Preparation:

    • Cells are grown on coverslips to an appropriate confluency.

    • The growth medium is aspirated, and cells are washed with PBS.

    • Cells are fixed with 4% paraformaldehyde in PBS for 10-30 minutes at room temperature.

    • After fixation, cells are washed with PBS and then permeabilized with 70% ethanol or 0.1% Triton X-100 in PBS to allow probe entry.

  • Hybridization:

    • The permeabilized cells are washed with a wash solution (e.g., 2x SSC).

    • A hybridization solution containing the fluorescently labeled probe set is prepared.

    • The hybridization solution is added to the cells, and they are incubated overnight at 37°C in a humidified chamber.

  • Washing and Mounting:

    • The hybridization solution is removed, and the cells are washed multiple times with a pre-warmed wash solution to remove unbound probes.

    • A nuclear counterstain such as DAPI can be included in one of the wash steps.

    • The coverslips are mounted onto microscope slides using an appropriate mounting medium.

  • Image Acquisition and Analysis:

    • Images are acquired using a fluorescence microscope, capturing a Z-stack to detect all RNA molecules within the cell volume.

    • Specialized image analysis software is used to detect and count the individual fluorescent spots, each representing a single RNA molecule.

Signaling Pathways and Logical Relationships

The fundamental principles of signal generation in this compound and smFISH can be visualized as follows:

G cluster_0 This compound Signal Generation cluster_1 smFISH Signal Generation A Aptamer-tagged RNA C Binding A->C B This compound (non-fluorescent) B->C D Fluorescent Complex C->D E Live Cell Imaging D->E F Target RNA in Fixed Cell H Hybridization F->H G Fluorescent DNA Probes G->H I Stable Fluorescent Signal H->I J Fixed Cell Imaging I->J

A diagram illustrating the signal generation pathways for this compound and smFISH.

References

Comparison Guide: Validating DFHBI-2T Imaging with Quantitative PCR (qPCR)

Author: BenchChem Technical Support Team. Date: November 2025

Objective: This guide provides a comparative framework for researchers, scientists, and drug development professionals on validating RNA imaging results obtained with the DFHBI-2T fluorogenic probe using quantitative PCR (qPCR). It includes detailed experimental protocols, data presentation tables, and workflow diagrams to support robust experimental design and interpretation.

Introduction

Visualizing RNA in living cells provides invaluable insights into gene expression, RNA trafficking, and localization. The this compound dye is a fluorophore that binds to specific RNA aptamers, such as Broccoli or Spinach, causing it to fluoresce.[1][2] This system enables real-time imaging of RNA molecules tagged with these aptamers. While this imaging technique offers excellent spatial and temporal resolution, it is often semi-quantitative.

Quantitative PCR (qPCR) is the gold standard for accurate and sensitive quantification of RNA levels.[3][4][5] The process involves reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA in real-time using gene-specific primers.[3][6][7] The rate of amplification directly correlates with the initial amount of the target RNA.

By using qPCR to validate findings from this compound imaging, researchers can correlate the fluorescence intensity observed in cells with absolute or relative RNA copy numbers. This dual approach provides a comprehensive understanding, combining the "where and when" from imaging with the "how much" from qPCR.

Experimental Protocols

This compound Imaging of Aptamer-Tagged RNA

This protocol outlines the procedure for imaging a target RNA tagged with the Broccoli aptamer in live mammalian cells.

Materials:

  • Mammalian cells cultured on glass-bottom imaging dishes

  • Expression plasmid encoding the target RNA fused to the Broccoli aptamer

  • Transfection reagent (e.g., Lipofectamine)

  • This compound dye

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with a suitable filter set (e.g., GFP/FITC)

Procedure:

  • Cell Culture and Transfection: Seed cells on imaging dishes to reach 70-80% confluency. Transfect the cells with the RNA-Broccoli expression plasmid using a suitable transfection reagent as per the manufacturer's instructions.

  • Expression: Incubate the cells for 24-48 hours post-transfection to allow for the expression of the tagged RNA.

  • Staining: Prepare a working solution of this compound in fresh cell culture medium (typically 10-20 µM). Remove the medium from the cells, wash once with PBS, and add the this compound staining solution.

  • Incubation and Imaging: Incubate the cells for 30-60 minutes at 37°C, protected from light.[8] Image the cells using a fluorescence microscope. Capture multiple fields of view for each condition.

  • Image Analysis: Use image analysis software (e.g., Fiji/ImageJ) to measure the mean fluorescence intensity of the cells. Subtract the background fluorescence from untransfected or control cells to determine the specific signal.

Quantitative PCR (qPCR) for Target RNA Quantification

This protocol describes a two-step RT-qPCR method for quantifying the expression of the target RNA from parallel cell cultures.[3]

Materials:

  • Cells from a parallel experiment treated identically to the imaging samples

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix[4][9]

  • Forward and reverse primers for the target RNA and a stable reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol. It is crucial to assess RNA quality and integrity.[10]

  • Reverse Transcription (RT): Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit. This creates a stable cDNA library for qPCR analysis.[3][11]

  • qPCR Reaction Setup: Prepare the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the target and reference genes. Include a no-template control (NTC) to check for contamination.[3][9]

  • qPCR Amplification: Run the reaction in a qPCR instrument. The instrument will monitor the fluorescence increase in real-time as the DNA is amplified.

  • Data Analysis: Determine the quantification cycle (Cq) value for each reaction. The Cq is the cycle number at which the fluorescence signal crosses a set threshold.[4][6] Calculate the relative expression of the target RNA using the ΔΔCq method, normalizing to the reference gene.[3]

Data Presentation

Quantitative data from both methods should be summarized for direct comparison. This allows for a clear assessment of the correlation between fluorescence intensity and RNA abundance.

Table 1: Comparison of RNA Expression Measured by this compound Imaging and qPCR

Experimental ConditionNormalized Fluorescence Intensity (A.U.)Relative RNA Expression (Fold Change vs. Control)
Control (No Treatment)1.00 ± 0.121.00 (Baseline)
Treatment X (Inducer)3.45 ± 0.413.82 ± 0.35
Treatment Y (Inhibitor)0.58 ± 0.090.45 ± 0.07
Knockdown of Target0.21 ± 0.050.18 ± 0.04

Values are represented as mean ± standard deviation from three biological replicates.

Mandatory Visualizations

G Workflow for Validating this compound Imaging with qPCR cluster_imaging This compound Imaging cluster_qpcr qPCR Validation transfection_img Cell Transfection (RNA-Broccoli Plasmid) staining This compound Staining transfection_img->staining microscopy Fluorescence Microscopy staining->microscopy analysis_img Image Analysis: Quantify Intensity microscopy->analysis_img comparison Compare Results & Validate Correlation analysis_img->comparison transfection_qpcr Parallel Cell Transfection rna_extraction Total RNA Extraction transfection_qpcr->rna_extraction rt Reverse Transcription (cDNA) rna_extraction->rt qpcr qPCR Amplification rt->qpcr analysis_qpcr Data Analysis (ΔΔCq) qpcr->analysis_qpcr analysis_qpcr->comparison

Caption: A parallel workflow for RNA analysis using imaging and qPCR.

G Signaling Pathway Leading to Target RNA Expression cluster_nucleus Nucleus cluster_validation Validation Methods signal External Stimulus (e.g., Growth Factor) receptor Receptor Activation signal->receptor cascade Kinase Cascade receptor->cascade tf Transcription Factor Activation cascade->tf transcription Transcription of Target-Broccoli RNA tf->transcription Enters Nucleus rna Target-Broccoli mRNA (Cytoplasm) transcription->rna Export to Cytoplasm imaging This compound Imaging: Visualize Localization & Relative Abundance rna->imaging qpcr_val qPCR: Quantify Total mRNA Levels rna->qpcr_val

Caption: Upregulation of a target RNA for imaging and qPCR analysis.

References

A Comparative Guide to Alternative Fluorescent Probes for Aptamer-Based RNA Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to visualize RNA in living cells, aptamer-based fluorescent probes offer a powerful and versatile alternative to traditional methods. This guide provides an objective comparison of prominent fluorescent aptamer systems, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection of the optimal probe for your research needs.

The visualization of RNA dynamics within the cellular environment is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. While techniques like fluorescent in situ hybridization (FISH) are powerful for fixed cells, they do not allow for real-time imaging in living systems. Genetically encoded reporters, such as the MS2 system, can be bulky and may interfere with the natural processing and function of the target RNA.[1] Fluorescent light-up aptamers (FLAPs) have emerged as a compelling alternative, offering a minimally invasive and highly specific approach to RNA imaging.[2] These systems consist of a short RNA aptamer sequence that is genetically fused to the RNA of interest and a cell-permeable, non-fluorescent dye (fluorogen) that exhibits a significant increase in fluorescence upon binding to the aptamer.[2]

This guide focuses on a comparative analysis of four popular FLAP systems: Spinach, Broccoli, Mango, and Corn, highlighting their key performance metrics, experimental considerations, and underlying signaling mechanisms.

Performance Comparison of Fluorescent Aptamer Probes

The selection of an appropriate fluorescent probe is critical and depends on factors such as the brightness of the signal, photostability, and the signal-to-background ratio. The following table summarizes the key quantitative data for the Spinach, Broccoli, Mango, and Corn aptamer systems.

Aptamer SystemFluorogenExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Dissociation Constant (Kd)Key Characteristics
Spinach2 DFHBI-1T~470~505~0.41~305 nM[3]Early generation, moderate brightness, susceptible to misfolding.[4][5]
Broccoli DFHBI-1T / BI~470~505~0.41 (DFHBI-1T) / ~0.67 (BI)[3]~305 nM (DFHBI-1T) / ~51 nM (BI)[3]Improved folding and brightness over Spinach, especially with BI fluorogen.[3][4][6]
Mango II TO1-Biotin~510~535~0.21[7]~1.1 nM[7]High affinity, good brightness, and photostability.[7][8]
Mango III TO1-Biotin~510~535~0.55 - 0.66[9]High (nM range)Very bright, with quantum yield comparable to fluorescent proteins.[9]
Corn DFHO~500~542-< 1 nM (dimer)[10]Exceptionally photostable, operates as a dimer.[10][11][12][13]

Signaling Pathways and Activation Mechanisms

The fluorescence activation of these aptamer-based probes relies on specific structural changes in the fluorogen upon binding to the RNA aptamer. These interactions restrict the non-radiative decay pathways of the fluorogen, leading to a significant increase in fluorescence emission.

G cluster_0 Unbound State cluster_1 Bound State Fluorogen Fluorogen (Low Fluorescence) Complex Aptamer-Fluorogen Complex (High Fluorescence) Fluorogen->Complex Binding Aptamer RNA Aptamer Aptamer->Complex Binding

The specific mechanisms for each aptamer system exhibit unique structural features:

  • Spinach and Broccoli: These aptamers fold into a G-quadruplex structure that creates a binding pocket for the DFHBI family of fluorogens.[14] This binding event restricts the rotational freedom of the fluorophore, leading to enhanced fluorescence.

G Unbound_DFHBI DFHBI (Free Rotation) Low Fluorescence Bound_Complex Complex (Restricted Rotation) High Fluorescence Unbound_DFHBI->Bound_Complex Binds to G-quadruplex Folded_Aptamer Spinach/Broccoli Aptamer (G-quadruplex) Folded_Aptamer->Bound_Complex

  • Mango: The Mango aptamers also utilize a G-quadruplex structure to bind their cognate thiazole orange (TO) derived fluorophores.[15][16] The high affinity of Mango aptamers is attributed to a concerted ligand-binding mechanism that stabilizes the complex.[15]

G Unbound_TO Thiazole Orange Derivative (Low Fluorescence) Mango_Complex Mango-TO Complex (High Affinity & Fluorescence) Unbound_TO->Mango_Complex High-affinity binding Mango_Aptamer Mango Aptamer (G-quadruplex) Mango_Aptamer->Mango_Complex

  • Corn: The Corn aptamer system is unique in that it functions as a homodimer.[10][11] Two Corn aptamer molecules come together to create a binding pocket for the DFHO fluorogen at their interface, leading to highly photostable fluorescence.[10][11][17]

G Monomer1 Corn Aptamer Monomer Dimer Corn Aptamer Dimer Monomer1->Dimer Monomer2 Corn Aptamer Monomer Monomer2->Dimer Active_Complex Corn-DFHO Complex (Photostable Fluorescence) Dimer->Active_Complex DFHO DFHO Fluorogen (Low Fluorescence) DFHO->Active_Complex Binds to dimer interface

Experimental Protocols

The following provides a generalized workflow for aptamer-based RNA imaging in live cells. Specific parameters may need to be optimized for your particular cell type and RNA of interest.

G Construct 1. Plasmid Construction: Fuse aptamer sequence to RNA of interest. Transfection 2. Cell Transfection: Introduce plasmid into target cells. Construct->Transfection Expression 3. RNA Expression: Allow time for transcription of the tagged RNA. Transfection->Expression Fluorogen 4. Fluorogen Incubation: Add cell-permeable fluorogen to the cell media. Expression->Fluorogen Imaging 5. Fluorescence Microscopy: Image cells using appropriate filter sets. Fluorogen->Imaging

Key Experimental Steps:
  • Plasmid Construction: The DNA sequence encoding the RNA aptamer (e.g., Broccoli, Mango) is cloned into an expression vector, typically downstream of the sequence for the RNA of interest. It is crucial to ensure that the addition of the aptamer does not disrupt the structure or function of the target RNA.[5]

  • Cell Culture and Transfection: The target cells are cultured under appropriate conditions. The expression plasmid is then introduced into the cells using a suitable transfection method (e.g., lipid-based transfection, electroporation).

  • Expression of the Aptamer-Tagged RNA: Cells are incubated to allow for the transcription of the RNA of interest fused with the aptamer. The expression time will vary depending on the promoter used and the stability of the RNA.

  • Fluorogen Loading: The cell-permeable fluorogen (e.g., DFHBI-1T for Broccoli, TO1-Biotin for Mango) is added to the cell culture medium. The optimal concentration and incubation time should be determined empirically to maximize the signal-to-background ratio. For example, a final concentration of 20-40 µM DFHBI-1T is often used for Broccoli imaging.[18]

  • Fluorescence Microscopy: The cells are then imaged using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific fluorogen. Live-cell imaging can be performed to track the dynamics of the target RNA in real-time.

In Vitro Characterization:

Before proceeding to live-cell imaging, it is often beneficial to characterize the fluorescent properties of the aptamer-tagged RNA in vitro.

  • In Vitro Transcription: The aptamer-tagged RNA is transcribed in vitro using a T7 RNA polymerase system.[19]

  • Purification: The transcribed RNA is purified, for example, by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Fluorescence Measurement: The purified RNA is incubated with the corresponding fluorogen in a suitable buffer, and the fluorescence is measured using a fluorometer to determine properties like brightness and folding efficiency.[19] In-gel staining with the fluorogen can also be used to visualize the transcribed RNA.[20][21]

Conclusion

Aptamer-based fluorescent probes represent a significant advancement in the field of RNA imaging. Each system presents a unique set of advantages and considerations. The Broccoli system offers improved performance over the pioneering Spinach aptamer, while the Mango family provides exceptional brightness and affinity. The Corn aptamer stands out for its remarkable photostability, making it ideal for long-term imaging studies. By carefully considering the quantitative data, understanding the underlying mechanisms, and following established experimental protocols, researchers can effectively leverage these powerful tools to unravel the complex world of RNA biology.

References

A Comparative Analysis of Dfhbi-2T, Dfhbi, and Dfhbi-1T for RNA Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the accurate visualization and quantification of RNA in living cells. Dfhbi (3,5-difluoro-4-hydroxybenzylidene imidazolinone) and its derivatives, Dfhbi-1T and Dfhbi-2T, have emerged as key tools for this purpose when used in conjunction with RNA aptamers like Spinach™ and Broccoli™. This guide provides a detailed comparative analysis of these three fluorophores, supported by experimental data and protocols to aid in the selection of the optimal probe for specific research applications.

Performance Characteristics

The fluorescence of Dfhbi and its analogs is activated upon binding to specific RNA aptamers, which constrain the fluorophore in a planar conformation, leading to a significant increase in fluorescence quantum yield. The chemical modifications in Dfhbi-1T and this compound have been designed to enhance their photophysical properties and spectral characteristics, offering distinct advantages for live-cell imaging.

PropertyDfhbiDfhbi-1TThis compound
Excitation Maximum (nm) ~447[1]~482[2]~500[3]
Emission Maximum (nm) ~501[1]~505[2]~523[3]
Extinction Coefficient (M⁻¹cm⁻¹) Not explicitly stated, used as baseline35,400[2]Not explicitly stated
Quantum Yield Not explicitly stated, used as baseline0.94[2]Not explicitly stated
Relative Brightness *11.84[2]Not explicitly stated, compatible with YFP filters
Key Features First-generation probe for RNA aptamersLower background fluorescence and increased brightness in cells compared to Dfhbi[2]Red-shifted spectra, enabling imaging in the YFP channel[3]

*Brightness is relative to the Spinach2™/Dfhbi complex.

In-Depth Comparison

Dfhbi: As the foundational fluorophore in this class, Dfhbi laid the groundwork for RNA imaging with light-up aptamers. When bound to aptamers like Spinach, it emits a green fluorescence. However, its performance in living cells can be limited by factors such as background fluorescence and suboptimal excitation and emission spectra for standard microscopy filter sets.[3]

Dfhbi-1T: This derivative incorporates a 1,1,1-trifluoroethyl substituent on the imidazolinone ring.[2] This modification results in several key advantages over Dfhbi. Dfhbi-1T exhibits significantly lower background fluorescence in cells and an overall increase in brightness.[2] Its excitation and emission maxima are better aligned with standard GFP/FITC filter sets, making it a more robust tool for live-cell imaging.[1]

This compound: The key feature of this compound is its further red-shifted excitation and emission spectra. This spectral shift makes it compatible with YFP (yellow fluorescent protein) filter sets, expanding the possibilities for multicolor imaging experiments where researchers need to distinguish the RNA signal from other green fluorescent probes.[3]

Experimental Protocols

In Vitro Transcription and Fluorescence Measurement

This protocol is adapted for the in vitro synthesis of an RNA aptamer (e.g., Broccoli) and subsequent fluorescence measurement upon addition of a Dfhbi-family fluorophore.

1. Template Preparation:

  • A linear DNA template containing a T7 promoter followed by the RNA aptamer sequence is required. This can be generated by PCR amplification or by annealing and extending overlapping oligonucleotides.

2. In Vitro Transcription Reaction:

  • Assemble the following reaction at room temperature:

    • Nuclease-free water

    • T7 RNA polymerase buffer (10x)

    • rNTP mix (25 mM each)

    • Dithiothreitol (DTT, 100 mM)

    • T7 RNA polymerase

    • DNA template (100-500 ng)

  • Incubate the reaction at 37°C for 2 to 4 hours.

3. RNA Purification (Optional but Recommended):

  • Purify the transcribed RNA using a suitable RNA purification kit or by denaturing polyacrylamide gel electrophoresis (PAGE) to remove unincorporated nucleotides and the DNA template.

4. Fluorescence Measurement:

  • In a 96-well black plate, mix the following:

    • Purified RNA aptamer (final concentration ~1-5 µM)

    • Folding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)

    • Dfhbi, Dfhbi-1T, or this compound (final concentration ~10-20 µM)

  • Incubate at room temperature for 5-10 minutes in the dark.

  • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Live-Cell Imaging of Aptamer-Tagged RNA

This protocol outlines the general steps for visualizing RNA tagged with an aptamer like Spinach2 in mammalian cells.

1. Cell Culture and Transfection:

  • Plate mammalian cells on glass-bottom dishes suitable for microscopy.

  • Transfect the cells with a plasmid encoding the RNA of interest tagged with the chosen aptamer (e.g., Spinach2) using a suitable transfection reagent.

  • Allow for expression of the tagged RNA, typically 24-48 hours post-transfection.

2. Staining with Fluorophore:

  • Prepare a stock solution of Dfhbi, Dfhbi-1T, or this compound in anhydrous DMSO (e.g., 20-40 mM).

  • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 10-40 µM).

  • Replace the medium in the culture dish with the fluorophore-containing medium.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for dye uptake and binding to the aptamer-tagged RNA.

3. Imaging:

  • Mount the dish on a fluorescence microscope equipped with the appropriate filter sets (GFP/FITC for Dfhbi and Dfhbi-1T, YFP for this compound).

  • Acquire images using settings that minimize phototoxicity and photobleaching. It is advisable to use the lowest possible excitation light intensity and exposure times.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the fundamental mechanism of fluorescence activation and a typical experimental workflow for live-cell RNA imaging.

G cluster_0 Fluorescence Activation Unbound Fluorophore Dfhbi (Non-fluorescent) Fluorescent Complex Brightly Fluorescent Aptamer-Dfhbi Complex Unbound Fluorophore->Fluorescent Complex Binding RNA Aptamer Spinach/Broccoli Aptamer RNA Aptamer->Fluorescent Complex Binding

Caption: Mechanism of fluorescence activation of Dfhbi probes.

G Start Start Transfect Transfect Start->Transfect Cells with Aptamer-RNA Plasmid Incubate Incubate Transfect->Incubate 24-48h for expression Add_Fluorophore Add_Fluorophore Incubate->Add_Fluorophore Add Dfhbi/1T/2T Image Image Add_Fluorophore->Image Incubate 30-60 min End End Image->End Analyze Data

Caption: Workflow for live-cell imaging of aptamer-tagged RNA.

References

A Comparative Guide to the Photostability of Dfhbi-2T and Cyanine Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging fluorescent molecules, photostability is a critical performance metric. The gradual loss of fluorescence upon exposure to light, known as photobleaching, can significantly impact the quality and reliability of imaging and detection experiments. This guide provides a comparative analysis of the photostability of Dfhbi-2T, a fluorogenic dye that activates upon binding to an RNA aptamer, and the widely used cyanine dyes (Cy3, Cy5, and Cy7).

Executive Summary

The photostability of this compound and cyanine dyes are governed by distinct mechanisms, making a direct comparison complex. The fluorescence of the this compound-RNA aptamer complex diminishes primarily through a reversible cis-trans photoisomerization, leading to a temporary dark state. In contrast, cyanine dyes typically undergo irreversible photobleaching, predominantly through photo-oxidation.

While direct, side-by-side quantitative comparisons under identical conditions are limited in published literature, this guide synthesizes available data to provide insights into their relative performance. In general, the photostability of cyanine dyes is highly dependent on their environment, with the presence of oxygen scavengers significantly enhancing their longevity. This compound's apparent photostability is intrinsically linked to the kinetics of its interaction with its RNA aptamer partner.

Quantitative Photostability Data

The following table summarizes available quantitative data on the photostability of this compound and common cyanine dyes. It is crucial to note that the experimental conditions under which these values were obtained vary, which can significantly influence the results.

Dye/ComplexParameterValueExperimental Conditions
Broccoli-DFHBI-1T Half-life (t½)~0.6 secondsContinuous irradiation in an epifluorescence microscope in HEK293T cells.
Cy5 Photobleaching Quantum Yield (Φb)5 x 10-6In aqueous solution (cuvette), with low excitation intensity.[1]
Cy3 Relative PhotostabilityGenerally considered more photostable than Cy5.Dependant on conjugation and environment.
Cy7 Relative PhotostabilityGenerally considered less photostable than Cy5.In PBS buffer, irradiated for 50 minutes.[2]

Note: Data for this compound specifically was not available in the reviewed literature; the data presented is for the closely related DFHBI-1T in complex with the Broccoli RNA aptamer. The photostability of the free this compound dye is not typically characterized as its fluorescence is negligible in the unbound state.

Mechanisms of Photobleaching

The distinct mechanisms of fluorescence loss for this compound and cyanine dyes are crucial for understanding their performance and for designing experiments to mitigate photobleaching.

This compound: A Reversible Photo-fatigue

The photostability of the this compound-RNA aptamer complex is not a simple case of irreversible photobleaching. Instead, it is a dynamic process governed by the following steps:

  • Photoisomerization: Upon excitation, the fluorescent cis-isomer of this compound can convert to the non-fluorescent trans-isomer.

  • Unbinding: The trans-isomer has a lower affinity for the RNA aptamer and subsequently dissociates.

  • Rebinding: A fresh, fluorescent cis-isomer of this compound from the surrounding solution can then bind to the aptamer, restoring fluorescence.

The apparent photostability of the complex is therefore dependent on the rates of photoisomerization, unbinding of the trans-isomer, and rebinding of the cis-isomer. Modifying the structure of the DFHBI core can alter these rates to improve the overall brightness and longevity of the fluorescent signal.

Cyanine Dyes: Irreversible Photo-oxidation

For cyanine dyes like Cy3, Cy5, and Cy7, photobleaching is typically an irreversible process. The primary mechanism involves the reaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen. These ROS can then attack and chemically modify the polymethine chain of the cyanine dye, destroying its conjugated π-system and rendering it non-fluorescent.

The susceptibility to photo-oxidation is influenced by the length of the polymethine chain, with longer chain cyanines like Cy7 often exhibiting lower photostability. The photostability of cyanine dyes can be significantly improved by:

  • Deoxygenating the imaging medium.

  • Adding triplet state quenchers or antioxidants to the solution.

  • Covalently linking the dye to stabilizing molecules.

Experimental Protocols

To facilitate a direct and fair comparison of the photostability of this compound and cyanine dyes, a standardized experimental protocol is essential. Below is a recommended methodology for measuring photobleaching under controlled conditions.

Proposed Standardized Protocol for Photostability Measurement

Objective: To determine the photobleaching rate of a fluorescent dye under continuous illumination.

Materials:

  • Fluorospectrometer or a fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS).

  • Light source with stable output and controllable intensity (e.g., laser or stabilized arc lamp).

  • Neutral density filters.

  • Sample holder (e.g., quartz cuvette or glass-bottom imaging dish).

  • Dye of interest (this compound with its corresponding RNA aptamer, or a cyanine dye).

  • Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the dye in the desired buffer at a concentration that yields a measurable fluorescence signal without significant inner filter effects (typically in the nanomolar to low micromolar range).

    • For this compound, ensure the presence of its cognate RNA aptamer in a sufficient concentration to ensure a high proportion of bound dye.

    • If applicable, deoxygenate the buffer or add photostabilizing agents.

  • Instrumentation Setup:

    • Set the excitation and emission wavelengths appropriate for the dye.

    • Adjust the excitation intensity to a level relevant for the intended application. Use a power meter to measure and record the light intensity at the sample plane.

    • Set the detector gain and exposure time to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Acquisition:

    • Record an initial fluorescence intensity measurement (F0) with minimal light exposure.

    • Begin continuous illumination of the sample.

    • Record the fluorescence intensity (Ft) at regular time intervals until the signal has decayed to a significant extent (e.g., less than 10% of the initial intensity).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (Ft / F0) as a function of time.

    • Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant (kbleach).

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / kbleach.

    • For a more rigorous analysis, the photobleaching quantum yield (Φb) can be calculated if the photon flux and the absorption cross-section of the dye are known.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the photobleaching mechanisms and a typical experimental workflow.

Photobleaching_Mechanisms cluster_Dfhbi This compound Photobleaching (Reversible) cluster_Cyanine Cyanine Dye Photobleaching (Irreversible) D_cis_bound cis-Dfhbi-2T (Bound, Fluorescent) D_trans_bound trans-Dfhbi-2T (Bound, Non-fluorescent) D_cis_bound->D_trans_bound Light (Excitation) D_trans_unbound trans-Dfhbi-2T (Unbound) D_trans_bound->D_trans_unbound Unbinding D_cis_free cis-Dfhbi-2T (Free) D_trans_unbound->D_cis_free Isomerization D_cis_free->D_cis_bound Binding to Aptamer C_ground Cyanine (Ground State) C_excited Cyanine (Excited State) C_ground->C_excited Light (Excitation) C_excited->C_ground Fluorescence C_triplet Cyanine (Triplet State) C_excited->C_triplet Intersystem Crossing C_bleached Bleached Cyanine C_triplet->C_bleached + O2 -> ROS -> Oxidation

Caption: Comparative photobleaching pathways of this compound and cyanine dyes.

Experimental_Workflow prep Sample Preparation (Dye in Buffer) setup Instrument Setup (Wavelengths, Intensity) prep->setup initial Measure Initial Fluorescence (F0) setup->initial illuminate Continuous Illumination initial->illuminate measure Record Fluorescence Over Time (Ft) illuminate->measure analyze Data Analysis (Normalize, Fit Decay) measure->analyze results Determine Photostability (t½, k_bleach) analyze->results

Caption: Standardized workflow for measuring fluorophore photostability.

References

Unveiling the Fluorescence Potential: A Comparative Guide to the Quantum Yield of DFHBI-2T with RNA Aptamers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise selection of fluorescent tools is paramount for accurate molecular imaging and diagnostics. This guide provides a comparative analysis of the quantum yield of the fluorophore DFHBI-2T when complexed with various RNA aptamers, offering insights into its performance and application.

The use of fluorogenic RNA aptamers, which bind to specific dyes and induce their fluorescence, has revolutionized the visualization of RNA in living cells. Among these, the DFHBI series of fluorophores, analogous to the chromophore in Green Fluorescent Protein (GFP), are widely utilized. This compound, a derivative of 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), is of particular interest due to its spectral properties that are compatible with yellow fluorescent protein (YFP) filter sets. However, its fluorescence quantum yield—a critical measure of the efficiency of converting absorbed light into emitted light—can vary significantly depending on the RNA aptamer it binds to.

Comparative Analysis of Quantum Yield

The quantum yield (Φ) of a fluorophore-aptamer complex is a key determinant of its brightness and, consequently, its utility in imaging applications. While extensive comparative data for this compound across a wide range of RNA aptamers is limited in single studies, available research provides valuable benchmarks. The following table summarizes the reported quantum yield of this compound in complex with the Spinach2 RNA aptamer and compares it with other relevant DFHBI derivatives and their aptamer complexes.

FluorophoreRNA AptamerQuantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Brightness (Φ x ε)
This compound Spinach2 0.12 [1]29,000 [1]3,480 [1]
DFHBISpinach20.70[1]26,100[1]18,270[1]
DFHBI-1TSpinach20.94[1]31,000[1]29,140[1]
DFHBI-1TBroccoli0.94[1]29,600[1]27,824[1]

Note: Data for the quantum yield of this compound with other prominent RNA aptamers such as Broccoli and Mango has not been prominently reported in the reviewed literature. The brightness of a fluorophore is the product of its quantum yield and molar extinction coefficient.

From the available data, it is evident that while this compound in complex with Spinach2 offers a quantum yield of 0.12, this is notably lower than that of DFHBI and DFHBI-1T with the same aptamer.[1] The primary advantage of this compound lies in its shifted excitation and emission spectra, making it suitable for imaging systems equipped with YFP filters.[1][2] Researchers should therefore weigh the trade-off between brightness and spectral compatibility when selecting a fluorophore-aptamer pair for their specific experimental setup.

Signaling Pathway and Experimental Workflow

The fluorescence of this compound is activated upon binding to its cognate RNA aptamer. In its free form, the fluorophore is flexible and non-fluorescent. The structured pocket of the RNA aptamer restricts the rotational freedom of this compound, leading to a significant increase in its fluorescence quantum yield.

Signaling Pathway of this compound and RNA Aptamer DFHBI_2T This compound (Free) Non-fluorescent Complex This compound-Aptamer Complex Fluorescent DFHBI_2T->Complex Binding Aptamer RNA Aptamer (Unbound) Aptamer->Complex Light_Out Emitted Fluorescence Complex->Light_Out Light_In Excitation Light Light_In->Complex

Caption: Binding of this compound to an RNA aptamer induces fluorescence upon excitation.

The following diagram illustrates a typical workflow for determining the quantum yield of a this compound-RNA aptamer complex.

Experimental Workflow for Quantum Yield Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare Standard Prepare Reference Standard (Known Quantum Yield) Measure Absorbance Measure Absorbance at Excitation Wavelength Prepare Standard->Measure Absorbance Prepare Sample Prepare this compound-Aptamer Complex Prepare Sample->Measure Absorbance Measure Fluorescence Measure Fluorescence Emission Spectra Measure Absorbance->Measure Fluorescence Integrate Spectra Integrate Fluorescence Spectra Measure Fluorescence->Integrate Spectra Calculate QY Calculate Quantum Yield (Comparative Method) Integrate Spectra->Calculate QY

Caption: Workflow for determining the relative quantum yield of a fluorophore-aptamer complex.

Experimental Protocols

Determining the Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a this compound-RNA aptamer complex using a reference standard with a known quantum yield.

Materials:

  • Purified RNA aptamer

  • This compound fluorophore

  • A suitable buffer (e.g., Tris-HCl, MgCl₂)

  • A reference standard with a known quantum yield in a similar solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified RNA aptamer in the desired buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the reference standard in its recommended solvent.

    • Prepare a series of dilutions of the this compound-RNA aptamer complex by mixing the aptamer and this compound in the buffer. Allow sufficient incubation time for binding to occur.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the reference standard and the this compound-RNA aptamer complex at the chosen excitation wavelength.

    • Ensure that the absorbance values are within the linear range of the instrument, typically below 0.1, to avoid inner filter effects.

  • Fluorescence Measurements:

    • Using the fluorometer, measure the fluorescence emission spectrum of each dilution of the reference standard and the this compound-RNA aptamer complex.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each sample to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the reference standard and the sample. The slope of these plots gives the gradient (Grad).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_ref * (Grad_sample / Grad_ref) * (η_sample² / η_ref²)

      Where:

      • Φ_ref is the quantum yield of the reference standard.

      • Grad_sample and Grad_ref are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

      • η_sample and η_ref are the refractive indices of the solvents used for the sample and reference, respectively. If the same solvent is used, this term becomes 1.

This guide provides a foundational understanding of the quantum yield of this compound in complex with RNA aptamers. The choice of the optimal fluorophore-aptamer pair will ultimately depend on the specific requirements of the intended application, balancing the need for high brightness with the constraints of the available imaging instrumentation.

References

A Comparative Guide to Genetically Encoded Tags for Correlative Light and Electron Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Correlative Light and Electron Microscopy (CLEM) bridges the gap between the functional dynamics observed in fluorescence light microscopy (LM) and the high-resolution ultrastructural context provided by electron microscopy (EM). A key challenge in CLEM is the effective labeling of target structures to be visible in both imaging modalities. Genetically encoded tags have emerged as powerful tools for this purpose, allowing for specific protein labeling in living cells.

This guide provides a comparative overview of prominent genetically encoded tags for CLEM. As the use of DFHBI-2T with an RNA aptamer for CLEM is not a widely established technique, this document presents a hypothetical workflow for its application based on the principles of photosensitizing tags. This speculative method is then compared with three well-established alternatives: miniSOG , APEX2 , and HaloTag .

Data Presentation: Comparison of Genetically Encoded CLEM Tags

The following table summarizes the key performance characteristics of the discussed CLEM labeling strategies.

FeatureHypothetical this compound/AptamerminiSOGAPEX2HaloTag with TMR
Tag Type RNA aptamer binding a fluorogenGenetically encoded photosensitizer (Flavoprotein)Genetically encoded enzyme (Peroxidase)Genetically encoded protein tag with a synthetic ligand
Size RNA aptamer (~30-100 nt) + this compound106 amino acids (~12 kDa)[1]~27 kDa[2]~33 kDa
Labeling Principle for EM Hypothesized photooxidation of DABPhotooxidation of DAB via singlet oxygen generation[1][3]Enzymatic polymerization of DAB with H₂O₂[2][4]Photooxidation of DAB by the TMR fluorophore
Fluorescence Yes (Green/Yellow)Yes (Green)[3]No (requires fusion to a fluorescent protein for LM)[2]Yes (dependent on the chosen ligand, e.g., TMR is red)[5]
Singlet Oxygen Quantum Yield (ΦΔ) UnknownInitially low (~0.03), increases with illumination (up to ~0.30)[6][7]N/ANot reported, but sufficient for DAB photooxidation[8]
Catalytic Activity N/AN/AHigh peroxidase activity[2][9]N/A
Temporal Resolution Potentially fast (light-dependent)Fast (minutes)[10]Fast (minutes)[11]Fast (minutes)[5]
Spatial Resolution in EM Unknown~5-20 nm~5-20 nm (labeling radius of ~20 nm for proximity labeling)[12][13]~5-20 nm
Live-Cell Imaging Compatibility YesYesYes (for the labeling reaction)Yes
Substrate/Cofactor Requirement This compound, DAB, O₂DAB, O₂DAB, H₂O₂HaloTag ligand (e.g., HTL-TMR), DAB, O₂

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Hypothetical Protocol for this compound/Aptamer CLEM

This protocol is speculative and based on the principles of photooxidation used by other tags.

  • Cell Culture and Transfection:

    • Culture cells on gridded glass-bottom dishes suitable for both LM and EM.

    • Transfect cells with a vector expressing the RNA of interest tagged with a this compound-binding aptamer (e.g., Spinach2 or Broccoli).

  • Labeling and Live-Cell Imaging:

    • Incubate the cells with this compound in a suitable buffer to allow for binding to the RNA aptamer and the development of fluorescence.

    • Perform live-cell imaging using a fluorescence microscope with appropriate filter sets for this compound (e.g., YFP channel).

  • Fixation:

    • Fix the cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.

    • Wash the cells three times with 0.1 M cacodylate buffer.

  • Photooxidation:

    • Incubate the fixed cells with a freshly prepared solution of 1 mg/mL 3,3'-diaminobenzidine (DAB) in 0.1 M cacodylate buffer.

    • Illuminate the region of interest using the fluorescence microscope's excitation light for this compound until a visible brown precipitate forms.

  • EM Processing:

    • Wash the cells with 0.1 M cacodylate buffer.

    • Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour on ice.

    • Dehydrate the sample through a graded ethanol series.

    • Infiltrate and embed in an appropriate resin.

    • Section, stain with lead citrate, and image using a transmission electron microscope (TEM).

miniSOG CLEM Protocol[1][11][15]
  • Cell Culture and Transfection:

    • Culture cells on gridded glass-bottom dishes.

    • Transfect cells with a plasmid encoding the protein of interest fused to miniSOG.

  • Fluorescence Microscopy:

    • Image the green fluorescence of miniSOG in live or fixed cells to identify the region of interest.

  • Fixation:

    • Fix cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 5 minutes at room temperature, followed by 55 minutes on ice.

    • Wash cells five times for 1 minute each in ice-cold 0.1 M cacodylate buffer.

  • Quenching and Blocking:

    • Incubate in a blocking buffer containing 50 mM glycine, 10 mM KCN, and 10 mM aminotriazole in 0.1 M cacodylate buffer for 30 minutes on ice.

  • DAB Photooxidation:

    • Wash cells three times in ice-cold 0.1 M cacodylate buffer.

    • Incubate with 1 mg/mL DAB in 0.1 M cacodylate buffer.

    • Illuminate the region of interest with blue light (e.g., from a 150W xenon lamp) for 2-10 minutes until a brown precipitate is visible.

  • EM Processing:

    • Wash cells five times with ice-cold 0.1 M cacodylate buffer.

    • Post-fix with 1% osmium tetroxide.

    • Proceed with dehydration, resin embedding, sectioning, and EM imaging.

APEX2 CLEM Protocol[12][16]
  • Cell Culture and Transfection:

    • Culture and transfect cells with a plasmid expressing the protein of interest fused to APEX2. For CLEM, a fluorescent protein can be co-expressed or fused to the construct.

  • Fluorescence Microscopy (if applicable):

    • Image the fluorescently tagged protein to locate the cells of interest.

  • Fixation:

    • Fix cells with 2.5% glutaraldehyde in 0.1 M cacodylate or phosphate buffer for 1 hour at room temperature.

    • Wash cells three times with buffer.

  • DAB Polymerization:

    • Incubate cells with 0.5 mg/mL DAB in 0.1 M cacodylate buffer for 30 minutes.

    • Add hydrogen peroxide (H₂O₂) to a final concentration of 0.03% and incubate for 2-45 minutes, monitoring the formation of a brown precipitate.

    • Stop the reaction by washing with buffer.

  • EM Processing:

    • Post-fix with 1% osmium tetroxide.

    • Proceed with dehydration, resin embedding, sectioning, and EM imaging.

HaloTag-TMR CLEM Protocol[5]
  • Cell Culture and Transfection:

    • Culture cells on gridded dishes and transfect with a plasmid for the HaloTag-fusion protein.

  • HaloTag Labeling and Live-Cell Imaging:

    • Incubate live cells with 100 nM of the HaloTag ligand conjugated to TMR (HTL-TMR) for 15 minutes.

    • Wash the cells to remove unbound ligand.

    • Perform live-cell imaging using a confocal microscope to visualize the TMR fluorescence.

  • Fixation:

    • Fix the cells on the microscope stage with 2.5% glutaraldehyde.

  • DAB Photooxidation:

    • Incubate the fixed cells with a fresh solution of DAB.

    • Illuminate the region of interest with light suitable for exciting TMR (e.g., green light) for 8-12 minutes until a brown precipitate forms.

  • EM Processing:

    • Post-fix with osmium tetroxide.

    • Proceed with standard EM processing steps: dehydration, embedding, sectioning, and imaging.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the discussed CLEM techniques.

CLEM_Workflow_DFHBI cluster_LM Light Microscopy cluster_EM Electron Microscopy Transfection Transfect with RNA-Aptamer Construct Labeling Incubate with this compound Transfection->Labeling LM_Imaging Fluorescence Imaging Labeling->LM_Imaging Fixation Fix with Glutaraldehyde LM_Imaging->Fixation Photooxidation Incubate with DAB & Illuminate Fixation->Photooxidation EM_Processing OsO4, Dehydrate, Embed Photooxidation->EM_Processing TEM_Imaging TEM Imaging EM_Processing->TEM_Imaging

A hypothetical workflow for CLEM using this compound and an RNA aptamer.

CLEM_Workflow_miniSOG cluster_LM_miniSOG Light Microscopy cluster_EM_miniSOG Electron Microscopy Transfection_miniSOG Transfect with miniSOG Fusion Construct LM_Imaging_miniSOG Fluorescence Imaging Transfection_miniSOG->LM_Imaging_miniSOG Fixation_miniSOG Fix with Glutaraldehyde LM_Imaging_miniSOG->Fixation_miniSOG Photooxidation_miniSOG Incubate with DAB & Illuminate Fixation_miniSOG->Photooxidation_miniSOG EM_Processing_miniSOG OsO4, Dehydrate, Embed Photooxidation_miniSOG->EM_Processing_miniSOG TEM_Imaging_miniSOG TEM Imaging EM_Processing_miniSOG->TEM_Imaging_miniSOG

The experimental workflow for miniSOG-based CLEM.

CLEM_Workflow_APEX2 cluster_LM_APEX2 Light Microscopy cluster_EM_APEX2 Electron Microscopy Transfection_APEX2 Transfect with APEX2 Fusion Construct (+ Fluorescent Protein) LM_Imaging_APEX2 Fluorescence Imaging Transfection_APEX2->LM_Imaging_APEX2 Fixation_APEX2 Fix with Glutaraldehyde LM_Imaging_APEX2->Fixation_APEX2 DAB_Reaction Incubate with DAB & H2O2 Fixation_APEX2->DAB_Reaction EM_Processing_APEX2 OsO4, Dehydrate, Embed DAB_Reaction->EM_Processing_APEX2 TEM_Imaging_APEX2 TEM Imaging EM_Processing_APEX2->TEM_Imaging_APEX2

The experimental workflow for APEX2-based CLEM.

CLEM_Workflow_HaloTag cluster_LM_HaloTag Light Microscopy cluster_EM_HaloTag Electron Microscopy Transfection_HaloTag Transfect with HaloTag Fusion Construct Labeling_HaloTag Incubate with HTL-TMR Transfection_HaloTag->Labeling_HaloTag LM_Imaging_HaloTag Fluorescence Imaging Labeling_HaloTag->LM_Imaging_HaloTag Fixation_HaloTag Fix with Glutaraldehyde LM_Imaging_HaloTag->Fixation_HaloTag Photooxidation_HaloTag Incubate with DAB & Illuminate Fixation_HaloTag->Photooxidation_HaloTag EM_Processing_HaloTag OsO4, Dehydrate, Embed Photooxidation_HaloTag->EM_Processing_HaloTag TEM_Imaging_HaloTag TEM Imaging EM_Processing_HaloTag->TEM_Imaging_HaloTag

The experimental workflow for HaloTag-TMR-based CLEM.

DAB_Reaction_Mechanisms cluster_Photooxidation Photooxidation (miniSOG, HaloTag-TMR) cluster_Enzymatic Enzymatic Polymerization (APEX2) Photosensitizer Photosensitizer (miniSOG or TMR) Singlet_Oxygen Singlet Oxygen (¹O₂) Photosensitizer->Singlet_Oxygen excites O₂ Light Light Light->Photosensitizer DAB_poly_photo DAB Polymer (electron-dense) Singlet_Oxygen->DAB_poly_photo oxidizes DAB_mono_photo DAB (monomer) DAB_mono_photo->DAB_poly_photo APEX2 APEX2 DAB_poly_enz DAB Polymer (electron-dense) APEX2->DAB_poly_enz catalyzes oxidation of H2O2 H₂O₂ H2O2->APEX2 DAB_mono_enz DAB (monomer) DAB_mono_enz->DAB_poly_enz

A comparison of the mechanisms of DAB polymerization for EM contrast.

References

Safety Operating Guide

Proper Disposal of DFHBI-2T: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

DFHBI-2T, a fluorogenic dye activated by RNA aptamers, is instrumental in imaging RNA within living cells.[1][2] Its handling and disposal should be approached with the same diligence as any other laboratory chemical. Although some safety data sheets for similar compounds like DFHBI 1T suggest it is not classified as a hazardous substance, it is prudent to treat it as chemical waste.

Key Chemical and Safety Data

To facilitate safe handling and disposal, a summary of the known properties of this compound is provided below.

PropertyValueSource
Chemical Name This compound[1][2][3]
Molecular Formula C₁₂H₇F₅N₂O₂[3]
Molecular Weight 306.19 g/mol [3]
Appearance Solid[3]
Solubility Soluble in DMSOMedChemExpress
Storage Store at -20°C, protected from light[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste, including unused stock solutions, contaminated labware, and experimental residues.

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure appropriate PPE is worn. This includes:

  • Safety Goggles: To protect eyes from potential splashes.

  • Gloves: Nitrile gloves are recommended to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal.

  • Solid Waste: Collect any solid this compound powder, contaminated pipette tips, centrifuge tubes, and other disposable labware in a designated, leak-proof solid chemical waste container. This container should be clearly labeled as "this compound Solid Waste" and include the chemical name and any associated hazards.

  • Liquid Waste: Collect all aqueous solutions containing this compound, including unused stock solutions and experimental supernatants, in a separate, leak-proof, and chemically compatible liquid chemical waste container. The container must be clearly labeled "this compound Liquid Waste" along with the solvent used (e.g., DMSO, aqueous buffer) and an approximate concentration of the dye. Do not pour this compound solutions down the drain.

Waste Storage

Store the labeled waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Follow all institutional and local regulations for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

DFHBI_2T_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify this compound Waste (Solid & Liquid) A->B C Segregate Waste B->C D Solid Waste Container (Labeled) C->D Solid Waste E Liquid Waste Container (Labeled) C->E Liquid Waste F Store in Designated Satellite Accumulation Area D->F E->F G Contact EHS for Professional Disposal F->G

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, contributing to a secure research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling Dfhbi-2T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe and Effective Use of Dfhbi-2T

This guide provides critical safety protocols, operational instructions, and disposal plans for the fluorescent probe this compound. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research.

Immediate Safety and Handling Precautions

General Handling:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Do Not Ingest or Inhale: Avoid ingestion and inhalation of the powder or its solutions.

  • Thorough Washing: Wash hands thoroughly after handling the compound.

Storage:

  • Store this compound in a tightly sealed container in a dry and well-ventilated area.

  • Protect from light.

  • Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for stock solutions.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses.
Hand Protection Nitrile or other suitable chemical-resistant gloves.
Body Protection Laboratory coat.

Operational Plans: Preparation and Use

This compound is a cell-permeable fluorescent probe used for imaging RNA in living cells. Below are summarized protocols for its preparation and application in cell and gel staining.

Stock Solution Preparation
ParameterValue
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Concentration 20 mM to 50 mM
Storage Aliquot and store at -20°C or -80°C.
Stability Up to 1 month at -20°C, 6 months at -80°C.
Live Cell Staining Protocol

This protocol outlines the steps for staining live mammalian cells expressing RNA tagged with an aptamer that binds this compound.

LiveCellStaining cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Prepare 20 µM this compound working solution in serum-free medium D Incubate cells with 20 µM this compound for 10-30 min at 37°C A->D B Culture cells expressing aptamer-tagged RNA C Wash cells twice with pre-warmed PBS B->C C->D E Wash cells three times with pre-warmed PBS D->E F Replace with fresh culture medium or imaging buffer E->F G Image cells using a fluorescence microscope F->G

Live cell staining workflow for this compound.

In-Gel RNA Visualization Protocol

This protocol is for the visualization of aptamer-tagged RNA in polyacrylamide gels.

GelStaining cluster_gel_run Electrophoresis cluster_staining_gel Staining cluster_imaging_gel Imaging A Run RNA samples on a native or denaturing polyacrylamide gel B Wash gel 3 times for 5 min each with deionized water A->B C Incubate gel in 10 µM this compound staining solution for 15-30 min B->C D Image the gel using a suitable gel imager C->D

In-gel RNA visualization workflow with this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.

Unused this compound:

  • Dispose of as chemical waste in accordance with your institution's and local regulations.

  • Do not discard down the drain or in regular trash.

Contaminated Materials:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Dispose of contaminated labware (e.g., pipette tips, tubes, gloves) in a designated solid hazardous waste container.

  • Empty Containers: Rinse empty this compound containers thoroughly with a suitable solvent (e.g., DMSO followed by water). The first rinse should be collected as hazardous waste. After thorough rinsing, the container can be disposed of as regular lab glass or plastic.

Decontamination:

  • For spills, decontaminate the area with a suitable laboratory disinfectant or detergent. Absorb the spill with inert material and dispose of it as hazardous waste.

By following these guidelines, researchers can safely and effectively utilize this compound in their experiments, contributing to the advancement of scientific knowledge while prioritizing laboratory safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.